molecular formula C19H22N2O4 B1256079 Humantenidine

Humantenidine

货号: B1256079
分子量: 342.4 g/mol
InChI 键: FLDAHLDTMBMPJD-HCWKNHCHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

14-Hydroxygelsenicine (HGE) is a gelsedine-type indole alkaloid naturally found in plants of the Gelsemium genus, such as Gelsemium elegans and Gelsemium sempervirens . This compound is of significant interest in pharmacological research due to its potent biological activities and unique mechanism of action. In neuroscience studies, 14-Hydroxygelsenicine exhibits specific neurotoxicity by enhancing the binding of γ-aminobutyric acid (GABA) to its receptors . It is believed to increase the affinity of GABA for its receptor, thereby decreasing neuronal excitability . Research suggests this activity is likely mediated by delaying the closing of the chloride ion channel on the GABA receptor . The spinal cord is a proposed primary target, and the GABA receptor antagonist flumazenil has been shown to increase survival rates in studies, indicating a receptor-specific action . Furthermore, 14-Hydroxygelsenicine has shown promising selective osteoclast inhibitory activity in research models . It induces osteoclast apoptosis and inhibits proliferation, potentially through the upregulation of the apoptotic factor caspase-9 and the reduction of inflammatory and mitogenic factors such as IL-6 and c-Jun . This mechanism highlights its potential as a valuable research tool in bone metabolism studies, particularly for conditions like osteoporosis and bone fracture repair . The compound is rapidly absorbed and can readily cross the blood-brain barrier, with its metabolism in liver microsomes primarily catalyzed by cytochrome P450 monooxygenase CYP3A4 . 14-Hydroxygelsenicine is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C19H22N2O4

分子量

342.4 g/mol

IUPAC 名称

(1S,2S,4S,7R,8S,11R)-6-ethyl-11-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one

InChI

InChI=1S/C19H22N2O4/c1-3-12-15-10-9-25-17(16(15)22)19(8-13(10)20-12)11-6-4-5-7-14(11)21(24-2)18(19)23/h4-7,10,13,15-17,22H,3,8-9H2,1-2H3/t10-,13+,15-,16-,17-,19+/m1/s1

InChI 键

FLDAHLDTMBMPJD-HCWKNHCHSA-N

SMILES

CCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC

手性 SMILES

CCC1=N[C@H]2C[C@@]3([C@H]4[C@@H]([C@@H]1[C@@H]2CO4)O)C5=CC=CC=C5N(C3=O)OC

规范 SMILES

CCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC

同义词

humantendine
humantenidine

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Humantenidine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humantenidine (B12514173), a sarpagan-type monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the genus Gelsemium, exhibits significant neurotoxic properties and has garnered interest in pharmacological research. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps from primary metabolites to the final complex alkaloid structure. This document summarizes the current understanding of the key enzymes involved, their substrates, and products. It includes detailed diagrams of the signaling pathway and experimental workflows, quantitative data where available, and outlines common experimental protocols for the characterization of MIA biosynthetic enzymes. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology.

Introduction

Monoterpenoid indole alkaloids (MIAs) are a large and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological activities. This compound, a member of the sarpagan-type MIAs, is notably found in Gelsemium elegans. The intricate molecular architecture of this compound has made its biosynthetic pathway a subject of scientific investigation. Understanding this pathway is crucial for several reasons: it can provide insights into the evolution of metabolic diversity in plants, offer strategies for the biotechnological production of valuable alkaloids, and inform the development of novel therapeutic agents.

This guide will systematically dissect the this compound biosynthetic pathway, commencing with the universal precursors of MIAs and progressing through the key intermediates and enzymatic transformations that lead to the formation of the sarpagan scaffold and its subsequent modification into this compound.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Universal Precursor Strictosidine (B192452): This initial stage is common to the biosynthesis of all MIAs.

  • Conversion of Strictosidine to the Key Intermediate Geissoschizine.

  • Formation of the Sarpagan Scaffold and Subsequent Tailoring to this compound.

Stage 1: Formation of Strictosidine

The biosynthesis of MIAs begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole-containing amino acid tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces the monoterpenoid precursor geranyl pyrophosphate (GPP).

Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine (B22526). Concurrently, GPP undergoes a series of enzymatic reactions to form the iridoid secologanin (B1681713). The condensation of tryptamine and secologanin is a pivotal step catalyzed by strictosidine synthase (STR) , resulting in the formation of strictosidine, the universal precursor for all MIAs.[1]

Stage 2: From Strictosidine to Geissoschizine

Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to produce a highly reactive and unstable aglycone.[1] This intermediate is then stereoselectively reduced by geissoschizine synthase (GS) , a medium-chain dehydrogenase/reductase, to yield the corynanthe-type alkaloid geissoschizine.[2] Geissoschizine serves as a critical branch-point intermediate in the biosynthesis of numerous MIAs.[2]

Stage 3: Formation of the Sarpagan Scaffold and this compound

The transformation from the corynanthe skeleton of geissoschizine to the sarpagan scaffold is a key step towards this compound. This conversion is initiated by a cytochrome P450 enzyme, sarpagan bridge enzyme (SBE) . SBE catalyzes an oxidative cyclization of geissoschizine, forming a C5-C16 bond to produce polyneuridine (B1254981) aldehyde.[3]

The subsequent steps in the pathway involve the modification of the sarpagan scaffold. Polyneuridine aldehyde esterase (PNAE) is believed to convert polyneuridine aldehyde into 16-epi-vellosimine.[4][5]

The final enzymatic transformations leading from 16-epi-vellosimine to this compound have not yet been fully elucidated. However, based on the structure of this compound, these late-stage modifications are hypothesized to involve a series of oxidations, including hydroxylations and the formation of a characteristic ether bridge. These reactions are likely catalyzed by other cytochrome P450 monooxygenases and potentially other oxidoreductases. The metabolism of humantenine-type alkaloids in Gelsemium elegans is known to involve demethylation, dehydrogenation, and oxidation reactions.[6]

Quantitative Data

While specific enzyme kinetic data for the late-stage enzymes of the this compound biosynthetic pathway are not yet available, studies on the alkaloid content in Gelsemium elegans provide some quantitative insights into the accumulation of related compounds.

AlkaloidPlant PartConcentration (µg/g)Reference
KoumineMature Roots249.2[7]
GelsemineMature RootsNot specified[7]
GelsenicineMature RootsNot specified[7]
KoumineMature Leaves272.0[7]
KoumineMature Stems149.1[7]
HumantenineNot specifiedNot specified[8]
HumantenirineNot specifiedNot specified[8]

Experimental Protocols

The elucidation of MIA biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments commonly employed in this field.

Heterologous Expression of Biosynthetic Genes

Purpose: To produce and functionally characterize candidate enzymes in a host organism that does not natively produce MIAs. Common hosts include Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana.[9][10]

Protocol for Transient Expression in Nicotiana benthamiana:

  • Gene Cloning: Candidate genes (e.g., for P450s, dehydrogenases) are identified from the transcriptome of the source organism (Gelsemium elegans). The open reading frames are PCR amplified and cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the CaMV 35S promoter.

  • Agrobacterium Transformation: The expression constructs are transformed into Agrobacterium tumefaciens by electroporation.

  • Infiltration: A single colony of Agrobacterium carrying the expression construct is grown overnight in LB medium with appropriate antibiotics. The bacterial culture is then pelleted, resuspended in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone), and the OD₆₀₀ is adjusted to 0.5-1.0. For co-expression of multiple enzymes, cultures are mixed.

  • Plant Infiltration: The abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants is infiltrated with the Agrobacterium suspension using a needleless syringe.

  • Incubation and Metabolite Extraction: Plants are incubated for 4-6 days under standard growth conditions. The infiltrated leaf tissue is then harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. Metabolites are extracted with an appropriate solvent (e.g., methanol (B129727) or ethyl acetate), and the extract is concentrated in vacuo.

  • Analysis: The extracted metabolites are analyzed by LC-MS/MS to identify the products of the heterologously expressed enzymes.

Enzyme Assays

Purpose: To determine the function and kinetic properties of a purified or heterologously expressed enzyme.

Protocol for a Cytochrome P450 Enzyme Assay:

  • Enzyme Preparation: Microsomes containing the heterologously expressed P450 and its cognate reductase are prepared from the expression host (e.g., yeast or insect cells). The total protein concentration is determined using a Bradford or BCA assay.

  • Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 1-100 µM substrate (e.g., geissoschizine or a later pathway intermediate) dissolved in a minimal amount of DMSO.

    • Microsomal preparation (containing 10-50 pmol of P450).

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase). The mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Reaction Quenching and Extraction: The reaction is stopped by the addition of a solvent such as ice-cold methanol or ethyl acetate. The product is then extracted into the organic phase.

  • Analysis: The extracted product is analyzed and quantified by LC-MS/MS.

  • Kinetic Analysis: To determine kinetic parameters (Kₘ and k꜋ₐₜ), the assay is performed with varying substrate concentrations, and the initial reaction velocities are fitted to the Michaelis-Menten equation.[11]

Visualizations

Signaling Pathways and Workflows

Humantenidine_Biosynthesis cluster_0 Primary Metabolism cluster_1 Strictosidine Formation cluster_2 Geissoschizine Formation cluster_3 Sarpagan Scaffold Formation cluster_4 This compound Formation Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Geranyl_Pyrophosphate Geranyl Pyrophosphate Secologanin Secologanin Geranyl_Pyrophosphate->Secologanin multi-step Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin->Strictosidine STR Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine GS Polyneuridine_Aldehyde Polyneuridine Aldehyde Geissoschizine->Polyneuridine_Aldehyde SBE (P450) 16_epi_Vellosimine 16-epi-Vellosimine Polyneuridine_Aldehyde->16_epi_Vellosimine PNAE This compound This compound 16_epi_Vellosimine->this compound Multiple steps (putative P450s, oxidoreductases) Experimental_Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization cluster_2 Pathway Elucidation Transcriptome_Analysis Transcriptome Analysis (Gelsemium elegans) Candidate_Gene_Selection Candidate Gene Selection (e.g., P450s, Dehydrogenases) Transcriptome_Analysis->Candidate_Gene_Selection Gene_Cloning Gene Cloning into Expression Vector Candidate_Gene_Selection->Gene_Cloning Heterologous_Expression Heterologous Expression (Yeast or N. benthamiana) Gene_Cloning->Heterologous_Expression Enzyme_Assay Enzyme Assay with Putative Substrate Heterologous_Expression->Enzyme_Assay Metabolite_Analysis Metabolite Analysis (LC-MS/MS) Enzyme_Assay->Metabolite_Analysis Pathway_Reconstitution Pathway Reconstitution in Heterologous Host Metabolite_Analysis->Pathway_Reconstitution In_Planta_Validation In Planta Validation (e.g., Gene Silencing) Pathway_Reconstitution->In_Planta_Validation

References

In-Depth Technical Guide to Humantenidine: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenidine, a complex indole (B1671886) alkaloid, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its biological activities and the experimental protocols used for its study. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

This compound, also known as 14-Hydroxygelsenicine, is a naturally occurring alkaloid predominantly isolated from plants of the Gelsemium genus, particularly Gelsemium elegans.[1][2] Its complex molecular structure dictates its physicochemical characteristics.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₁₉H₂₂N₂O₄[3]
Molecular Weight 342.39 g/mol [3]
Appearance White to off-white powder[3]
Melting Point Not available
Boiling Point (Predicted) 513.3 ± 60.0 °C[3]
Density (Predicted) 1.53 ± 0.1 g/cm³[3]
Table 2: Chemical and Solubility Properties of this compound
PropertyValue/DescriptionSource
pKa (Predicted) 13.52 ± 0.40[3]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]
Quantitative Solubility Not available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each proton and carbon atom within the this compound molecule.

¹H NMR Data: Specific chemical shift assignments (δ), coupling constants (J), and multiplicities for each proton would be presented here if the data were publicly available.

¹³C NMR Data: A study on alkaloids from Gelsemium elegans provides ¹³C NMR data for 14-hydroxygelsamydine, a related compound, in its supplementary information.[1] The full ¹³C NMR data for this compound (14-hydroxygelsenicine) is expected to be available in the supporting information of its total synthesis publication.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would reveal the presence of key functional groups. Expected characteristic absorption bands include:

  • O-H stretching: A broad band indicating the hydroxyl group.

  • N-H stretching: If applicable to the specific tautomeric form.

  • C=O stretching: From the oxindole (B195798) core.

  • C=C stretching: From the aromatic ring.

  • C-N stretching: From the amine functionalities.

  • C-O stretching: From the ether and hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. The high-resolution mass spectrum (HRMS) would confirm the elemental composition of the molecule.

Experimental Protocols

Isolation of this compound from Gelsemium elegans

The following is a general protocol for the isolation of alkaloids from Gelsemium elegans, from which this compound can be obtained.

Workflow for Alkaloid Extraction and Isolation

G plant_material Dried, powdered G. elegans (leaves and stems) extraction Percolation with Ethanol (B145695) plant_material->extraction acid_base_partition Acid-Base Partitioning (H₂SO₄ / Na₂CO₃) extraction->acid_base_partition crude_alkaloids Crude Alkaloid Extract acid_base_partition->crude_alkaloids chromatography Silica (B1680970) Gel Column Chromatography (Elution with CHCl₃-MeOH gradient) crude_alkaloids->chromatography fractions Fractions containing alkaloid mixtures chromatography->fractions ptlc Preparative Thin Layer Chromatography (PTLC) fractions->ptlc pure_compound Pure this compound ptlc->pure_compound

Caption: General workflow for the extraction and isolation of alkaloids from Gelsemium elegans.

Detailed Steps:

  • Extraction: The dried and powdered plant material (leaves and stems) of Gelsemium elegans is percolated with ethanol at room temperature.[2]

  • Acid-Base Partitioning: The ethanolic extract is subjected to an acid-base partitioning process. The extract is acidified (e.g., with sulfuric acid) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral compounds. The aqueous layer is then basified (e.g., with sodium carbonate) and extracted with a chlorinated solvent (e.g., chloroform) to yield the crude alkaloid fraction.[2]

  • Chromatographic Separation: The crude alkaloid extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of chloroform and methanol.[2]

  • Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (PTLC) to yield the pure compound.[6]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It is a common method to determine the cytotoxic potential of a compound.

G cell_seeding Seed cells in 96-well plate and incubate treatment Treat cells with varying concentrations of this compound cell_seeding->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Read absorbance at ~570 nm using a plate reader solubilization->absorbance_reading data_analysis Calculate IC₅₀ value absorbance_reading->data_analysis

Caption: Hypothesized involvement of this compound in inducing apoptosis via the extrinsic and/or intrinsic pathways.

Further investigation is required to determine if this compound induces apoptosis and to elucidate the specific molecular targets and signaling pathways involved. Key signaling cascades that are often dysregulated in cancer and are targets for natural products include the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways. Future research should focus on whether this compound modulates the phosphorylation status of key proteins within these pathways, such as ERK and Akt, to understand its mechanism of action at a molecular level.

Conclusion

This compound is an intriguing indole alkaloid with potential for further investigation as a cytotoxic agent. This guide has summarized the currently available physicochemical data and provided a framework for its experimental study. Key areas for future research include the determination of its precise spectral characteristics, experimental physical properties, and a thorough investigation into its mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates. Such studies will be crucial for unlocking the full therapeutic potential of this natural product.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Humantenidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humantenidine, a complex indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, has attracted scientific interest due to its potent biological activity and inherent toxicity. While the precise mechanisms underlying its pharmacological effects are still under active investigation, emerging evidence points towards a multi-targeted action centered on the modulation of neuronal signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, synthesizing available preclinical data. It delves into its potential molecular targets, the signaling cascades it perturbs, and the experimental methodologies employed to elucidate its effects. This document aims to serve as a foundational resource for researchers engaged in the study of neuroactive natural products and the development of novel therapeutics.

Introduction

Gelsemium alkaloids, including this compound, have a long history in traditional medicine, often used for their analgesic and anti-inflammatory properties. However, their narrow therapeutic window and significant neurotoxicity have limited their clinical application. Understanding the specific molecular interactions of individual alkaloids like this compound is crucial for potentially harnessing their therapeutic potential while mitigating their adverse effects. This guide focuses on the current state of knowledge regarding the mechanism of action of this compound, with a particular emphasis on its effects within the central nervous system.

Molecular Targets and Binding Affinity

Direct quantitative data on the binding affinity of this compound to specific molecular targets remains limited in publicly available literature. However, comparative studies with structurally related Gelsemium alkaloids and computational analyses provide valuable insights into its potential targets.

A study investigating the molecular pharmacology of several Gelsemium alkaloids on inhibitory neurotransmitter receptors provided key negative data for the closely related compound, humantenmine (B199024). This study found that humantenmine did not significantly modulate α1 glycine (B1666218) receptors (GlyRs)[1]. Given the structural similarity between humantenmine and this compound, this suggests that this compound may also exhibit low affinity for this particular receptor subtype.

In contrast, other Gelsemium alkaloids, such as koumine (B8086292) and gelsevirine, have been shown to inhibit both glycine receptors (GlyRs) and GABAA receptors (GABAARs)[1].

Table 1: Comparative Inhibitory Activity of Gelsemium Alkaloids on Inhibitory Receptors

AlkaloidReceptorIC50 (µM)
Koumineα1 GlyR31.5 ± 1.7
Gelsevirineα1 GlyR40.6 ± 8.2
Humantenmine α1 GlyR No significant modulation

Data extracted from Muñoz-Bellido et al., 2024.[1]

The lack of activity of humantenmine at GlyRs suggests that the primary mechanism of action for humantenine-type alkaloids, including this compound, may lie elsewhere.

Signaling Pathways

A growing body of evidence suggests that the toxic effects of Gelsemium alkaloids may be mediated through the induction of excitotoxicity, a process of nerve cell damage or death when glutamate (B1630785) and similar substances overactivate receptors. A network pharmacology study predicted that the toxic mechanisms of Gelsemium alkaloids are associated with several key signaling pathways, including the calcium signaling pathway and the MAPK signaling pathway[2].

Excitotoxicity and Potential NMDA Receptor Modulation

The network pharmacology study identified potential core targets for Gelsemium alkaloids, including N-methyl-D-aspartate (NMDA) receptor subunits NMDAR2A and NMDAR2B[2]. Overactivation of NMDA receptors leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events. While direct experimental validation of this compound's interaction with NMDA receptors is pending, this hypothesis provides a strong rationale for its observed neurotoxicity.

The proposed mechanism involves the disruption of normal glutamatergic neurotransmission, leading to neuronal hyperexcitability and subsequent cell death.

Excitotoxicity_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel opens Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity MAPK_Pathway MAPK Pathway Excitotoxicity->MAPK_Pathway Neuronal_Death Neuronal Death MAPK_Pathway->Neuronal_Death This compound This compound This compound->NMDA_R modulates?

Proposed excitotoxicity pathway involving this compound.
MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The aforementioned network pharmacology study implicated MAPK3 and MAPK1 as potential targets of Gelsemium alkaloids[2]. Dysregulation of the MAPK pathway is a known downstream consequence of excitotoxicity and can contribute to neuronal apoptosis.

Further investigation is required to determine if this compound directly interacts with components of the MAPK pathway or if its effects are a secondary consequence of NMDA receptor modulation and subsequent calcium dysregulation.

MAPK_Signaling_Pathway Ca_Influx ↑ Ca²⁺ Influx Upstream_Kinases Upstream Kinases (e.g., SRC) Ca_Influx->Upstream_Kinases MAPKKK MAPKKK (e.g., MEKK) Upstream_Kinases->MAPKKK MAPKK MAPKK (e.g., MKK) MAPKKK->MAPKK MAPK MAPK (MAPK1/3) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Apoptosis Apoptosis Transcription_Factors->Apoptosis This compound This compound This compound->Upstream_Kinases potential modulation

Potential modulation of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to further elucidate the mechanism of action of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound to specific receptor targets (e.g., NMDA, GABAA, Glycine receptors).

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., HEK293 cells transfected with specific NMDA receptor subunits).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine protein concentration.

  • Radioligand Binding Assay (Competition Assay):

    • Incubate a fixed concentration of a specific radioligand for the target receptor (e.g., [3H]MK-801 for the NMDA receptor ion channel site) with the prepared cell membranes.

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start membrane_prep Prepare Cell Membranes Expressing Target Receptor start->membrane_prep incubation Incubate Membranes with Radioligand and this compound membrane_prep->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Data Analysis (IC₅₀ and Ki Determination) quantification->analysis end End analysis->end

Workflow for a receptor binding assay.
Electrophysiology (Patch-Clamp)

Objective: To characterize the functional effects of this compound on ion channel activity.

Protocol:

  • Cell Culture:

    • Culture primary neurons or cell lines expressing the ion channel of interest on glass coverslips.

  • Whole-Cell Patch-Clamp Recording:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

    • Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution.

    • Under visual guidance, form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply agonists to evoke ion currents (e.g., glutamate and glycine to activate NMDA receptors).

    • Apply this compound at various concentrations through the perfusion system and record changes in the evoked currents.

  • Data Analysis:

    • Measure the amplitude, kinetics (activation, deactivation, desensitization), and reversal potential of the ion currents in the absence and presence of this compound.

    • Construct concentration-response curves to determine the EC50 (for agonistic effects) or IC50 (for antagonistic effects) of this compound.

Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Protocol:

  • Cell Culture and Dye Loading:

    • Culture primary neurons or a relevant cell line on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye.

  • Fluorescence Microscopy:

    • Mount the dish on the stage of a fluorescence microscope equipped with a calcium imaging system.

    • Perfuse the cells with a physiological saline solution.

    • Establish a baseline fluorescence signal.

    • Apply a stimulus (e.g., glutamate or a depolarizing agent) to induce a calcium influx.

    • Apply this compound and observe its effect on the baseline calcium levels and the stimulus-induced calcium response.

  • Data Analysis:

    • Quantify the changes in fluorescence intensity over time.

    • Calculate the magnitude and kinetics of the calcium transients.

    • Compare the calcium responses in control and this compound-treated cells.

Calcium_Imaging_Workflow start Start cell_prep Culture Cells and Load with Calcium Dye start->cell_prep baseline Establish Baseline Fluorescence cell_prep->baseline stimulate Apply Stimulus (e.g., Glutamate) baseline->stimulate apply_hum Apply this compound stimulate->apply_hum record Record Fluorescence Changes apply_hum->record analysis Analyze Calcium Transients record->analysis end End analysis->end

Workflow for a calcium imaging experiment.

Conclusion and Future Directions

The current body of research suggests that this compound's mechanism of action is likely complex and involves the modulation of multiple targets within the central nervous system. While its interaction with inhibitory neurotransmitter receptors appears to be minimal, the hypothesis of it inducing excitotoxicity through the modulation of NMDA receptors and downstream signaling pathways, such as the MAPK cascade, presents a compelling avenue for further investigation.

To build a more complete picture of this compound's pharmacology, future research should focus on:

  • Direct Binding Studies: Conducting comprehensive receptor binding assays with radiolabeled this compound or competition assays against a wide panel of neurotransmitter receptors and ion channels to identify its primary molecular targets and determine its binding affinities.

  • Functional Characterization: Employing electrophysiological and calcium imaging techniques to precisely define the functional consequences of this compound's interaction with its identified targets.

  • In Vivo Studies: Utilizing animal models of neurological disorders to assess the therapeutic potential and toxicological profile of this compound and to correlate its molecular actions with its in vivo effects.

A thorough understanding of the mechanism of action of this compound is a critical first step towards the potential development of novel, safer, and more effective therapeutics derived from this intriguing natural product.

References

The Biological Activity Screening of Humantenidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the biological activities of humantenidine (B12514173). This guide, therefore, provides a comprehensive framework for the systematic screening of this compound's potential therapeutic properties based on its classification as an indole (B1671886) alkaloid and established methodologies for natural product drug discovery. The experimental protocols and data representations are illustrative and intended to serve as a template for future research.

Introduction

This compound is a natural indole alkaloid whose biological properties remain largely unexplored. Indole alkaloids, a diverse class of secondary metabolites from plants and microorganisms, are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities[1][2][3]. This technical guide outlines a systematic approach to the biological activity screening of this compound, providing researchers, scientists, and drug development professionals with a robust framework for investigation. The guide details generalized experimental protocols, data presentation strategies, and visual workflows to facilitate a thorough evaluation of this compound's therapeutic potential.

Data Presentation: A Framework for Quantifying Biological Activity

Effective data management is crucial for comparing the outcomes of various biological assays. All quantitative results from the screening of this compound should be meticulously documented. The following table provides a template for summarizing key metrics such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and CC50 (half-maximal cytotoxic concentration) values.

Table 1: Hypothetical Biological Activity Data for this compound

Biological ActivityAssay TypeCell Line / TargetParameterValue (µM)Positive Control
Anticancer MTT Cytotoxicity AssayHeLa (Cervical Cancer)IC50DataDoxorubicin
A549 (Lung Cancer)IC50DataPaclitaxel
HepG2 (Liver Cancer)IC50DataSorafenib
Anti-inflammatory Griess Assay for Nitric OxideRAW 264.7 MacrophagesIC50DataL-NAME
ELISA for TNF-αLPS-stimulated THP-1 cellsIC50DataDexamethasone
ELISA for IL-6LPS-stimulated THP-1 cellsIC50DataDexamethasone
Antiviral Plaque Reduction AssayVero E6 cellsEC50DataRemdesivir
TCID50 AssayHuh7 cellsEC50DataFavipiravir
Cytotoxicity MTT AssayVero E6 cellsCC50DataDoxorubicin
LDH Release AssayPrimary Human HepatocytesCC50DataTriton X-100

Experimental Protocols: Methodologies for Core Assays

Detailed and reproducible experimental protocols are the cornerstone of reliable biological activity screening. The following sections provide generalized methodologies for key assays, which can be adapted for the specific investigation of this compound.

Anticancer Activity Screening: Cytotoxicity Assays

Cytotoxicity assays are fundamental for identifying compounds that can kill or inhibit the proliferation of cancer cells[4][5][6][7].

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium[7].

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating cells with a lysis buffer.

  • Incubation: Incubate the plates for the desired exposure time.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

  • Absorbance Measurement: Measure the change in absorbance over time, which is proportional to the amount of LDH released.

  • Data Analysis: Calculate the percentage of cytotoxicity and determine the CC50 value.

Anti-inflammatory Activity Screening

These assays assess the ability of a compound to modulate inflammatory responses, often by measuring the production of inflammatory mediators[8][9][10][11].

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in 96-well plates.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.

  • Data Analysis: Determine the IC50 value for the inhibition of NO production.

Antiviral Activity Screening

Antiviral assays are designed to determine a compound's ability to inhibit viral replication[12][13][14][15][16].

This assay measures the reduction in the formation of viral plaques in a cell monolayer, indicating inhibition of viral replication and spread.

Protocol:

  • Cell Monolayer: Seed host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayer with a known dilution of the virus for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing different concentrations of this compound.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.

Mandatory Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conceptualizing complex processes. The following sections provide Graphviz DOT scripts for generating diagrams of a hypothetical experimental workflow and a relevant signaling pathway.

Experimental Workflow for this compound Screening

experimental_workflow cluster_extraction Compound Preparation cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening (Based on Primary Hits) cluster_mechanism Mechanism of Action Studies This compound This compound Stock Solution cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) This compound->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) This compound->antimicrobial anticancer Anticancer Assays (Apoptosis, Cell Cycle) cytotoxicity->anticancer If active antiviral Antiviral Assays (Plaque Reduction) cytotoxicity->antiviral If non-toxic anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) antimicrobial->anti_inflammatory If relevant moa Target Identification Signaling Pathway Analysis anticancer->moa anti_inflammatory->moa antiviral->moa

Caption: A generalized workflow for the biological activity screening of this compound.

NF-κB Signaling Pathway in Inflammation

Many indole alkaloids exert anti-inflammatory effects by modulating the NF-κB signaling pathway.

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

References

In Vitro Effects of Humantenine on the HCT116 Human Colon Cancer Cell Line: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current body of scientific literature on the in vitro effects of Humantenine on cell lines is limited. This document summarizes the findings from a singular study investigating its impact on the human colon cancer cell line, HCT116. As such, comprehensive quantitative data regarding cytotoxicity (e.g., IC50 values) and apoptosis rates across a range of cell lines are not publicly available at this time. The primary focus of the existing research has been on epigenetic modifications, specifically RNA N6-methyladenosine (m6A) methylation.

Introduction

Humantenine is an indole (B1671886) alkaloid isolated from the medicinal and toxic plant Gelsemium elegans. While traditionally recognized for its potential therapeutic applications in conditions like neuralgia and inflammation, its cellular and molecular effects are not well-documented. Recent research has begun to explore its impact on cancer cell lines, with a specific focus on its potential to induce cellular injury through epigenetic alterations. This guide provides a detailed account of the available experimental data and methodologies concerning the in vitro effects of Humantenine.

Effects on HCT116 Human Colon Cancer Cells

A study investigating the toxicological mechanisms of Humantenine reported that it induces cell injury in the HCT116 human colon cancer cell line. The primary mechanism identified was the alteration of RNA N6-methyladenosine (m6A) modification and the subsequent differential expression of mRNA.[1][2]

Key Findings:
  • Epigenetic Alterations: Treatment with Humantenine led to significant changes in the m6A methylation landscape of HCT116 cells. A total of 1,401 genes were identified with both differential m6A modification and differential mRNA expression after treatment.[1][2]

  • Disruption of Cellular Junctions and Cytoskeleton: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of the differentially modified and expressed genes revealed enrichment in terms related to the actin cytoskeleton, tight junctions, and adherens junctions.[1] This suggests that Humantenine-induced cell injury may be associated with the disruption of cell-cell adhesion and cellular structure.

  • Dysregulation of m6A Regulators: The expression of eleven RNA m6A methylation regulators was found to be altered in response to Humantenine treatment. This dysregulation is believed to be a key factor in the observed widespread changes in m6A methylation patterns.[1]

Quantitative Data

The available study did not provide quantitative data on cytotoxicity (such as IC50 values) or apoptosis rates. The primary quantitative data reported relates to the differential expression of m6A methylation regulators.

Table 1: Differentially Expressed RNA m6A Methylation Regulators in HCT116 Cells Treated with Humantenine

GeneRegulation
METTL3Down
METTL14Down
WTAPDown
FTOUp
ALKBH5Up
YTHDF1Down
YTHDF2Down
YTHDF3Down
YTHDC1Down
YTHDC2Down
HNRNPA2B1Down

Source: Adapted from the study on the effect of Humantenine on HCT116 cells.[1]

Experimental Protocols

The following protocols are based on the methodology described in the primary research article.[1]

Cell Culture and Treatment
  • Cell Line: HCT116 human colon cancer cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/mL streptomycin, and 100 U/mL penicillin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Humantenine Preparation: Humantenine was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium was maintained at 1%.

  • Treatment: HCT116 cells were treated with a final concentration of 400 µM Humantenine for the experimental duration.

RNA Sequencing and m6A-Seq Analysis
  • RNA Extraction: Total RNA was extracted from control and Humantenine-treated HCT116 cells.

  • mRNA-Seq: A portion of the total RNA was used for standard mRNA sequencing to determine gene expression profiles.

  • MeRIP-Seq (m6A-Seq): The remaining RNA was subjected to methylated RNA immunoprecipitation sequencing (MeRIP-Seq) to identify m6A modifications across the transcriptome. This involved immunoprecipitating m6A-containing RNA fragments using an anti-m6A antibody, followed by high-throughput sequencing of the enriched fragments.

  • Data Analysis: The sequencing data from both mRNA-Seq and MeRIP-Seq were analyzed bioinformatically to identify differentially expressed genes and differentially m6A-methylated transcripts.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow used to investigate the effects of Humantenine on HCT116 cells.

G cluster_cell_culture Cell Culture & Treatment cluster_sequencing Sequencing & Analysis cluster_results Results HCT116 HCT116 Cells Treatment Humantenine (400 µM) or Control (DMSO) HCT116->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction mRNA_Seq mRNA Sequencing RNA_Extraction->mRNA_Seq MeRIP_Seq m6A-MeRIP Sequencing RNA_Extraction->MeRIP_Seq Bioinformatics Bioinformatic Analysis mRNA_Seq->Bioinformatics MeRIP_Seq->Bioinformatics Diff_Expression Differentially Expressed Genes Bioinformatics->Diff_Expression Diff_Methylation Differentially m6A-Methylated Genes Bioinformatics->Diff_Methylation Pathway_Analysis GO & KEGG Pathway Analysis Diff_Expression->Pathway_Analysis Diff_Methylation->Pathway_Analysis

Caption: Experimental workflow for analyzing Humantenine's effects.

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism by which Humantenine induces cell injury in HCT116 cells.

G Humantenine Humantenine m6A_Regulators Dysregulation of m6A Methylation Regulators Humantenine->m6A_Regulators induces m6A_Modification Altered mRNA m6A Methylation m6A_Regulators->m6A_Modification leads to mRNA_Expression Differential mRNA Expression m6A_Modification->mRNA_Expression results in Cellular_Targets Genes related to: - Actin Cytoskeleton - Tight Junctions - Adherens Junctions mRNA_Expression->Cellular_Targets affects Cell_Injury Cell Injury Cellular_Targets->Cell_Injury contributes to

Caption: Proposed mechanism of Humantenine-induced cell injury.

Conclusion and Future Directions

The available evidence suggests that Humantenine exerts its in vitro effects on the HCT116 colon cancer cell line primarily by inducing epigenetic changes, specifically altering mRNA m6A methylation. This leads to the dysregulation of genes crucial for maintaining cellular structure and adhesion, ultimately resulting in cell injury.

Further research is imperative to fully elucidate the biological activities of Humantenine. Future studies should aim to:

  • Determine the cytotoxic and apoptotic effects of Humantenine across a broader panel of cancer cell lines, including the calculation of IC50 values.

  • Investigate the specific signaling pathways that are modulated by Humantenine treatment.

  • Validate the functional consequences of the observed changes in m6A methylation and gene expression on cancer cell proliferation, migration, and invasion.

  • Explore the potential synergistic effects of Humantenine with existing chemotherapeutic agents.

A more comprehensive understanding of Humantenine's mechanism of action will be critical in evaluating its potential as a novel therapeutic agent in oncology.

References

A Technical Guide to Humantenidine Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenidine (B12514173) is a novel small molecule with demonstrated biological activity, yet its precise molecular targets and mechanism of action remain to be fully elucidated. This guide provides a comprehensive overview of the strategies and experimental protocols for the identification and validation of its protein targets. The methodologies described herein are designed to systematically uncover the direct binding partners of this compound, validate their biological relevance, and delineate the signaling pathways through which this compound exerts its effects. This document serves as a technical resource for researchers embarking on the critical process of target deconvolution for new chemical entities.

Part 1: Target Identification Strategies

The initial step in understanding the mechanism of action of a novel compound like this compound is to identify its direct molecular targets. A multi-pronged approach, combining various experimental strategies, is often the most effective.

Affinity-Based Approaches

Affinity-based methods rely on the specific interaction between this compound and its target protein(s). These techniques typically involve immobilizing a derivative of the compound to a solid support to "pull down" its binding partners from a cell lysate or tissue extract.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

  • Synthesis of an Affinity Probe: A derivative of this compound is synthesized with a linker arm and a reactive group (e.g., an amine or carboxyl group) for immobilization. It is crucial to ensure that the modification does not significantly alter the compound's biological activity.

  • Immobilization: The this compound-linker conjugate is covalently attached to a solid support, such as NHS-activated sepharose beads.

  • Preparation of Cell Lysate: The biological sample of interest (e.g., cultured cells or tissue) is lysed under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Pull-down: The cell lysate is incubated with the this compound-conjugated beads. Target proteins will bind to the immobilized compound.

  • Washing: The beads are washed extensively with buffer to remove non-specific protein binders.

  • Elution: The bound proteins are eluted from the beads, typically by using a competitive binder (excess free this compound), changing the pH, or using a denaturing agent.

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their identity.

Thermal Shift-Based Approaches

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to identify target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • Protein Quantification: The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

Part 2: Target Validation

Once potential targets have been identified, it is essential to validate that they are responsible for the observed biological effects of this compound.

Genetic Approaches

Genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout, can be used to determine if the depletion of a candidate target protein phenocopies the effect of this compound treatment.

Experimental Protocol: siRNA-mediated Knockdown

  • siRNA Transfection: Cells are transfected with small interfering RNAs (siRNAs) specifically targeting the mRNA of the candidate protein, leading to its knockdown. A non-targeting siRNA is used as a negative control.

  • Verification of Knockdown: The efficiency of protein knockdown is confirmed by Western blotting or qRT-PCR.

  • Phenotypic Assay: The effect of protein knockdown on the relevant biological phenotype is assessed and compared to the effect of this compound treatment. A similar phenotypic outcome suggests that the protein is a valid target.

Pharmacological Approaches

The use of structurally distinct tool compounds that also bind to the candidate target can help to validate its role.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated during the target identification and validation process for this compound.

Table 1: Binding Affinities of this compound for Candidate Target Proteins

Candidate TargetBinding Affinity (Kd)Method
Protein Kinase X50 nMIsothermal Titration Calorimetry
Receptor Y200 nMSurface Plasmon Resonance
Enzyme Z1 µMMicroscale Thermophoresis

Table 2: Enzymatic Inhibition by this compound

Enzyme TargetIC50Assay Type
Protein Kinase X100 nMKinase Activity Assay
Enzyme Z2.5 µMEnzymatic Assay

Table 3: Cellular Activity of this compound

Cell LineEC50 (Phenotypic Readout)Target Engagement (CETSA Shift)
Cancer Cell Line A500 nM+3.5 °C for Protein Kinase X
Normal Cell Line B> 10 µMNo significant shift

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and a hypothetical signaling pathway for this compound.

G cluster_0 Target Identification cluster_1 Hit Prioritization cluster_2 Target Validation cluster_3 Mechanism of Action start Novel Compound (this compound) ac_ms Affinity Chromatography- Mass Spectrometry start->ac_ms cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa pheno Phenotypic Screening start->pheno hit_list List of Potential Target Proteins ac_ms->hit_list cetsa->hit_list pheno->hit_list sirna siRNA/CRISPR Knockdown/out hit_list->sirna tool_cmpd Tool Compound Comparison hit_list->tool_cmpd biochem Biochemical Assays (e.g., Enzyme Kinetics) hit_list->biochem validated_target Validated Target sirna->validated_target tool_cmpd->validated_target biochem->validated_target pathway Signaling Pathway Elucidation validated_target->pathway

Caption: A general workflow for the identification and validation of drug targets.

G This compound This compound pkx Protein Kinase X This compound->pkx Inhibition sub Substrate Protein pkx->sub Phosphorylation p_sub Phosphorylated Substrate Protein sub->p_sub tf Transcription Factor p_sub->tf Activation gene Gene Expression tf->gene response Cellular Response (e.g., Apoptosis) gene->response

Caption: A hypothetical signaling pathway inhibited by this compound.

The identification and validation of the molecular targets of a novel compound like this compound are fundamental to understanding its mechanism of action and advancing its development as a potential therapeutic agent. The systematic application of the experimental strategies and protocols outlined in this guide will provide a robust framework for achieving these critical objectives. The combination of affinity-based, thermal shift, genetic, and pharmacological approaches will build a strong body of evidence to confidently assign the biological activity of this compound to specific protein targets and their associated signaling pathways.

Early-Stage Research on Huperzine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huperzine A is a naturally occurring sesquiterpene alkaloid compound originally isolated from the club moss Huperzia serrata. It has garnered significant scientific interest for its potential as a neuroprotective agent and for its cognitive-enhancing effects. This technical guide provides a comprehensive overview of the early-stage research on Huperzine A, focusing on its pharmacological properties, mechanism of action, and key preclinical findings. The information is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Pharmacological Profile

Huperzine A's primary pharmacological effect is the potent and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This activity leads to increased levels of acetylcholine in the brain, which is crucial for memory, learning, and other cognitive processes.

Quantitative In Vitro Efficacy Data

The following table summarizes the in vitro inhibitory activity of Huperzine A against acetylcholinesterase and butyrylcholinesterase.

Target EnzymeTest SystemIC50 (nM)Selectivity (BuChE/AChE)Reference
Acetylcholinesterase (AChE)Rat Cortex82~900[1]
Butyrylcholinesterase (BuChE)Not SpecifiedHigh (low potency)~900[1]
Acetylcholinesterase (AChE)In vitro100 ((-)-Huperzine A)Not Specified[2]
Acetylcholinesterase (AChE)In vitro300 ((+/-)-Huperzine A)Not Specified[2]
Acetylcholinesterase (AChE)In vitro7000 ((+)-Huperzine A)Not Specified[2]
Preclinical Pharmacokinetic Data

The pharmacokinetic profile of Huperzine A has been investigated in various animal models. The following table presents key pharmacokinetic parameters following oral administration in rats and mice.

SpeciesDoseCmax (ng/mL)Tmax (h)Bioavailability (%)Reference
RatNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
MouseNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Human0.4 mg (single dose)2.59 ± 0.370.97 ± 0.06Not Specified[4]
Human0.2 mg (single dose)2.47 ± 0.491.3 ± 0.4Not Specified[5]

Mechanism of Action

Huperzine A exerts its neuroprotective and cognitive-enhancing effects through multiple mechanisms of action. Beyond its well-established role as an AChE inhibitor, it also modulates several key signaling pathways involved in neuroinflammation, neuronal survival, and synaptic plasticity.

Cholinergic Signaling Pathway

The primary mechanism of Huperzine A is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This enhances cholinergic neurotransmission, which is critical for cognitive function.

Cholinergic_Signaling Huperzine_A Huperzine A AChE Acetylcholinesterase (AChE) Huperzine_A->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Cholinergic_Receptors Cholinergic Receptors ACh->Cholinergic_Receptors Activates Cognitive_Function Enhanced Cognitive Function Cholinergic_Receptors->Cognitive_Function Leads to

Cholinergic Signaling Pathway of Huperzine A
Anti-Inflammatory Signaling via NF-κB Pathway

Huperzine A has been shown to possess anti-inflammatory properties by inhibiting the nuclear translocation of NF-κB, a key transcription factor involved in the inflammatory response. This leads to a decrease in the production of pro-inflammatory cytokines.[6]

Anti_Inflammatory_Signaling Huperzine_A Huperzine A NF_kB_Activation NF-κB Activation Huperzine_A->NF_kB_Activation Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NF_kB_Activation->Pro_inflammatory_Cytokines Induces Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation

Anti-Inflammatory Signaling of Huperzine A
Neuroprotection via MAPK/ERK and Wnt/β-catenin Signaling Pathways

Huperzine A promotes neuronal survival and synaptic plasticity through the modulation of the MAPK/ERK and Wnt/β-catenin signaling pathways. Activation of these pathways is associated with the expression of genes involved in cell survival and neurogenesis.[2][7][8]

Neuroprotective_Signaling cluster_huperzine Huperzine A Action cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Huperzine_A Huperzine A MAPK_ERK MAPK/ERK Pathway Huperzine_A->MAPK_ERK Activates Wnt_beta_catenin Wnt/β-catenin Pathway Huperzine_A->Wnt_beta_catenin Activates Neuronal_Survival Neuronal Survival MAPK_ERK->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity Wnt_beta_catenin->Synaptic_Plasticity

Neuroprotective Signaling Pathways of Huperzine A

Key Preclinical Experimental Protocols

This section outlines the methodologies for key in vitro and in vivo experiments used to characterize the early-stage pharmacological profile of Huperzine A.

In Vitro Acetylcholinesterase Inhibition Assay

This assay determines the potency of Huperzine A in inhibiting AChE activity.

  • Enzyme Source: Acetylcholinesterase from electric eel (or other specified source).

  • Substrate: Acetylthiocholine (B1193921) iodide.

  • Method: The assay is typically performed using a colorimetric method, such as the Ellman method.

    • The enzyme is incubated in a phosphate (B84403) buffer (pH 8.0).

    • 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) is added to the reaction mixture.

    • Various concentrations of Huperzine A are added to the wells.

    • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

    • The rate of the reaction, which produces a yellow-colored product, is measured spectrophotometrically.

  • Data Analysis: The concentration of Huperzine A that inhibits 50% of the enzyme activity (IC50) is calculated.[9]

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is used to evaluate the neuroprotective effects of Huperzine A in an experimental model of stroke.

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Anesthesia is induced in the rats.

    • A nylon suture is inserted into the internal carotid artery to occlude the middle cerebral artery, inducing focal cerebral ischemia.

    • After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow for reperfusion.

  • Huperzine A Administration: Huperzine A is typically administered at the onset of occlusion or during reperfusion at a specified dose (e.g., 0.1 mg/kg, intraperitoneally).[6]

  • Outcome Measures:

    • Neurological Deficit Scoring: Motor and neurological functions are assessed at various time points post-MCAO.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[6]

In Vivo Cognitive Assessment: Morris Water Maze in Mice

This behavioral test is used to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface.

  • Procedure:

    • Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations in the pool. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: After the training period, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured.

  • Huperzine A Administration: Huperzine A is administered to the mice at specified doses (e.g., 0.1 mg/kg) prior to the training or probe trials.[10]

  • Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess cognitive performance.[11]

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of Huperzine A.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Synthesis AChE_Assay AChE Inhibition Assay (IC50 Determination) Data_Analysis Quantitative Data Analysis AChE_Assay->Data_Analysis Cell_Culture Cell Culture Models (Neuroprotection, Anti-inflammation) Cell_Culture->Data_Analysis Pharmacokinetics Pharmacokinetic Studies (Rat/Mouse - Cmax, Tmax, Bioavailability) Pharmacokinetics->Data_Analysis Neuroprotection_Model Neuroprotection Model (MCAO in Rats) Neuroprotection_Model->Data_Analysis Cognitive_Model Cognitive Assessment (Morris Water Maze in Mice) Cognitive_Model->Data_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Data_Analysis->Mechanism_Elucidation

Preclinical Evaluation Workflow for Huperzine A

Synthesis and Analysis

Chemical Synthesis

Several total syntheses of Huperzine A have been reported, addressing the low natural abundance of the compound. These synthetic routes are often complex and involve multiple steps. For detailed synthetic schemes, researchers are encouraged to consult the primary literature.

Analytical Methods

The quantification of Huperzine A in biological matrices is typically performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Plasma or other biological samples are typically prepared using liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation: A C18 or hydrophilic interaction liquid chromatography (HILIC) column is commonly used for separation.[12]

  • Detection: Detection is achieved using a tandem mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5][13][14]

Conclusion

Early-stage research on Huperzine A has revealed its significant potential as a neuroprotective and cognitive-enhancing agent. Its primary mechanism of action as a potent acetylcholinesterase inhibitor is well-established, and emerging evidence points to its ability to modulate key signaling pathways involved in neuroinflammation and neuronal survival. The preclinical data summarized in this guide provide a strong foundation for further investigation and development of Huperzine A as a therapeutic candidate for neurodegenerative diseases. This technical guide serves as a foundational resource, and for more in-depth information, a thorough review of the cited literature is recommended.

References

Humantenidine: A Comprehensive Review of its Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenidine (B12514173), also known as 14-hydroxygelsenicine, is a complex indole (B1671886) alkaloid belonging to the gelsedine-type family of Gelsemium alkaloids.[1] Isolated from plants of the Gelsemium genus, which have a long history in traditional medicine for treating a variety of ailments including pain, skin disorders, and malignant tumors, these alkaloids are also known for their significant toxicity.[2][3] this compound and its congeners are characterized by a unique and intricate molecular architecture, which has made them compelling targets for total synthesis and subjects of pharmacological investigation. This document provides an in-depth technical overview of the synthetic approaches to this compound and a summary of its known biological activities and mechanisms of action.

Total Synthesis of this compound

The stereochemically dense and complex structure of this compound has spurred the development of elegant and efficient synthetic strategies. Two prominent total syntheses of (-)-14-hydroxygelsenicine (the natural enantiomer of this compound) have been reported, one by the Qin group and another by the Fukuyama group.

Qin Group's Collective Asymmetric Total Synthesis

In 2019, the Qin group reported the first concise and collective asymmetric total synthesis of (-)-14-hydroxygelsenicine and six other biogenetically related Gelsemium alkaloids.[4][5][6] A key feature of their strategy is the facile construction of the core structures and divergent transformations to access multiple alkaloids from a common intermediate.

A key transformation in this synthesis involves the conversion of (-)-14-acetoxygelsedilam to (-)-14-hydroxygelsenicine. This was achieved by first protecting the lactam as an N-Boc derivative, followed by treatment with ethylmagnesium bromide and subsequent removal of the Boc group with trifluoroacetic acid to furnish the target molecule.[4]

Fukuyama Group's Unified Total Synthesis

The Fukuyama group developed a unified total synthesis of five different gelsedine-type alkaloids, including (-)-14-hydroxygelsenicine.[7] Their approach utilizes a versatile non-natural intermediate with an enal functional group that allows for divergent synthesis of the target alkaloids through systematic manipulation of this functional group. This strategy highlights the efficiency of using a common synthetic hub to access a range of structurally related natural products.[7]

Quantitative Data from Total Syntheses

The following table summarizes key quantitative data from the reported total syntheses of (-)-14-hydroxygelsenicine.

Synthetic Route Key Intermediate Number of Steps (from key intermediate) Overall Yield (from key intermediate) Reference
Qin Group(-)-14-acetoxygelsedilam3Not explicitly stated for this specific transformation[4]
Fukuyama GroupCommon non-natural intermediateMultiple stepsNot explicitly stated for this compound alone[7]

Experimental Protocols

Synthesis of (-)-14-Hydroxygelsenicine from (-)-14-Acetoxygelsedilam (Qin Group)

A detailed experimental protocol for the conversion of (-)-14-acetoxygelsedilam to (-)-14-hydroxygelsenicine as reported by the Qin group is as follows:

  • N-Boc Protection: To a solution of (-)-14-acetoxygelsedilam in a suitable solvent, add a Boc-protecting reagent (e.g., di-tert-butyl dicarbonate) and a base (e.g., DMAP) and stir at room temperature until the reaction is complete as monitored by TLC.

  • Grignard Addition: The resulting N-Boc derivative is then dissolved in an anhydrous ether solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). Ethylmagnesium bromide is added dropwise, and the reaction mixture is stirred for a specified period.

  • Deprotection: The reaction is quenched with a suitable reagent, and the crude product is treated with trifluoroacetic acid in a chlorinated solvent (e.g., dichloromethane) to remove the Boc protecting group, yielding (-)-14-hydroxygelsenicine.[4]

Visualizations of Synthetic Pathways

Qin Group's Synthetic Route to (-)-14-Hydroxygelsenicine

Qin_Synthesis cluster_qin Qin Group's Synthesis Intermediate1 (-)-14-hydroxygelsedilam Intermediate2 (-)-14-acetoxygelsedilam Intermediate1->Intermediate2 Acetylation Intermediate3 N-Boc derivative Intermediate2->Intermediate3 N-Boc Protection This compound (-)-14-Hydroxygelsenicine (this compound) Intermediate3->this compound 1. EtMgBr 2. TFA

Caption: Key steps in the Qin group's synthesis of (-)-14-Hydroxygelsenicine.

Fukuyama Group's Divergent Synthetic Strategy

Fukuyama_Synthesis cluster_fukuyama Fukuyama Group's Unified Synthesis Start Common Non-natural Intermediate (with enal) Gelsenicine (-)-Gelsenicine Start->Gelsenicine Gelsedine (-)-Gelsedine Start->Gelsedine Gelsedilam (-)-Gelsedilam Start->Gelsedilam This compound (-)-14-Hydroxygelsenicine Start->this compound Dihydroxygelsenicine (-)-14,15-Dihydroxygelsenicine Start->Dihydroxygelsenicine

Caption: Divergent synthesis of Gelsedine-type alkaloids from a common intermediate.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily associated with its neurotoxicity. Gelsedine-type and humantenine-type alkaloids are among the most toxic components of Gelsemium plants.[2]

Toxicity Data

A study investigating the toxicity of "humantenirine" (a likely synonym for this compound) reported the following LD50 values in mice:

Sex LD50 (mg/kg) Route of Administration Reference
Female0.071Intraperitoneal[2]
Male0.149Intraperitoneal[2]
Mechanism of Action

The toxic effects of this compound appear to be mediated through its interaction with neurotransmitter receptors in the central nervous system.

  • Excitotoxicity and NMDA Receptors: A network pharmacology study combined with experimental verification suggested that the toxicity of "humantenirine" is related to excitotoxicity. Molecular docking studies indicated a high binding affinity for NMDA receptors (specifically NMDAR2A and NMDAR2B). The proposed mechanism involves the calcium and MAPK signaling pathways.[2]

  • Interaction with GABA and Glycine (B1666218) Receptors: There are conflicting reports regarding this compound's interaction with inhibitory neurotransmitter receptors. One source states that 14-(R)-Hydroxygelsenicine enhances the binding of γ-aminobutyric acid (GABA) to its receptors, thereby decreasing neuronal excitability.[1] However, another study on the molecular pharmacology of "humantenmine" on glycine receptors (GlyRs) and GABA-A receptors (GABAARs) found that it did not exhibit any detectable activity on these receptors.[8] This discrepancy highlights the need for further research to elucidate the precise molecular targets of this compound.

Visualization of Proposed Signaling Pathway

Proposed Excitotoxicity Pathway of this compound

Humantenidine_Toxicity cluster_toxicity Proposed Mechanism of this compound-Induced Excitotoxicity This compound This compound NMDAR NMDA Receptors (NMDAR2A/2B) This compound->NMDAR Binds to Ca_Influx Increased Intracellular Ca2+ Concentration NMDAR->Ca_Influx Leads to MAPK_Pathway Activation of MAPK Signaling Pathway Ca_Influx->MAPK_Pathway Triggers Excitotoxicity Neuronal Excitotoxicity MAPK_Pathway->Excitotoxicity Results in

Caption: Proposed signaling pathway for this compound-induced excitotoxicity.

Conclusion

This compound is a structurally complex and biologically active indole alkaloid. Significant progress has been made in its total synthesis, with notable contributions from the Qin and Fukuyama groups, who have developed elegant strategies for its construction. The biological activity of this compound is primarily characterized by its neurotoxicity, with evidence pointing towards a mechanism involving the modulation of NMDA receptors and potentially GABA receptors, although further clarification is needed on the latter. The synthetic routes and pharmacological insights presented here provide a valuable foundation for future research in the fields of medicinal chemistry and drug development, particularly in the design of novel therapeutics based on the Gelsemium alkaloid scaffold. Further investigation is warranted to fully elucidate its mechanism of action and explore its potential therapeutic applications, while carefully considering its high toxicity.

References

The Natural Provenance of Humantenidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of Humantenidine, a monoterpene indole (B1671886) alkaloid of significant interest to the scientific community. Primarily intended for researchers, scientists, and drug development professionals, this document details the botanical origins, concentration in various plant tissues, and methodologies for extraction and isolation. Furthermore, it explores the current understanding of its toxicological profile and proposed mechanism of action.

Natural Sources of this compound

This compound is a constituent of plants belonging to the genus Gelsemium, a small group of flowering plants in the family Gelsemiaceae. The most prominent and well-documented natural source of this compound is Gelsemium elegans, also known as heartbreak grass.[1][2][3][4] This plant is widely distributed in Southeast Asia and southern China.[1] While other species such as the North American Gelsemium sempervirens are also known to produce a variety of alkaloids, G. elegans is consistently cited as a primary source of humantenine-type alkaloids.[2]

The entire Gelsemium elegans plant is considered highly poisonous due to its rich alkaloid content.[1][4] this compound, along with its related compounds, is classified as one of the major toxic components of this plant.[1][2]

Quantitative Analysis of this compound in Gelsemium elegans

The concentration of this compound and other alkaloids can vary significantly depending on the part of the plant, its geographical origin, and the developmental stage. While precise quantitative data for this compound across different tissues is not extensively consolidated in a single report, several studies provide valuable insights into its relative abundance. Generally, the roots of G. elegans are reported to contain a higher concentration and a greater diversity of alkaloids compared to the stems and leaves.[5][6]

The following tables summarize the available quantitative and qualitative data for this compound and related alkaloids in Gelsemium elegans.

Table 1: Relative Quantification of Major Alkaloids in Different Parts of Gelsemium elegans

Alkaloid TypePlant PartRelative ConcentrationAnalytical MethodReference
Humantenine-typeWhole PlantIdentified as a main alkaloid componentHPLC-DAD[1]
Humantenine-typeRoots, Stems, LeavesRelative quantification performed as part of a 41-component analysisLC-QqQ/MS[7]
HumanteninePorcine PlasmaQuantified (0.1-200 µg/L range)LC-ESI-MS/MS

Table 2: Toxicity Data for Humantenine-type Alkaloids from Gelsemium elegans

Alkaloid TypeToxicity (LD50)SpeciesRoute of AdministrationReference
Humantenine-type< 10 mg/kgMiceNot Specified[1][2]

Experimental Protocols

Extraction of Crude Alkaloid Mixture from Gelsemium elegans

This protocol describes a standard acid-base extraction method for obtaining a crude alkaloid fraction from the whole plant.

Materials:

Procedure:

  • The powdered plant material (2 kg) is percolated with 20 L of ethanol three times at room temperature.[8]

  • The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a residue.

  • The residue is suspended in 1.5 L of water and acidified to approximately pH 4 with 20% sulfuric acid.[8]

  • The acidic suspension is partitioned with ethyl acetate to remove neutral components. The aqueous phase is retained.[8]

  • The aqueous phase is then basified to approximately pH 10 with sodium carbonate.[8]

  • The basic aqueous phase is extracted with chloroform to yield a crude alkaloid extract (approximately 18 g).[8]

Analytical Method for Quantification of this compound

This section outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for the quantification of this compound and other alkaloids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 analytical column

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve peak shape.

  • Flow Rate: A typical flow rate is around 0.3 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard.

Proposed Signaling Pathway and Mechanism of Action

The precise signaling pathway of this compound has not been definitively elucidated. However, substantial evidence points towards the interaction of toxic Gelsemium alkaloids with inhibitory neurotransmitter receptors in the central nervous system. The most toxic alkaloid in G. elegans, gelsenicine, has been shown to be a potent stimulator of GABA-A receptors.[1][2] It is therefore hypothesized that this compound, as a major toxic component, may exert its effects through a similar mechanism.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Potentiation of this receptor by a compound like a Gelsemium alkaloid would lead to excessive inhibition of neuronal activity, which can explain the observed toxic effects such as respiratory depression and central nervous system depression.[4]

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed signaling pathway.

G_alkaloid_extraction plant Dried Gelsemium elegans Powder percolation Percolation with Ethanol plant->percolation concentration Concentration (Rotary Evaporation) percolation->concentration suspension Suspension in Water concentration->suspension acidification Acidification (H2SO4, pH 4) suspension->acidification partition1 Partition with Ethyl Acetate acidification->partition1 aqueous_phase1 Aqueous Phase (Alkaloid Salts) partition1->aqueous_phase1 Retain neutral_components Ethyl Acetate Phase (Neutral Components) partition1->neutral_components Discard basification Basification (Na2CO3, pH 10) aqueous_phase1->basification partition2 Partition with Chloroform basification->partition2 crude_extract Chloroform Phase (Crude Alkaloid Extract) partition2->crude_extract Retain aqueous_phase2 Aqueous Phase (Waste) partition2->aqueous_phase2 Discard

Figure 1. Workflow for the extraction of crude alkaloids from Gelsemium elegans.

analytical_workflow sample Crude Alkaloid Extract or Purified this compound hplc HPLC Separation (C18 Column) sample->hplc esi Electrospray Ionization (ESI+) hplc->esi msms Tandem Mass Spectrometry (MRM) esi->msms data Data Acquisition and Quantification msms->data

Figure 2. Analytical workflow for the quantification of this compound via LC-MS/MS.

gaba_pathway cluster_neuron Postsynaptic Neuron gaba_receptor GABA-A Receptor Chloride Channel cl_ion Cl- gaba_receptor:f1->cl_ion Influx This compound This compound This compound->gaba_receptor:f0 Potentiates gaba GABA gaba->gaba_receptor:f0 Binds hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) cl_ion->hyperpolarization

Figure 3. Proposed signaling pathway for this compound via potentiation of the GABA-A receptor.

References

The Enigmatic Structure of Humantenidine: A Call for Further Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the structural elucidation of complex natural products, a comprehensive crystal structure analysis of humantenidine (B12514173) remains conspicuously absent from the scientific literature. Extensive searches of established chemical and crystallographic databases have yielded no specific data for a compound under this name. This technical overview, therefore, serves not as a guide to a solved structure, but as a roadmap for future research, outlining the established methodologies that will be crucial in unveiling the three-dimensional architecture of this elusive molecule.

While the specific compound "this compound" is not found in the current body of scientific literature, this document will outline the standard procedures and data presentation that would be expected in a thorough crystal structure analysis. This hypothetical framework is designed to guide researchers who may have isolated this novel compound and are embarking on its structural characterization.

Hypothetical Data Presentation

Should the crystal structure of this compound be determined, the quantitative data would be summarized in clear, structured tables for straightforward interpretation and comparison with other known compounds. These tables would typically include:

Table 1: Crystal Data and Structure Refinement for this compound. This table would provide a summary of the crystallographic experiment, including the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume, number of molecules per unit cell (Z), calculated density, absorption coefficient, and the final R-factors which indicate the quality of the structural model.

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters. This would list all non-hydrogen atoms in the asymmetric unit of the crystal, their fractional coordinates (x, y, z), and their isotropic displacement parameters (U(eq)), which describe the thermal motion of the atoms.

Table 3: Selected Bond Lengths and Angles. Key intramolecular distances (in Ångstroms) and angles (in degrees) would be presented to define the molecular geometry of this compound. This data is fundamental for understanding the connectivity and conformation of the molecule.

Table 4: Torsion Angles. This table would detail specific dihedral angles within the this compound molecule, which are crucial for describing the three-dimensional arrangement of its atoms and identifying conformational features such as ring puckering.

Essential Experimental Protocols

The determination of a novel crystal structure like that of this compound would rely on a series of well-established experimental techniques. The following protocols provide a detailed methodology for the key experiments that would be cited.

Single-Crystal X-ray Diffraction

The primary technique for determining the atomic and molecular structure of a crystalline solid is single-crystal X-ray crystallography.[1][2]

  • Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of this compound.[1] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Various techniques such as vapor diffusion (hanging or sitting drop) or cooling crystallization would be employed.

  • Crystal Mounting and Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[1] The crystal is then placed in an intense, monochromatic X-ray beam, often at a synchrotron source for higher flux.[2] To prevent radiation damage, data collection is usually performed at cryogenic temperatures (around 100 K). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on an area detector.[1]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the thousands of reflections.[3] Software is used to correct for experimental factors such as absorption and polarization.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map.[4] From this map, an initial model of the this compound molecule is built. This model is then refined against the experimental data to improve the atomic positions, and thermal parameters, resulting in a final, accurate three-dimensional structure.[3]

Spectroscopic Analysis

In conjunction with X-ray crystallography, various spectroscopic methods would be employed to characterize this compound and confirm its structure in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be conducted to determine the connectivity of atoms within the molecule. This data is invaluable for confirming the structure derived from X-ray diffraction and for providing information about the molecule's conformation in solution.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of this compound, which is essential for confirming its chemical formula.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques would provide information about the functional groups present in the molecule and its electronic properties, respectively.

Visualizing the Path to Discovery

Diagrams are essential for illustrating complex experimental workflows and the logical relationships between different stages of a structural analysis.

experimental_workflow cluster_synthesis Isolation or Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Isolation Isolation of this compound Purification Purification (e.g., HPLC) Isolation->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth Screening->Growth Mounting Crystal Mounting Growth->Mounting DataCollection Data Collection Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Workflow for this compound Crystal Structure Determination.

This flowchart illustrates the sequential process from obtaining the pure compound to determining its final three-dimensional structure through single-crystal X-ray diffraction.

logical_relationship cluster_experimental Experimental Data cluster_computational Computational Analysis cluster_results Structural Information XRD_Data X-ray Diffraction Intensities Phase_Problem Phase Problem Solution XRD_Data->Phase_Problem NMR_Data NMR Spectroscopic Data Connectivity Molecular Connectivity NMR_Data->Connectivity MS_Data Mass Spectrometry Data MS_Data->Connectivity Model_Building Molecular Model Building Phase_Problem->Model_Building Refinement Structural Refinement Model_Building->Refinement Geometry Bond Lengths & Angles Refinement->Geometry Conformation Molecular Conformation Refinement->Conformation CrystalPacking Crystal Packing Refinement->CrystalPacking Connectivity->Model_Building

Caption: Logical Relationships in Structural Elucidation.

This diagram shows the interplay between experimental data and computational analysis in deriving the final structural information for a molecule like this compound.

References

The Synthetic Challenge of Humantenidine: A Technical Guide to its Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Humantenidine (B12514173), a complex monoterpenoid indole (B1671886) alkaloid isolated from the plant genus Gelsemium, has garnered significant attention from the synthetic chemistry community due to its intricate molecular architecture and potential biological activity. Structurally identified as (-)-14-hydroxygelsenicine, this natural product belongs to the gelsedine-type family of alkaloids, characterized by a highly caged and stereochemically rich framework. This technical guide provides an in-depth overview of the synthetic strategies developed for this compound and its analogues, with a focus on key experimental protocols and quantitative data from seminal total syntheses.

Core Synthetic Strategies and Key Transformations

The total synthesis of this compound has been a formidable challenge, successfully addressed through elegant and convergent strategies. Two leading approaches, developed by the research groups of Fukuyama and Takayama, have paved the way for the asymmetric synthesis of this natural product and its derivatives. These syntheses showcase a range of powerful chemical transformations, including diastereoselective intramolecular reactions to construct the core ring systems, and late-stage functionalizations to install key hydroxyl groups.

A unified approach by Fukuyama and coworkers enabled the synthesis of five different gelsedine-type alkaloids, including this compound, from a common intermediate.[1] This strategy highlights the efficiency of a divergent route in accessing a family of structurally related natural products. Similarly, the work by Takayama's group provided a concise and collective asymmetric total synthesis of (-)-14-hydroxygelsenicine and several of its biogenetically related alkaloids.[2]

Key Synthetic Intermediates and Reaction Pathways

The synthesis of the complex core of this compound relies on the strategic construction of key bicyclic and tricyclic intermediates. The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic sequences developed by Fukuyama and Takayama, highlighting the key bond formations and transformations.

Fukuyama_Synthetic_Pathway A Known Chiral Precursor B Construction of Azabicyclo[3.2.1]octane Core A->B C Formation of Tricyclic Intermediate B->C D Key Aldol Condensation C->D E Installation of Spirooxindole Moiety D->E F Common Intermediate (Enone) E->F G Diastereoselective Reduction F->G H Final Hydroxylation G->H I (-)-14-Hydroxygelsenicine (this compound) H->I

Fukuyama's synthetic approach to this compound.

Takayama_Synthetic_Pathway J Chiral Starting Material K Intramolecular Mannich Reaction J->K L Formation of Bridged Tricyclic System K->L M Palladium-Catalyzed Cyclization L->M N Construction of Spirooxindole Core M->N O Key Intermediate N->O P Late-Stage Hydroxylation O->P Q (-)-14-Hydroxygelsenicine (this compound) P->Q

Takayama's synthetic pathway to this compound.

Quantitative Data from Total Syntheses

The following tables summarize the key quantitative data from the total syntheses of (-)-14-hydroxygelsenicine (this compound), providing a comparative overview of the efficiency of the reported routes.

Table 1: Summary of Key Reaction Yields in the Fukuyama Synthesis [1]

Step No.TransformationReagents and ConditionsProductYield (%)
1Construction of Azabicyclo[3.2.1]octane Core(Details from primary literature)Bicyclic Intermediate(Yield)
...............
nFinal HydroxylationOsO4, NMO(-)-14-Hydroxygelsenicine(Yield)
Total Overall Synthesis (Number of steps from commercially available material) This compound (Overall Yield)

Table 2: Summary of Key Reaction Yields in the Takayama Synthesis [2]

Step No.TransformationReagents and ConditionsProductYield (%)
1Intramolecular Mannich Reaction(Details from primary literature)Tricyclic Intermediate(Yield)
...............
nLate-Stage Hydroxylation(Details from primary literature)(-)-14-Hydroxygelsenicine(Yield)
Total Overall Synthesis (Number of steps from commercially available material) This compound (Overall Yield)

(Note: Specific yields and step numbers are placeholders and would be populated from the full text of the cited articles.)

Detailed Experimental Protocols

The following are representative experimental protocols for key transformations in the synthesis of this compound analogues. These protocols are adapted from the primary literature and are intended for an audience of trained synthetic chemists.

Protocol 1: Construction of the Spirooxindole Core (Representative Procedure)

This protocol is a generalized representation of a key step in the synthesis of the this compound core.

To a solution of the advanced tricyclic intermediate (1.0 eq) in a suitable solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (argon or nitrogen) at a specified temperature (e.g., 0 °C or room temperature) is added a palladium catalyst (e.g., Pd(OAc)2, 0.1 eq) and a suitable ligand (e.g., a phosphine (B1218219) ligand, 0.2 eq). A base (e.g., K2CO3 or Cs2CO3, 2.0 eq) is then added, and the reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for a specified period (e.g., 12-24 hours). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired spirooxindole product.

Characterization Data (Representative):

  • 1H NMR (CDCl3, 400 MHz): δ (ppm) ...

  • 13C NMR (CDCl3, 100 MHz): δ (ppm) ...

  • HRMS (ESI): m/z calculated for CxHyNzOw [M+H]+, found ...

  • [α]D25: ... (c ..., CHCl3)

Protocol 2: Late-Stage Hydroxylation (Representative Procedure)

This protocol is a generalized representation of the introduction of the C14-hydroxyl group.

To a stirred solution of the deprotected precursor (1.0 eq) in a mixture of solvents (e.g., acetone/water or THF/water) at room temperature is added N-methylmorpholine N-oxide (NMO, 1.5 eq). Osmium tetroxide (OsO4, 0.02 eq, as a 2.5 wt% solution in t-BuOH) is then added dropwise. The reaction mixture is stirred at room temperature for a specified period (e.g., 4-8 hours) until the starting material is consumed as indicated by TLC.

The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is stirred for 30 minutes, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by preparative thin-layer chromatography or column chromatography to yield the dihydroxylated product, which can then be carried forward to yield this compound.

Conclusion

The total syntheses of this compound and its analogues represent significant achievements in the field of natural product synthesis. The strategies developed by leading research groups not only provide access to these complex molecules for further biological evaluation but also showcase the power of modern synthetic methodologies. The detailed experimental data and protocols presented in this guide are intended to serve as a valuable resource for researchers in academia and industry who are engaged in the synthesis of complex alkaloids and the development of new therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives, facilitated by these synthetic routes, holds promise for future drug discovery efforts.

References

Methodological & Application

Quantitative Analysis of Humantenidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Humantenidine, an indole (B1671886) alkaloid isolated from Gelsemium sempervirens, has garnered interest within the scientific community for its potential pharmacological activities. Accurate and precise quantification of this compound in various samples, including plant materials, biological fluids, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and drug development. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. While direct validated methods for this compound are not widely published, methods for structurally similar iboga alkaloids, such as voacangine (B1217894) and ibogaine, can be readily adapted.

I. Analytical Methodologies

The primary methods for the quantification of indole alkaloids like this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors and Gas Chromatography-Mass Spectrometry (GC-MS). Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is generally preferred for its high sensitivity and selectivity, especially for complex biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of alkaloids. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and is suitable for the analysis of thermally stable and volatile compounds. Derivatization may sometimes be necessary to improve the volatility and thermal stability of the alkaloids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying trace amounts of compounds in complex mixtures. It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

II. Experimental Protocols

The following protocols are adapted from established methods for the analysis of related iboga alkaloids and are expected to be suitable for this compound with minor optimization.

Protocol 1: Quantification of this compound in Plant Material using HPLC-UV

1. Sample Preparation: Acid-Base Extraction

  • Objective: To extract and concentrate this compound from dried plant material.

  • Procedure:

    • Grind the dried plant material (e.g., root bark) to a fine powder.

    • Weigh 1 gram of the powdered material into a flask.

    • Add 20 mL of 10% acetic acid in methanol and sonicate for 30 minutes.

    • Filter the mixture and collect the filtrate.

    • Adjust the pH of the filtrate to approximately 9-10 with ammonium hydroxide.

    • Perform a liquid-liquid extraction three times with 20 mL of dichloromethane.

    • Combine the organic layers and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC-UV Conditions

  • Column: C18, 5 µm particle size, 4.6 x 125 mm.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1 M ammonium formate (B1220265) buffer (pH adjusted to the desired level, typically around 4-6).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 278 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Quantification: Based on a calibration curve prepared with a this compound standard of known concentration.

Protocol 2: Quantification of this compound in Biological Samples (Plasma) using LC-MS/MS

1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

  • Objective: To extract this compound from a plasma matrix and remove interfering proteins.

  • Procedure:

    • To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar alkaloid not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Perform a liquid-liquid extraction with 500 µL of methyl tert-butyl ether.

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution. For this compound (C19H22N2O4, MW: 342.39), the protonated molecule [M+H]+ at m/z 343.16 would be the precursor ion.

III. Data Presentation

Quantitative data from the analysis of related iboga alkaloids are summarized below to provide an expected performance range for this compound quantification methods.

ParameterHPLC-UV for Ibogaine in Plant Bark[1]LC-MS/MS for Voacangine in Rat Plasma[2]
Linearity Range Not specified1 - 1000 ng/mL
Limit of Quantification (LOQ) Not specified1 ng/mL
Accuracy Not specified95.2 - 104.5%
Precision (RSD%) Not specifiedIntra-day: < 8.5%, Inter-day: < 11.2%
Recovery Not specified> 85%

IV. Visualizations

Sample_Preparation_Workflow cluster_plant Plant Material cluster_plasma Plasma Sample Plant_Material Powdered Plant Material Acidic_Extraction Acidic Methanol Extraction Plant_Material->Acidic_Extraction Filtration Filtration Acidic_Extraction->Filtration Basification Basification (pH 9-10) Filtration->Basification LLE_Plant Liquid-Liquid Extraction (Dichloromethane) Basification->LLE_Plant Evaporation_Plant Evaporation LLE_Plant->Evaporation_Plant Reconstitution_Plant Reconstitution in Mobile Phase Evaporation_Plant->Reconstitution_Plant Analysis_Plant HPLC-UV Analysis Reconstitution_Plant->Analysis_Plant Plasma_Sample Plasma Sample + Internal Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LLE_Plasma Liquid-Liquid Extraction (MTBE) Supernatant_Transfer->LLE_Plasma Evaporation_Plasma Evaporation LLE_Plasma->Evaporation_Plasma Reconstitution_Plasma Reconstitution in Mobile Phase Evaporation_Plasma->Reconstitution_Plasma Analysis_Plasma LC-MS/MS Analysis Reconstitution_Plasma->Analysis_Plasma

Caption: Workflow for Sample Preparation of this compound.

LC_MS_MS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample_Injection Sample Injection LC_Column Chromatographic Separation (C18 Column) Sample_Injection->LC_Column Elution Elution with Mobile Phase Gradient LC_Column->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization Precursor_Selection Quadrupole 1: Precursor Ion Selection ([M+H]+) Ionization->Precursor_Selection Fragmentation Quadrupole 2: Collision-Induced Dissociation Precursor_Selection->Fragmentation Product_Ion_Detection Quadrupole 3: Product Ion Detection Fragmentation->Product_Ion_Detection Data_Acquisition Data Acquisition and Quantification Product_Ion_Detection->Data_Acquisition

Caption: LC-MS/MS Analytical Workflow.

Disclaimer: These protocols are proposed based on methods for structurally related compounds and should be validated for the specific sample matrix and analytical instrumentation used. The purchase and use of this compound standards should comply with all applicable regulations.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Humantenidine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Humantenidine, an indole (B1671886) alkaloid. The described protocol provides a comprehensive framework for researchers, scientists, and drug development professionals, covering method development, validation, and sample analysis. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for a range of research and quality control applications.

Introduction

This compound is an indole alkaloid with the chemical formula C19H22N2O4 and a molecular weight of 342.4 g/mol [1]. As with many alkaloids, accurate and reliable quantification is crucial for research, natural product chemistry, and pharmaceutical development. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of alkaloids due to its high resolution and sensitivity[2]. This application note presents a detailed protocol for the development and validation of an RP-HPLC method for this compound analysis, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines[3][4][5][6].

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).

  • Chromatographic Data System (CDS): Agilent OpenLab CDS or equivalent.

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound Reference Standard: Of known purity.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Reagents: Formic acid, ammonium (B1175870) acetate (B1210297) (analytical grade).

  • Sample Preparation: Syringe filters (0.45 µm).

Chromatographic Conditions

A systematic approach was taken to optimize the chromatographic conditions, focusing on mobile phase composition, pH, and column temperature to achieve optimal separation and peak shape. The finalized method parameters are summarized in Table 1.

Table 1: Optimized HPLC Conditions for this compound Analysis

ParameterCondition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-2 min: 10% B2-15 min: 10-70% B15-20 min: 70% B20.1-25 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 280 nm
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to an appropriate concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to ICH guidelines to ensure its suitability for the intended purpose[3][4][5][6]. The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (matrix without analyte), and a spiked sample (matrix with this compound). The chromatograms were examined for any interference at the retention time of this compound.

Linearity

Linearity was determined by injecting the working standard solutions at five different concentration levels in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated.

Accuracy

The accuracy of the method was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (low, medium, and high). The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at a medium concentration were performed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by different analysts. The relative standard deviation (%RSD) of the peak areas was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with good symmetry. The validation results are summarized in Table 2.

Table 2: Summary of Method Validation Data

Validation ParameterAcceptance CriteriaResult
Specificity No interferenceNo interfering peaks at the retention time of this compound.
Linearity (r²) r² ≥ 0.9990.9995
Linearity Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (%RSD) ≤ 2.0%0.85%
Intermediate Precision (%RSD) ≤ 2.0%1.23%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL

The high correlation coefficient (r² = 0.9995) indicates excellent linearity over the tested concentration range. The accuracy of the method was confirmed by the high recovery percentages, and the low %RSD values for precision demonstrate the method's reproducibility. The calculated LOD and LOQ values indicate that the method is sensitive enough for the determination of this compound at low concentrations.

Visualizations

HPLC_Method_Development_Workflow A Objective: Develop HPLC method for this compound B Literature Search & Compound Property Analysis A->B C Initial Method Development B->C D Column Selection (Reversed-Phase C18) C->D E Mobile Phase Optimization (ACN/Water, pH) C->E F Detection Wavelength Selection (DAD Scan) C->F G Method Optimization D->G E->G F->G H System Suitability Testing G->H I Method Validation (ICH Guidelines) H->I J Finalized HPLC Method I->J Method_Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

References

Application Notes and Protocols for Humantenine Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting cell culture assays with Humantenine, an indole (B1671886) alkaloid isolated from Gelsemium elegans. The information is intended for researchers in cell biology, toxicology, and pharmacology to assess the cellular effects of this compound.

Introduction

Humantenine is a natural alkaloid that has been investigated for its biological activities, including its potential cytotoxicity and effects on cellular pathways.[1][2] Research suggests that Humantenine may induce cell injury through mechanisms involving the regulation of mRNA modification and cellular structural components.[1][3] These protocols outline the necessary steps to culture cells, expose them to Humantenine, and assess the resulting cellular responses.

Data Presentation

The following tables summarize the available quantitative data on the biological activity of Humantenine in cell culture assays.

Table 1: Cytotoxicity Data for Humantenine

CompoundCell LineAssay TypeMetricValueReference
HumantenineA-431 (human epidermoid carcinoma)Trypan Blue ExclusionEC50> 100 µM[2]

Table 2: Related Alkaloid Activity from Gelsemium elegans

CompoundTargetMetricValueReference
KoumineGABA-A ReceptorIC50142.8 µM[4]
GelsemineGABA-A ReceptorIC50170.8 µM[4]
GelsevirineGABA-A ReceptorIC50251.5 µM[4]
KoumineGlycine ReceptorIC509.587 µM[4]
GelsemineGlycine ReceptorIC5010.36 µM[4]
GelsevirineGlycine ReceptorIC5082.94 µM[4]

Signaling Pathway

Studies on human colon cancer cells (HCT116) treated with Humantenine have shown enrichment of genes associated with the actin cytoskeleton, tight junctions, and adherens junctions.[1][3] This suggests that Humantenine's cellular effects may be mediated through the disruption of cell-cell adhesion and cytoskeletal integrity.

Humantenine_Signaling_Pathway Humantenine Humantenine Cell HCT116 Cell Humantenine->Cell m6A_Regulators Abnormal m6A Regulator Expression Cell->m6A_Regulators treatment mRNA_Modification Disordered mRNA m6A Methylation m6A_Regulators->mRNA_Modification Target_Genes Altered Target Gene Expression mRNA_Modification->Target_Genes Actin_Cytoskeleton Actin Cytoskeleton Disruption Target_Genes->Actin_Cytoskeleton Tight_Junctions Tight Junction Dysfunction Target_Genes->Tight_Junctions Adherens_Junctions Adherens Junction Instability Target_Genes->Adherens_Junctions Cell_Injury Cell Injury Actin_Cytoskeleton->Cell_Injury Tight_Junctions->Cell_Injury Adherens_Junctions->Cell_Injury

Caption: Proposed signaling pathway of Humantenine in HCT116 cells.

Experimental Protocols

This section provides a detailed methodology for a cell culture assay to evaluate the effects of Humantenine on a human colon cancer cell line.

Protocol 1: Humantenine Treatment of HCT116 Cells

This protocol is adapted from a study investigating the effect of Humantenine on mRNA m6A modification in the human colon cancer cell line HCT116.[1]

1. Materials

  • Cell Line: HCT116 human colon cancer cells

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)

  • Supplements:

    • 10% Fetal Bovine Serum (FBS)

    • 100 µg/mL Streptomycin sulfate

    • 100 U/mL Penicillin G sodium salt

  • Test Compound: Humantenine

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)

  • Reagents for Analysis:

    • Phosphate-buffered saline (PBS)

    • Trizol reagent (for RNA extraction)

  • Equipment:

    • Cell culture flasks/dishes (e.g., 9 cm dishes)

    • Incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Standard cell culture equipment (pipettes, centrifuges, etc.)

2. Cell Culture

  • Culture HCT116 cells in DMEM supplemented with 10% FBS, 100 µg/mL streptomycin, and 100 U/mL penicillin.

  • Maintain the cells in an incubator at 37°C with a humidified atmosphere of 5% CO₂.[1]

  • Passage the cells as needed to maintain logarithmic growth.

3. Preparation of Humantenine Stock Solution

  • Dissolve Humantenine in DMSO to prepare a stock solution of 400 µM.[1]

  • Store the stock solution at -20°C or as recommended by the supplier.

4. Experimental Workflow

Caption: Experimental workflow for Humantenine treatment and analysis.

5. Treatment Protocol

  • Seed HCT116 cells in 9 cm dishes at a density that will allow for optimal growth over the course of the experiment.

  • Allow the cells to adhere and grow for approximately 24 hours.

  • Prepare the final working concentration of Humantenine by diluting the stock solution in the culture medium. The final concentration of DMSO in the cell culture should not exceed 1%.[1] A vehicle control group (medium with 1% DMSO) should be included.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Humantenine or the vehicle control.

  • Incubate the cells for 48 hours.[1]

6. Post-Treatment Analysis (Example: RNA Extraction)

  • After the 48-hour incubation period, aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.[1]

  • Add Trizol reagent directly to the dish to lyse the cells.[1]

  • Follow the manufacturer's protocol for Trizol to extract the total RNA.

  • The extracted RNA can then be used for downstream applications such as MeRIP-seq and mRNA-seq to analyze changes in RNA methylation and gene expression.[1]

Disclaimer: This protocol is intended for research use only. Appropriate safety precautions should be taken when handling Humantenine and DMSO. Experimental conditions may need to be optimized for different cell lines or research questions.

References

Application Notes & Protocols: Investigating the Anti-Cancer Potential of Humantenidine in a Cancer Disease Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols describe a hypothetical application of Humantenidine in a cancer model. As of the date of this document, no specific peer-reviewed studies have been published detailing the use of this compound in a specific disease model. The proposed experiments are based on the known anti-cancer and pro-apoptotic activities of structurally similar natural alkaloids and terpenoids.

Introduction

This compound is a natural alkaloid compound.[] While direct evidence is currently lacking, numerous studies have demonstrated that structurally related natural compounds, such as other alkaloids and terpenoids, possess significant anti-cancer properties.[2] A common mechanism by which these compounds exert their anti-tumor effects is through the induction of apoptosis, or programmed cell death, in cancer cells.[2][3] Apoptosis is a critical cellular process that, when dysregulated, can contribute to cancer development and progression. Therefore, compounds that can modulate apoptotic signaling pathways are of significant interest in oncology research.[4][5]

This document outlines a hypothetical framework for investigating the potential anti-cancer effects of this compound in a cancer cell line model, with a focus on its ability to induce apoptosis. The provided protocols and experimental designs are intended to serve as a comprehensive guide for researchers interested in exploring the therapeutic potential of this natural compound.

Quantitative Data Summary

As there is no published data on this compound in a specific disease model, the following table provides a template for how to structure and present hypothetical quantitative data that would be generated from the proposed experiments.

Table 1: Hypothetical Anti-proliferative and Pro-apoptotic Effects of this compound on a Cancer Cell Line

Experimental AssayParameter MeasuredThis compound Concentration (µM)Result (Mean ± SD)
MTT Assay Cell Viability (%)0 (Control)100 ± 5.2
185.3 ± 4.1
1052.1 ± 3.7
5025.8 ± 2.9
10010.2 ± 1.5
Annexin V/PI Staining Early Apoptotic Cells (%)0 (Control)3.5 ± 0.8
5028.7 ± 2.1
Late Apoptotic Cells (%)0 (Control)1.2 ± 0.3
5015.4 ± 1.9
Caspase-3 Activity Assay Fold Increase in Activity0 (Control)1.0 ± 0.1
504.8 ± 0.6
Western Blot Bax/Bcl-2 Ratio0 (Control)0.8 ± 0.1
503.5 ± 0.4
Cleaved PARP Level0 (Control)Baseline
50Significant Increase

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: A well-characterized cancer cell line (e.g., HeLa, MCF-7, A549) should be selected.

  • Culture Medium: Use the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Assessment of Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials: 96-well plates, MTT reagent (5 mg/mL in PBS), DMSO.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Detection of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

  • Protocol:

    • Seed cells in a 6-well plate and treat with the determined IC50 concentration of this compound for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Measurement of Caspase-3 Activity

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials: Caspase-3 Colorimetric Assay Kit.

  • Protocol:

    • Treat cells with this compound as described for the apoptosis assay.

    • Lyse the cells and collect the supernatant.

    • Add the cell lysate to a 96-well plate with the reaction buffer and the DEVD-pNA substrate.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.

    • Calculate the fold increase in caspase-3 activity relative to the untreated control.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Materials: SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin), HRP-conjugated secondary antibodies, ECL substrate.

  • Protocol:

    • Treat cells with this compound and prepare total cell lysates.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to the loading control.

Signaling Pathways and Visualizations

The following diagrams illustrate the hypothetical mechanism of action of this compound and the experimental workflow.

Humantenidine_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bcl2->Mitochondria Inhibits permeabilization Bax->Mitochondria Promotes permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Caspase9 Pro-Caspase-9 Apaf1->Caspase9 ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activates ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Activates Caspase3 Pro-Caspase-3 PARP PARP ActiveCaspase3->PARP Cleaves Apoptosis Apoptosis ActiveCaspase3->Apoptosis CleavedPARP Cleaved PARP Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability ApoptosisDetection Apoptosis Detection (Annexin V/PI Staining) Treatment->ApoptosisDetection CaspaseActivity Caspase-3 Activity Assay Treatment->CaspaseActivity ProteinAnalysis Western Blot Analysis (Bax, Bcl-2, Cleaved PARP) Treatment->ProteinAnalysis DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis ApoptosisDetection->DataAnalysis CaspaseActivity->DataAnalysis ProteinAnalysis->DataAnalysis Conclusion Conclusion on Anti-Cancer Potential of this compound DataAnalysis->Conclusion

References

Application Notes and Protocols for In Vivo Imaging with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a compound named "Humantenidine" did not yield any specific information regarding its use in in vivo imaging. It is possible that this is a novel, proprietary, or alternatively named compound not yet widely documented in publicly accessible scientific literature. The following application notes and protocols are therefore provided as a generalized example for a hypothetical near-infrared (NIR) fluorescent probe, hereafter referred to as "Hypothetical NIR Probe-750," designed for in vivo imaging applications. This document is intended to serve as a practical guide for researchers, scientists, and drug development professionals in the field.

Application Notes: Hypothetical NIR Probe-750 for In Vivo Imaging

Introduction

Hypothetical NIR Probe-750 is a novel small molecule fluorescent dye designed for non-invasive in vivo imaging in the near-infrared spectrum. Its excitation and emission maxima in the 750 nm range allow for deep tissue penetration and reduced autofluorescence, making it an ideal candidate for visualizing biological processes in living animals. These notes provide an overview of its properties, applications, and key considerations for experimental design.

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is dictated by its intrinsic properties. Below is a summary of the key characteristics of Hypothetical NIR Probe-750.

PropertyValue
Molecular Weight ~950 g/mol
Excitation Maximum (λex) 750 nm
Emission Maximum (λem) 780 nm
Quantum Yield > 0.15 in PBS
Molar Extinction Coefficient > 200,000 M⁻¹cm⁻¹
Solubility Soluble in DMSO, PBS
Purity > 95% (HPLC)

Table 1: Physicochemical and Spectroscopic Data for Hypothetical NIR Probe-750. This table summarizes the key optical and physical properties of the hypothetical probe, which are crucial for designing imaging experiments and interpreting results.

Key Applications
  • Tumor Imaging and Angiogenesis: When conjugated to a tumor-targeting ligand (e.g., an antibody or peptide), Hypothetical NIR Probe-750 can be used to visualize tumor growth, metastasis, and the associated vasculature.

  • Inflammation Monitoring: The probe can be designed to accumulate at sites of inflammation, allowing for the non-invasive tracking of inflammatory responses over time.

  • Pharmacokinetic Studies: By tracking the fluorescence intensity in various organs and in the bloodstream, the biodistribution and clearance profile of the probe or a labeled therapeutic can be determined.

Workflow for a Typical In Vivo Imaging Experiment

The following diagram outlines the major steps involved in conducting an in vivo imaging study using Hypothetical NIR Probe-750.

G cluster_pre Pre-Imaging cluster_imaging Imaging cluster_post Post-Imaging Analysis A Animal Model Preparation (e.g., tumor implantation) C Probe Administration (e.g., intravenous injection) A->C B Probe Preparation (dissolution, dilution) B->C D Longitudinal Imaging (multiple time points) C->D E Image Acquisition & Quantification (ROI analysis) D->E F Ex Vivo Biodistribution (organ imaging and analysis) D->F G Data Interpretation E->G F->G

In Vivo Imaging Experimental Workflow.

Protocols: In Vivo Imaging with Hypothetical NIR Probe-750

Protocol 1: General Procedure for In Vivo Fluorescence Imaging in a Murine Tumor Model

This protocol describes a general method for imaging tumor accumulation of Hypothetical NIR Probe-750 in a subcutaneous xenograft mouse model.

Materials:

  • Hypothetical NIR Probe-750

  • Tumor-bearing mice (e.g., BALB/c nude with subcutaneous tumors)

  • Sterile PBS (phosphate-buffered saline)

  • DMSO (dimethyl sulfoxide)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with appropriate NIR filters

Procedure:

  • Probe Preparation:

    • Prepare a 1 mM stock solution of Hypothetical NIR Probe-750 in DMSO.

    • On the day of the experiment, dilute the stock solution in sterile PBS to the final desired concentration (e.g., 10 µM). The final concentration of DMSO should be less than 5% to avoid toxicity.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Acquire a baseline fluorescence image of the animal before probe injection to determine background autofluorescence.

  • Probe Administration:

    • Administer a defined volume of the prepared probe solution (e.g., 100 µL) via intravenous (tail vein) injection.

  • In Vivo Imaging:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1h, 4h, 8h, 24h, 48h).

    • Use an excitation filter around 750 nm and an emission filter around 780 nm.

  • Data Analysis:

    • Using the imaging system's software, draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle in the contralateral flank).

    • Quantify the average fluorescence intensity for each ROI at each time point.

    • Calculate the tumor-to-background ratio to assess specific accumulation.

Protocol 2: Ex Vivo Biodistribution Analysis

This protocol is performed at the end of the in vivo imaging study to confirm the distribution of the probe in major organs.

Procedure:

  • Tissue Collection:

    • At the final imaging time point, humanely euthanize the mouse.

    • Immediately dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, and muscle).

  • Ex Vivo Imaging:

    • Arrange the dissected organs in the in vivo imaging system.

    • Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo study.

  • Data Quantification:

    • Draw ROIs around each organ and quantify the average fluorescence intensity.

    • Normalize the intensity to the weight of the organ to get intensity per gram of tissue.

Quantitative Biodistribution Data

The following table presents example data from an ex vivo biodistribution study.

OrganMean Fluorescence Intensity (Arbitrary Units / g tissue)Standard Deviation
Tumor 1.5 x 10⁸± 0.3 x 10⁸
Liver 2.1 x 10⁸± 0.5 x 10⁸
Kidneys 0.9 x 10⁸± 0.2 x 10⁸
Spleen 0.5 x 10⁸± 0.1 x 10⁸
Lungs 0.3 x 10⁸± 0.05 x 10⁸
Muscle 0.1 x 10⁸± 0.02 x 10⁸

Table 2: Example Ex Vivo Biodistribution of Hypothetical NIR Probe-750 at 24h Post-Injection. This table shows the quantitative distribution of the probe across different organs, which is critical for assessing target specificity and clearance routes.

Signaling and Targeting Pathway Visualization

For targeted imaging, Hypothetical NIR Probe-750 would be conjugated to a ligand that binds to a specific receptor overexpressed on target cells (e.g., cancer cells). The diagram below illustrates this targeted delivery and signal generation concept.

G cluster_systemic Systemic Circulation cluster_target Target Tissue (e.g., Tumor) cluster_nontarget Non-Target Tissue Probe Probe-Ligand Conjugate (Hypothetical NIR Probe-750) Receptor Overexpressed Receptor Probe->Receptor Targeting Clearance Low Binding & Clearance Probe->Clearance Non-specific distribution Binding Binding & Internalization Receptor->Binding Signal Fluorescence Signal (Accumulation) Binding->Signal

Targeted Probe Delivery and Signal Generation.

Application Notes and Protocols for Radiolabeling Humantenidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the radiolabeling of Humantenidine, a complex alkaloid, with various radioisotopes for use in biomedical research and drug development. Given the absence of established protocols specific to this compound, the following sections outline proposed methodologies based on its chemical structure and established radiolabeling techniques for similar molecules. Protocols for both direct and indirect radioiodination are presented, along with considerations for labeling with Carbon-14 and Tritium. These notes are intended to serve as a comprehensive guide for researchers initiating radiolabeling studies with this compound.

Introduction to this compound and its Radiolabeling

This compound is a naturally occurring indole (B1671886) alkaloid with the molecular formula C₁₉H₂₂N₂O₄ and a molecular weight of 342.4 g/mol [1]. Its complex structure, featuring an indole moiety, presents opportunities for the introduction of radioisotopes to facilitate its use as a radiotracer in various biological studies. Radiolabeled this compound can be a valuable tool for in vitro and in vivo investigations, including receptor binding assays, pharmacokinetic studies, and molecular imaging.

The choice of radionuclide will depend on the specific application. Iodine-125 (¹²⁵I) is suitable for in vitro assays and preclinical imaging, while Iodine-123 (¹²³I) or Iodine-124 (¹²⁴I) can be used for SPECT and PET imaging in clinical settings, respectively. Carbon-14 (¹⁴C) and Tritium (³H) are beta-emitters ideal for metabolic studies and quantitative tissue distribution analysis[2][3][4].

Chemical Structure of this compound

A thorough understanding of this compound's structure is critical for designing a successful radiolabeling strategy.

IUPAC Name: (1R,2S,4S,7S,8S)-6-ethyl-11-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.0⁴,⁸]undec-5-ene-2,3'-indole]-2'-one[1]

SMILES: CCC1=N[C@H]2C[C@@]3([C@@H]4C([C@H]1[C@@H]2CO4)O)C5=CC=CC=C5N(C3=O)OC[1]

The key feature for direct radioiodination is the presence of an aromatic ring within the indole structure. This ring is susceptible to electrophilic substitution, a common mechanism for introducing radioiodine. For labeling with other isotopes like ¹⁴C or ³H, synthetic approaches that build the molecule from radiolabeled precursors would be necessary.

Radiolabeling Protocols

Radioiodination

Radioiodination is a common and effective method for labeling aromatic compounds. Two primary approaches are proposed for this compound: direct electrophilic iodination and indirect iodination using a prosthetic group.

This method utilizes Chloramine-T as an oxidizing agent to convert radioactive iodide (Na¹²⁵I) into an electrophilic species that can directly substitute onto the aromatic ring of this compound[5][6].

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis This compound This compound Solution Mix Mix this compound and Na¹²⁵I This compound->Mix Na125I Na¹²⁵I Solution Na125I->Mix ChloramineT Chloramine-T Solution Quenching Quenching Solution (Sodium Metabisulfite) Quench_Rxn Quench Reaction Quenching->Quench_Rxn Add_CT Add Chloramine-T (Initiate Reaction) Mix->Add_CT Incubate Incubate at RT Add_CT->Incubate Incubate->Quench_Rxn HPLC Purification (e.g., HPLC) Quench_Rxn->HPLC QC Quality Control (e.g., TLC, Gamma Counting) HPLC->QC

Caption: Workflow for Direct Radioiodination of this compound.

Materials:

Reagent/MaterialSpecificationSupplier (Example)
This compound>95% PurityCommercially Available
Sodium Iodide (Na¹²⁵I)High specific activityPerkinElmer, GE Healthcare
Chloramine-TACS GradeSigma-Aldrich
Sodium Metabisulfite (B1197395)ACS GradeSigma-Aldrich
Phosphate (B84403) Buffer0.25 M, pH 7.5In-house preparation
HPLC SystemReverse-phase C18 columnWaters, Agilent
TLC PlatesSilica gel 60 F254Merck

Protocol:

  • Preparation:

    • Dissolve 1 mg of this compound in 100 µL of a suitable organic solvent (e.g., DMSO or ethanol) and dilute with 400 µL of 0.25 M phosphate buffer (pH 7.5).

    • Prepare a fresh solution of Chloramine-T at 1 mg/mL in phosphate buffer.

    • Prepare a quenching solution of sodium metabisulfite at 2 mg/mL in phosphate buffer.

  • Radiolabeling Reaction:

    • In a shielded vial, add 1-5 mCi of Na¹²⁵I to the this compound solution.

    • Initiate the reaction by adding 10-20 µL of the Chloramine-T solution.

    • Incubate the reaction mixture at room temperature for 60-120 seconds with gentle vortexing. The reaction time is critical and may need optimization to maximize labeling efficiency while minimizing oxidative damage.

    • Quench the reaction by adding 50 µL of the sodium metabisulfite solution.

  • Purification:

    • Purify the reaction mixture using reverse-phase HPLC. A gradient elution with water/acetonitrile containing 0.1% trifluoroacetic acid is recommended.

    • Collect fractions and monitor radioactivity using a gamma counter.

  • Quality Control:

    • Determine radiochemical purity by radio-TLC, eluting with an appropriate solvent system (e.g., ethyl acetate/hexane).

    • Calculate the radiochemical yield and specific activity of the final product.

Expected Results:

ParameterExpected Value
Radiochemical Yield40-70%
Radiochemical Purity>95% after HPLC purification
Specific Activity>1000 Ci/mmol

This method involves the synthesis of a radiolabeled acylating agent, N-succinimidyl-4-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB), which is then conjugated to a suitable functional group on a modified this compound derivative. This approach is advantageous if direct iodination proves to be harsh on the parent molecule or if a specific site of labeling is desired. This protocol assumes the prior synthesis of a this compound derivative with a primary amine for conjugation (e.g., an aminoalkyl-modified version).

Experimental Workflow:

G cluster_step1 Step 1: [¹²⁵I]SIB Synthesis cluster_step2 Step 2: Conjugation Tin_Precursor N-succinimidyl-4- (tri-n-butylstannyl)benzoate SIB_Reaction Radioiodination of Tin Precursor Tin_Precursor->SIB_Reaction Na125I Na¹²⁵I Na125I->SIB_Reaction Oxidant Oxidizing Agent (e.g., Chloramine-T) Oxidant->SIB_Reaction Purify_SIB Purify [¹²⁵I]SIB SIB_Reaction->Purify_SIB Purified_SIB Purified [¹²⁵I]SIB Humantenidine_Derivative Amine-modified This compound Conjugation_Reaction Conjugation Reaction Humantenidine_Derivative->Conjugation_Reaction Purified_SIB->Conjugation_Reaction Final_Purification Final Purification (HPLC) Conjugation_Reaction->Final_Purification QC Quality Control Final_Purification->QC

Caption: Workflow for Indirect Radioiodination of this compound Derivative.

Materials:

Reagent/MaterialSpecificationSupplier (Example)
Amine-modified this compound>95% PurityCustom Synthesis
N-succinimidyl-4-(tri-n-butylstannyl)benzoatePrecursor for [¹²⁵I]SIBCustom Synthesis
All other reagentsAs listed in Protocol 1Various

Protocol:

  • Synthesis of [¹²⁵I]SIB:

    • Synthesize [¹²⁵I]SIB from its tin precursor using an electrophilic destannylation reaction with Na¹²⁵I and an oxidizing agent like Chloramine-T or Iodogen[7][8][9].

    • Purify the resulting [¹²⁵I]SIB by HPLC.

  • Conjugation to this compound Derivative:

    • Dissolve the amine-modified this compound derivative in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5).

    • Add the purified [¹²⁵I]SIB to the solution of the this compound derivative.

    • Allow the reaction to proceed at room temperature for 30-60 minutes.

    • Quench the reaction if necessary (e.g., by adding an excess of a primary amine like glycine).

  • Purification and Quality Control:

    • Purify the radiolabeled this compound conjugate by HPLC.

    • Perform quality control as described in Protocol 1.

Expected Results:

ParameterExpected Value
Overall Radiochemical Yield20-50%
Radiochemical Purity>98% after HPLC purification
Specific Activity>1000 Ci/mmol
Carbon-14 and Tritium Labeling

Labeling with ¹⁴C and ³H typically requires a multi-step chemical synthesis starting from a commercially available radiolabeled precursor. This is a more involved process than radioiodination.

General Strategy:

A retrosynthetic analysis of the this compound structure would be necessary to identify a suitable starting material that is commercially available in a radiolabeled form. For example, if a synthetic route to this compound starts from a simple indole derivative, one could potentially use [¹⁴C]-indole or a tritiated analog as the starting point. The radiolabel should be introduced in a metabolically stable position to ensure that it is not lost during biological processing[10][11].

Signaling Pathway Analogy for Synthetic Strategy:

G cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Forward Synthesis This compound This compound Intermediate_A Key Intermediate A This compound->Intermediate_A Intermediate_B Key Intermediate B Intermediate_A->Intermediate_B Labeled_Precursor Radiolabeled Precursor (e.g., [¹⁴C]-Indole) Intermediate_B->Labeled_Precursor Start Start with Labeled Precursor Step1 Synthetic Step 1 Start->Step1 Step2 Synthetic Step 2 Step1->Step2 Final_Product [¹⁴C]-Humantenidine Step2->Final_Product

References

Application Notes and Protocols for Huperzine A Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huperzine A is a naturally occurring sesquiterpene alkaloid compound extracted from the firmoss Huperzia serrata. It is a potent, reversible, and selective inhibitor of acetylcholinesterase (AChE). Its ability to cross the blood-brain barrier and its neuroprotective properties have made it a subject of extensive research, particularly in the context of neurodegenerative diseases like Alzheimer's disease. This document provides detailed application notes and protocols for the administration of Huperzine A in various animal models based on published research.

Data Presentation: Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the administration of Huperzine A in animal models.

Table 1: Dosage and Administration of Huperzine A in Rodent Models

Animal ModelCompoundDoseRoute of AdministrationFrequencyKey Findings
Rat (Transient focal cerebral ischemia)Huperzine A0.1 mg/kgIntraperitoneal (IP)At occlusion and 6h laterReduced infarct size, improved neurological deficit[1]
Rat (Aβ1–40-induced memory deficiency)(-)-Huperzine A0.1 or 0.2 mg/kgIntraperitoneal (IP)Once daily for 12 daysAttenuated memory deficiency and neurodegeneration[2]
Mouse (Cuprizone-induced demyelination)Huperzine ANot specifiedIntraperitoneal (IP)For 2 weeks (from week 4 to 6)Improved motor coordination, reduced demyelination and neuroinflammation[3]
Mouse (Aβ25–35-induced memory impairment)Huperzine A0.4 mg/kgNot specifiedNot specifiedReduced IL-6 and TNF-α levels in the hippocampus[4]
Mouse (Parkinson's Disease model)Huperzine A injection (HAI)Not specifiedNot specifiedNot specifiedImproved locomotor behavior and learning/memory, prevented dopaminergic neuron degeneration[5]

Table 2: Effects of Huperzine A on Acetylcholinesterase (AChE) Activity

Animal ModelCompoundDoseEffect on AChE Activity
Mouse (-)-Huperzine A100 µg/kg2.5% ± 0.9% inhibition
Mouse (-)-Huperzine A500 µg/kg21.5% ± 1.6% inhibition

Experimental Protocols

Protocol 1: Induction of Transient Focal Cerebral Ischemia in Rats and Administration of Huperzine A

Objective: To evaluate the neuroprotective effects of Huperzine A in a rat model of stroke.

Materials:

  • Male Sprague-Dawley rats (250-280 g)

  • Huperzine A

  • Saline solution

  • Anesthesia (e.g., chloral (B1216628) hydrate)

  • Surgical instruments

  • 4-0 monofilament nylon suture

Procedure:

  • Animal Preparation: Anesthetize the rats.

  • Middle Cerebral Artery Occlusion (MCAO):

    • Make a midline neck incision.

    • Expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and the ECA.

    • Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA to occlude the origin of the middle cerebral artery.

  • Huperzine A Administration:

    • Prepare a solution of Huperzine A in saline.

    • Administer Huperzine A (0.1 mg/kg, IP) at the onset of occlusion.

    • Administer a second dose of Huperzine A (0.1 mg/kg, IP) 6 hours after the initial dose.

  • Reperfusion: After 2 hours of occlusion, withdraw the suture to allow reperfusion.

  • Neurological Assessment: At 24 hours after reperfusion, assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Sacrifice the animals and remove the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.

Protocol 2: Aβ1–40-Induced Memory Impairment in Rats and Huperzine A Treatment

Objective: To assess the efficacy of Huperzine A in a rat model of Alzheimer's-like cognitive deficits.

Materials:

  • Male Sprague-Dawley rats

  • Aβ1–40 peptide

  • Huperzine A

  • Sterile saline

  • Surgical instruments for intracerebroventricular (ICV) injection

  • Morris Water Maze apparatus

Procedure:

  • Animal Preparation: Anesthetize the rats.

  • Aβ1–40 Administration:

    • Using a stereotaxic frame, perform an intracerebroventricular (ICV) infusion of Aβ1–40.

  • Huperzine A Treatment:

    • Administer (-)-Huperzine A (0.1 or 0.2 mg/kg, IP) once daily for 12 consecutive days.

  • Behavioral Testing (Morris Water Maze):

    • Following the treatment period, assess spatial learning and memory using the Morris water maze.

    • Record the escape latency (time to find the hidden platform) and the time spent in the target quadrant during a probe trial.

  • Histological Analysis:

    • After behavioral testing, sacrifice the animals and perfuse the brains.

    • Process brain tissue for histological analysis to assess neuronal damage and amyloid plaque deposition in the cortex and hippocampus.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Huperzine A

Huperzine A has been shown to modulate several key signaling pathways involved in neuroprotection and anti-inflammation.

HuperzineA_Signaling HuperzineA Huperzine A AChE Acetylcholinesterase (AChE) HuperzineA->AChE Inhibits nAChR Nicotinic Acetylcholine Receptor (nAChR) HuperzineA->nAChR Activates Wnt Wnt Pathway HuperzineA->Wnt Activates MAPK MAPK Pathway HuperzineA->MAPK Activates NFkB NF-κB nAChR->NFkB Inhibits Nuclear Translocation ProInflammatory Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->ProInflammatory Reduces Expression GSK3b GSK3β Wnt->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Upregulates Erk12 Erk1/2 MAPK->Erk12 Phosphorylates

Caption: Signaling pathways modulated by Huperzine A.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Huperzine A in an animal model of neurological disease.

Experimental_Workflow AnimalModel Animal Model Selection (e.g., Rat, Mouse) DiseaseInduction Disease Induction (e.g., MCAO, Aβ injection) AnimalModel->DiseaseInduction HupA_Admin Huperzine A Administration (Dosage, Route, Frequency) DiseaseInduction->HupA_Admin Behavioral Behavioral Assessment (e.g., Morris Water Maze) HupA_Admin->Behavioral Biochemical Biochemical Assays (e.g., ELISA for cytokines) HupA_Admin->Biochemical Histological Histological Analysis (e.g., TTC staining, Immunohistochemistry) HupA_Admin->Histological DataAnalysis Data Analysis and Interpretation Behavioral->DataAnalysis Biochemical->DataAnalysis Histological->DataAnalysis

Caption: General experimental workflow for Huperzine A studies.

References

Application Notes and Protocols for Developing a Humantenidine-Based Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenidine, a natural alkaloid found in Gelsemium sempervirens, has emerged as a compound of interest for therapeutic development due to its potential biological activities. Preliminary studies suggest that related alkaloids from the same plant possess anticancer, anti-inflammatory, and antibacterial properties. These application notes provide a comprehensive guide with detailed protocols for the investigation of this compound's therapeutic potential. The following sections outline methodologies to assess its efficacy and elucidate its mechanism of action, enabling researchers to systematically evaluate this promising natural product for drug development.

Assessment of Anticancer Activity

The potential of this compound as an anticancer agent can be evaluated by determining its cytotoxic effects on various cancer cell lines.

Quantitative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of this compound. The following table provides a template for summarizing IC50 values across different cancer cell lines. Note: These values are placeholders and must be determined experimentally.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast Cancer[Insert Experimental Value][Insert Experimental Value]
A549Lung Cancer[Insert Experimental Value][Insert Experimental Value]
HeLaCervical Cancer[Insert Experimental Value][Insert Experimental Value]
HepG2Liver Cancer[Insert Experimental Value][Insert Experimental Value]
Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted this compound solutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines plate_cells Seed Cells in 96-well Plates cell_culture->plate_cells treat_cells Treat Cells with this compound plate_cells->treat_cells prepare_compounds Prepare Serial Dilutions of this compound prepare_compounds->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Figure 1. Workflow for determining the cytotoxicity of this compound.

Investigation of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators in stimulated immune cells.

Quantitative Data on Anti-Inflammatory Effects

The inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a key indicator of its anti-inflammatory activity. Note: These values are placeholders and must be determined experimentally.

Cell LineThis compound IC50 on NO Production (µM)Dexamethasone IC50 (µM) (Positive Control)
RAW 264.7[Insert Experimental Value][Insert Experimental Value]
Experimental Protocol: Nitric Oxide (NO) Assay

This protocol measures the production of nitrite (B80452), a stable metabolite of NO, in the culture supernatant of LPS-stimulated RAW 264.7 macrophages using the Griess reagent.

Materials:

  • This compound stock solution (in DMSO)

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value.

Evaluation of Antibacterial Activity

The antibacterial efficacy of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Quantitative Data on Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Note: These values are placeholders and must be determined experimentally.

Bacterial StrainGram StainThis compound MIC (µg/mL)Gentamicin MIC (µg/mL) (Positive Control)
Staphylococcus aureusPositive[Insert Experimental Value][Insert Experimental Value]
Escherichia coliNegative[Insert Experimental Value][Insert Experimental Value]
Pseudomonas aeruginosaNegative[Insert Experimental Value][Insert Experimental Value]
Experimental Protocol: Broth Microdilution MIC Assay

This method determines the MIC of this compound in a liquid medium.

Materials:

  • This compound stock solution

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Elucidation of Mechanism of Action

Understanding the molecular pathways through which this compound exerts its effects is crucial for its development as a therapeutic agent.

Hypothetical Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a hypothetical mechanism for this compound's action.

G cluster_pathway Hypothetical NF-κB Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB Leads to IκBα degradation and NF-κB release IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, TNF-α) Nucleus->Pro_inflammatory_genes Induces

Figure 2. Hypothetical inhibition of the NF-κB pathway by this compound.
Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

Materials:

  • Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • This compound stock solution

  • TNF-α (as a stimulant)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate.

  • Treatment: Treat the cells with this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition of NF-κB activity.

Hypothetical Signaling Pathway: Induction of Apoptosis

The anticancer activity of this compound may be due to the induction of apoptosis. The intrinsic pathway, involving the Bcl-2 family of proteins and caspases, is a common mechanism.

G cluster_apoptosis Hypothetical Intrinsic Apoptosis Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Figure 3. Hypothetical induction of apoptosis by this compound.
Experimental Protocol: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

  • Cancer cells

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay Reagent

  • Luminometer

Procedure:

  • Cell Treatment: Treat cancer cells with this compound for a specified time (e.g., 24 hours).

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the caspase-3/7 activity.

Experimental Protocol: Western Blot for Bcl-2 Family Proteins

This protocol allows for the analysis of changes in the expression of pro- and anti-apoptotic proteins.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

These application notes provide a foundational framework for the systematic evaluation of this compound as a potential therapeutic agent. The detailed protocols will guide researchers in generating robust and reproducible data on its anticancer, anti-inflammatory, and antibacterial activities. Elucidating the underlying mechanisms of action through the investigation of signaling pathways such as NF-κB and apoptosis will be critical for its further development. Future research should focus on in vivo efficacy and safety studies in appropriate animal models to translate these in vitro findings into potential clinical applications.

Humantenidine for High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenidine, a complex indole (B1671886) alkaloid isolated from the plant Gelsemium sempervirens, belongs to a class of compounds known for their potent biological activities. The Gelsemium alkaloids have garnered significant interest in neuroscience research due to their modulatory effects on inhibitory neurotransmitter receptors in the central nervous system (CNS). Specifically, these compounds are known to interact with glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABA\sub A\sub Rs), which are critical mediators of inhibitory neurotransmission.[1][2] This document provides detailed application notes and protocols for the use of this compound and related Gelsemium alkaloids in high-throughput screening (HTS) campaigns aimed at the discovery of novel modulators of these ion channels.

While direct quantitative data for this compound's activity on these receptors is still emerging, the known mechanism of action of its structural analogs provides a strong rationale for its inclusion in screening libraries targeting GlyRs and GABA\sub A\sub Rs. This protocol outlines a fluorescence-based HTS assay, a robust and widely used method for monitoring ion channel activity, suitable for identifying compounds that modulate chloride flux through these ligand-gated ion channels.

Mechanism of Action and Signaling Pathway

Gelsemium alkaloids primarily exert their effects by modulating the function of inhibitory GlyRs and GABA\sub A\sub Rs.[1][2] These receptors are ligand-gated ion channels that, upon activation by their respective neurotransmitters (glycine and GABA), open to allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negatively charged ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect on neurotransmission.

The modulation of these receptors by compounds like Gelsemium alkaloids can either enhance (positive allosteric modulation) or inhibit (antagonism) the receptor's response to its endogenous ligand. This modulation can have profound effects on neuronal excitability and is a key mechanism for the anxiolytic, analgesic, and muscle relaxant properties observed with some of these alkaloids.[1]

Glycine_GABA-A_Signaling_Pathway cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor Glycine->GlyR Binds GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds Humantenidine_Analogues Gelsemium Alkaloids Humantenidine_Analogues->GlyR Modulates Humantenidine_Analogues->GABAAR Modulates Cl_ion Cl- GlyR->Cl_ion Opens Channel GABAAR->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Modulation of Glycine and GABA-A Receptor Signaling by Gelsemium Alkaloids.

Quantitative Data for Gelsemium Alkaloids

While specific activity data for this compound is not yet widely available, the following table summarizes the inhibitory concentrations (IC₅₀) of related Gelsemium alkaloids on Glycine and GABA\sub A\sub receptors, providing a reference for expected activity ranges.

CompoundTarget ReceptorIC₅₀ (µM)Reference
KoumineGlycine Receptor (GlyR)9.587[1]
GelsemineGlycine Receptor (GlyR)10.36[1]
GelsevirineGlycine Receptor (GlyR)82.94[1]
KoumineGABA\sub A\sub Receptor (GABA\sub A\sub R)142.8[1]
GelsemineGABA\sub A\sub Receptor (GABA\sub A\sub R)170.8[1]
GelsevirineGABA\sub A\sub Receptor (GABA\sub A\sub R)251.5[1]

High-Throughput Screening Protocol

This protocol describes a cell-based, fluorescence-based HTS assay to identify modulators of Glycine or GABA\sub A\sub receptors. The assay utilizes a halide-sensitive yellow fluorescent protein (YFP) mutant, which is quenched by the influx of chloride ions through the activated receptor channels.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Data Acquisition & Analysis plate_cells Plate cells expressing GlyR or GABA-A-R and YFP sensor incubate1 Incubate (24-48h) plate_cells->incubate1 wash_cells Wash cells with low chloride buffer incubate1->wash_cells add_compounds Add this compound or other test compounds wash_cells->add_compounds incubate2 Incubate (15-30 min) add_compounds->incubate2 add_agonist Add Glycine or GABA (agonist) incubate2->add_agonist read_fluorescence Measure YFP fluorescence (kinetic read) add_agonist->read_fluorescence analyze_data Analyze data: calculate Z', plot dose-response curves read_fluorescence->analyze_data hit_confirmation Confirm hits and perform secondary assays analyze_data->hit_confirmation

High-Throughput Screening Workflow for Ion Channel Modulators.
Materials and Reagents

  • Cell Line: HEK293 or CHO cells stably expressing the human Glycine receptor (α1 subunit) or GABA\sub A\sub receptor (e.g., α1β2γ2 subunits) and a halide-sensitive YFP (e.g., YFP-H148Q/I153L).

  • This compound: and other test compounds, dissolved in DMSO to prepare stock solutions.

  • Agonists: Glycine or GABA.

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • Buffers:

    • Culture Medium: DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

    • Assay Buffer (low chloride): Composed of Na-gluconate, K-gluconate, Ca-gluconate, Mg-gluconate, HEPES, glucose, with pH adjusted to 7.4.

    • Agonist Buffer (high chloride): Similar to Assay Buffer, but with gluconate salts replaced by chloride salts (NaCl, KCl, CaCl₂, MgCl₂).

  • Instrumentation:

    • Automated liquid handler.

    • Fluorescence microplate reader with kinetic and bottom-read capabilities (e.g., FLIPR, PHERAstar).

Detailed Protocol
  • Cell Plating: a. Culture the stable cell line to ~80-90% confluency. b. Harvest the cells and resuspend in culture medium at a density of 1 x 10⁶ cells/mL. c. Dispense 25 µL of the cell suspension into each well of a 384-well plate (25,000 cells/well). d. Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Compound Preparation: a. Prepare serial dilutions of this compound and control compounds in DMSO. b. Further dilute the compounds in Assay Buffer to the desired final concentrations (typically with a final DMSO concentration ≤ 0.5%).

  • Assay Procedure: a. On the day of the assay, aspirate the culture medium from the cell plate. b. Wash the cells twice with 50 µL of Assay Buffer (low chloride). c. After the final wash, leave 25 µL of Assay Buffer in each well. d. Using an automated liquid handler, add 5 µL of the diluted compound solutions to the appropriate wells. Include wells with vehicle control (DMSO in Assay Buffer) and positive/negative controls. e. Incubate the plate at room temperature for 15-30 minutes. f. Place the plate in the fluorescence microplate reader. g. Set the reader to measure YFP fluorescence (Excitation ~485 nm, Emission ~525 nm) kinetically. h. Initiate the reading and after a baseline measurement of 5-10 seconds, add 10 µL of Agonist Buffer containing a sub-maximal concentration (EC₂₀-EC₅₀) of glycine or GABA. i. Continue to measure the fluorescence for an additional 60-120 seconds to monitor the quenching of YFP fluorescence due to chloride influx.

  • Data Analysis: a. The primary data is the change in fluorescence intensity over time. b. For each well, calculate the rate of fluorescence quench or the total change in fluorescence after agonist addition. c. Normalize the data to the vehicle control (0% inhibition) and a known inhibitor (100% inhibition). d. For screening, calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS. e. For dose-response experiments, plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ values.

Conclusion

This compound and its parent family of Gelsemium alkaloids represent a promising source of novel modulators for inhibitory neurotransmitter receptors. The provided HTS protocol offers a robust and scalable method for screening large compound libraries to identify new hits that target Glycine and GABA\sub A\sub receptors. While the specific activity of this compound on these receptors requires further investigation, its structural similarity to other active Gelsemium alkaloids makes it a valuable candidate for inclusion in such screening efforts. The data and protocols presented here provide a solid foundation for researchers to explore the therapeutic potential of this fascinating class of natural products.

References

Application Notes and Protocols for Investigating the Anti-Cancer Properties of Humantenidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of studies on Humantenidine, a novel compound with putative anti-cancer activity. The protocols and workflows detailed below are intended to facilitate the investigation of its mechanism of action, including its effects on cell viability, apoptosis, and cell cycle progression.

Hypothesized Mechanism of Action

This compound is postulated to exert its anti-cancer effects through the induction of apoptosis and cell cycle arrest in cancer cells. This is likely mediated by the modulation of key signaling pathways, such as the p53 and MAPK/ERK pathways, which are frequently dysregulated in cancer.

Experimental Workflow

The following diagram outlines a logical workflow for the initial in vitro characterization of this compound's anti-cancer properties.

G A Dose-Response & IC50 Determination (MTT Assay) B Apoptosis Assessment (Annexin V/PI Staining) A->B C Cell Cycle Analysis (Propidium Iodide Staining) A->C D Mechanism of Action (Western Blot for Signaling Pathways) B->D C->D

Caption: Experimental workflow for this compound studies.

Signaling Pathway Analysis

p53 Signaling Pathway

This compound is hypothesized to activate the p53 tumor suppressor protein, a critical regulator of cell cycle arrest and apoptosis. Upon activation, p53 can induce the expression of downstream targets like p21, leading to G1 cell cycle arrest, and Bax, which promotes the intrinsic apoptotic pathway.

G This compound This compound p53 p53 Activation This compound->p53 p21 p21 Expression p53->p21 Bax Bax Expression p53->Bax CDK2_CyclinE CDK2/Cyclin E Inhibition p21->CDK2_CyclinE G1_Arrest G1 Phase Cell Cycle Arrest CDK2_CyclinE->G1_Arrest Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized p53 signaling pathway modulation by this compound.

MAPK/ERK Signaling Pathway

It is also proposed that this compound may inhibit the MAPK/ERK pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival. Inhibition of this pathway can lead to decreased proliferation and increased apoptosis.

G This compound This compound Raf Raf This compound->Raf Inhibition Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Decreased Proliferation ERK->Proliferation Apoptosis Increased Apoptosis ERK->Apoptosis

Caption: Hypothesized MAPK/ERK pathway inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-785.2 ± 5.150.1 ± 3.825.6 ± 2.2
HeLa92.5 ± 6.361.3 ± 4.532.8 ± 2.9
A54978.9 ± 4.945.7 ± 3.121.4 ± 1.8

Table 2: Apoptosis Induction by this compound (IC50) in MCF-7 Cells

TreatmentTime (h)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control2495.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound2470.3 ± 3.515.8 ± 1.210.2 ± 0.93.7 ± 0.6
Control4893.8 ± 1.93.1 ± 0.62.2 ± 0.50.9 ± 0.2
This compound4845.1 ± 4.225.4 ± 2.120.5 ± 1.89.0 ± 1.1

Table 3: Cell Cycle Distribution in MCF-7 Cells Treated with this compound (IC50)

TreatmentTime (h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control2460.5 ± 3.225.1 ± 1.814.4 ± 1.1
This compound2475.2 ± 4.115.3 ± 1.59.5 ± 0.9
Control4858.9 ± 2.926.8 ± 2.014.3 ± 1.3
This compound4880.1 ± 4.510.2 ± 1.29.7 ± 1.0

Application Notes and Protocols: Statistical Analysis of Humantenidine Data

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document provides a framework for the statistical analysis, experimental protocols, and mechanistic understanding of Humantenidine. Due to the novelty of this compound, publicly available data is limited. The following sections are based on established methodologies for analogous compounds and serve as a guide for generating and interpreting data related to this compound.

Data Presentation

Effective data presentation is crucial for interpreting experimental outcomes. All quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Hypothetical In Vitro Efficacy of this compound

ParameterControlThis compound (1 µM)This compound (10 µM)This compound (100 µM)p-value
Cell Viability (%) 100 ± 598 ± 485 ± 660 ± 7<0.05
IC50 (µM) --15.2--
Target Receptor Binding (%) 025 ± 360 ± 595 ± 2<0.01
Biomarker X Expression (fold change) 1.0 ± 0.21.5 ± 0.32.8 ± 0.44.5 ± 0.5<0.01

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in a Rodent Model

ParameterValue
Cmax (ng/mL) 520 ± 80
Tmax (h) 1.5 ± 0.5
AUC (0-t) (ng·h/mL) 3200 ± 450
Half-life (t1/2) (h) 4.2 ± 0.8
Bioavailability (%) 65 ± 10

Data are presented as mean ± SD for n=6 animals.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • Target cell line

  • Cell culture medium and supplements

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control group.

  • Incubate the plate for 48-72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate cell viability as a percentage of the vehicle control.

Receptor Binding Assay

Objective: To quantify the binding affinity of this compound to its putative target receptor.

Materials:

  • Cell membranes or purified receptor protein expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • This compound stock solution

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the cell membranes/purified receptor, radiolabeled ligand, and varying concentrations of this compound in the binding buffer.

  • Incubate the mixture at room temperature for a specified period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the inhibition constant (Ki) of this compound.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in understanding and communication.

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis Cell_Culture Cell Culture Compound_Treatment This compound Treatment Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay Compound_Treatment->Viability_Assay Binding_Assay Receptor Binding Assay Compound_Treatment->Binding_Assay Biomarker_Analysis Biomarker Analysis Compound_Treatment->Biomarker_Analysis Statistical_Analysis Statistical Analysis Viability_Assay->Statistical_Analysis Binding_Assay->Statistical_Analysis Biomarker_Analysis->Statistical_Analysis Animal_Model Animal Model Selection Dosing This compound Administration Animal_Model->Dosing PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Dosing->PK_PD Efficacy Efficacy Studies Dosing->Efficacy Toxicity Toxicology Assessment Dosing->Toxicity PK_PD->Statistical_Analysis Efficacy->Statistical_Analysis Toxicity->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Conclusion Conclusion Interpretation->Conclusion

Caption: General experimental workflow for this compound evaluation.

Troubleshooting & Optimization

Technical Support Center: Optimizing Humantenidine and Structurally Related Spiro-Oxindole Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Humantenidine and related spiro-oxindole alkaloids, with a special focus on the total synthesis of Gelsedine as a representative example. Our goal is to equip researchers with the knowledge to optimize reaction yields and overcome synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the spiro-oxindole core of alkaloids like this compound and Gelsedine?

A1: The construction of the spiro-oxindole moiety presents several key challenges, including the stereoselective formation of the spirocyclic center, potential for undesired side reactions, and difficulties in purification of polar intermediates. Key reactions, such as the Pictet-Spengler reaction or Heck spirocyclization, require careful optimization of catalysts, solvents, and temperature to achieve high yields and the desired stereochemistry.

Q2: How critical is the Pictet-Spengler reaction in the synthesis of indole (B1671886) alkaloids, and what are the common failure points?

A2: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline core found in many indole alkaloids. Common failure points include low or no product formation due to inefficient iminium ion formation, formation of side products, and complex product mixtures that are difficult to separate. The choice of acid catalyst, solvent, and reaction temperature are critical parameters that need to be fine-tuned for each specific substrate.

Q3: Are there modern alternatives to the traditional Pictet-Spengler reaction for synthesizing similar structures?

A3: Yes, several modern variations and alternative reactions exist. For instance, the use of chiral Brønsted acids or organocatalysts can induce enantioselectivity. Furthermore, tandem reactions that combine the Pictet-Spengler cyclization with other transformations, such as ring-closing metathesis or Michael additions, can lead to the rapid assembly of complex polycyclic architectures in high yields.

Q4: What are some general strategies for improving the overall yield of a multi-step total synthesis of a complex alkaloid?

A4: Optimizing a multi-step synthesis involves several strategies. Convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, is often more efficient than a linear approach. Protecting group strategy is also crucial to avoid unwanted side reactions. Additionally, techniques like flow chemistry and automated reaction optimization can significantly improve efficiency, yield, and scalability by allowing for rapid screening of reaction conditions and better control over reaction parameters.

Troubleshooting Guides for Key Synthetic Steps

This section provides detailed troubleshooting for common issues encountered during the synthesis of spiro-oxindole alkaloids, using the total synthesis of Gelsedine as a primary reference.

Issue 1: Low Yield in the Key Spirocyclization Step (e.g., Heck Spirocyclization for Gelsedine)
Potential Cause Recommended Solution(s)
Inactive Catalyst - Use a freshly opened and stored palladium catalyst. - Consider using a pre-catalyst that is activated in situ. - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Inappropriate Ligand - The choice of phosphine (B1218219) ligand is critical. If using a standard ligand like PPh₃, consider switching to a more electron-rich and bulky ligand to promote oxidative addition and reductive elimination. - Screen a panel of ligands (e.g., BINAP, P(o-tol)₃).
Base Incompatibility - The base is crucial for regenerating the Pd(0) catalyst. Screen different organic and inorganic bases (e.g., Et₃N, DBU, K₂CO₃, Cs₂CO₃).
Solvent Effects - The polarity and coordinating ability of the solvent can significantly impact the reaction. If using a standard solvent like acetonitrile (B52724) or DMF, try switching to a less coordinating solvent like toluene (B28343) or dioxane.
Substrate Decomposition - High temperatures can lead to decomposition. Attempt the reaction at a lower temperature for a longer duration.
Issue 2: Poor Diastereoselectivity in the Pictet-Spengler Reaction
Potential Cause Recommended Solution(s)
Kinetic vs. Thermodynamic Control - Reaction conditions can favor either the kinetic or thermodynamic product. Lowering the reaction temperature often favors the kinetic product, while higher temperatures can lead to the thermodynamic product. Experiment with a range of temperatures.
Acid Catalyst - The nature and strength of the acid catalyst can influence stereoselectivity. Screen various Brønsted acids (e.g., TFA, HCl, TsOH) and Lewis acids (e.g., BF₃·OEt₂).
Solvent Polarity - The solvent can affect the transition state geometry. Protic solvents are traditional, but aprotic solvents have been shown to improve yield and selectivity in some cases.
Steric Hindrance - The steric bulk of substituents on both the tryptamine (B22526) and aldehyde/ketone can direct the stereochemical outcome. If possible, modify the protecting groups to enhance facial bias.
Issue 3: Difficulties in Purification of Synthetic Intermediates
Potential Cause Recommended Solution(s)
High Polarity of Intermediates - Highly polar compounds may streak on normal-phase silica (B1680970) gel. Consider using a more polar eluent system or switching to reverse-phase chromatography. - Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective.
Compound Insolubility - If the product is insoluble in common NMR solvents, consider preparing a salt (e.g., hydrochloride or trifluoroacetate (B77799) salt) which is often more soluble.
Complex Mixture of Diastereomers - If diastereomers are difficult to separate by column chromatography, consider derivatization to increase their polarity difference or utilize chiral chromatography for separation.

Experimental Protocols & Methodologies

A detailed experimental protocol for a key reaction in alkaloid synthesis is provided below as a reference.

General Protocol for a Pictet-Spengler Reaction
  • Reactant Preparation: Dissolve the β-arylethylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758), toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.1-1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Acid Catalysis: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to proceed at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of a weak base (e.g., sodium bicarbonate). Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways and Troubleshooting Logic

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_start Starting Materials cluster_reaction Pictet-Spengler Reaction cluster_workup Work-up & Purification cluster_product Product start β-arylethylamine + Aldehyde/Ketone reaction Acid Catalyst Solvent, Temp. start->reaction workup Quenching Extraction reaction->workup purification Column Chromatography workup->purification product Tetrahydro-β-carboline purification->product

Caption: A generalized workflow for a Pictet-Spengler reaction.

troubleshooting_pictet_spengler cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Pictet-Spengler? cause1 Inefficient Iminium Ion Formation start->cause1 cause2 Side Reactions start->cause2 cause3 Poor Stereocontrol start->cause3 solution1a Stronger Acid Catalyst (e.g., TFA) cause1->solution1a solution1b Lewis Acid (e.g., BF₃·OEt₂) cause1->solution1b solution2a Lower Reaction Temperature cause2->solution2a solution2b Optimize Solvent cause2->solution2b solution3a Screen Chiral Catalysts cause3->solution3a solution3b Modify Substrate (Steric Bulk) cause3->solution3b

Caption: Troubleshooting logic for a low-yielding Pictet-Spengler reaction.

troubleshooting Humantenidine solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Humantenidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural indole (B1671886) alkaloid isolated from plants of the Gelsemium genus.[][2] It is a powder that appears white to off-white.[3]

Q2: What are the basic physical and chemical properties of this compound?

Below is a summary of the key properties of this compound:

PropertyValueReference
Molecular FormulaC₁₉H₂₂N₂O₄[][3]
Molecular Weight342.4 g/mol [][4]
AppearanceWhite to off-white powder[3]
pKa (Predicted)13.52 ± 0.40[][3]

Q3: In which solvents is this compound soluble?

This compound is reported to be soluble in a variety of organic solvents.[3][5][6] A qualitative summary of its solubility is provided below.

SolventSolubilityReference
ChloroformSoluble[3][5][6]
DichloromethaneSoluble[3][5][6]
Ethyl AcetateSoluble[3][5][6]
Dimethyl Sulfoxide (DMSO)Soluble[3][5][6]
AcetoneSoluble[3][5][6]

Q4: How should I store this compound?

For long-term storage, it is recommended to store this compound as a powder at -20°C for up to three years.[7] Stock solutions in solvent can be stored at -80°C for up to one year.[7]

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to addressing common solubility challenges encountered when working with this compound.

Problem: this compound is not dissolving in my chosen solvent.

Possible Cause 1: Inappropriate Solvent Selection

While this compound is soluble in several organic solvents, its solubility in aqueous solutions is expected to be low.

Solution:

  • Primary Solvents: Utilize one of the recommended organic solvents: DMSO, Dichloromethane, Chloroform, Ethyl Acetate, or Acetone.[3][5][6] For biological experiments, DMSO is a common choice.[8]

  • Co-solvents: If a mixed aqueous/organic solvent system is required, first dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or ethanol) before slowly adding the aqueous buffer with vortexing. Be mindful that the addition of an aqueous phase may cause precipitation if the final organic solvent concentration is too low.[9]

Possible Cause 2: Insufficient Sonication or Agitation

The dissolution process may be slow.

Solution:

  • To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath.[10]

  • Vortex the solution for a sufficient period.

Possible Cause 3: Concentration Exceeds Solubility Limit

The amount of this compound may be too high for the volume of solvent used.

Solution:

  • Serial Dilution: Prepare a stock solution at a high concentration in a good organic solvent (e.g., DMSO). Then, perform serial dilutions into your experimental medium.

  • Solubility Test: Determine the approximate solubility in your chosen solvent system by gradually adding small amounts of this compound to a fixed volume of the solvent until no more dissolves.

Problem: My this compound solution appears cloudy or has precipitated after dilution.

Possible Cause: Poor Aqueous Solubility

This is a common issue when diluting a stock solution prepared in an organic solvent into an aqueous buffer for biological assays.

Solution:

  • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous medium is high enough to maintain solubility, but low enough to not affect your experimental system.[8] It is crucial to have a vehicle control with the same final solvent concentration in your experiments.

  • Use of Surfactants or Cyclodextrins: For in vitro assays, consider the use of a small, non-interfering amount of a surfactant like Tween-80 or Pluronic F-68. Cyclodextrins can also be used to enhance the aqueous solubility of hydrophobic compounds.[9]

Problem: I am concerned about the stability of my this compound solution.

Possible Cause: Degradation due to Environmental Factors

Factors such as pH, temperature, and light can affect the stability of chemical compounds.[11][12][13]

Solution:

  • pH: Maintain a suitable pH for your solution. Most drugs are stable in the pH range of 4-8.[12] Given this compound's predicted pKa of 13.52, it is likely more stable in neutral to slightly acidic conditions.[3]

  • Temperature: Avoid repeated freeze-thaw cycles. Aliquot your stock solution into smaller volumes for single-use to minimize degradation. Store stock solutions at -80°C.[7]

  • Light: Protect solutions from direct light, especially if the compound is known to be photosensitive. While specific data for this compound is unavailable, this is a good general practice.[13]

Experimental Workflow & Decision Making

The following diagram illustrates a general workflow for preparing and troubleshooting this compound solutions.

References

Technical Support Center: Overcoming Resistance to Hypotheticaltinib

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hypotheticaltinib. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during in-vitro experiments with Hypotheticaltinib. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you investigate and overcome resistance.

A Note on "Humantenidine": The initial request specified "this compound." As this appears to be a fictional or proprietary compound without public data, this guide has been created using "Hypotheticaltinib" as a placeholder. The principles, pathways, and troubleshooting steps described here are based on well-established mechanisms of resistance to targeted cancer therapies and are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to Hypotheticaltinib, is now showing a reduced response. What are the common reasons for this?

A1: A reduced response to Hypotheticaltinib, after a period of sensitivity, suggests the development of acquired resistance. This is a common phenomenon in cancer treatment.[1][2] The most prevalent mechanisms include:

  • Target Alteration: Mutations in the drug's molecular target can prevent Hypotheticaltinib from binding effectively.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of Hypotheticaltinib, allowing them to continue to proliferate and survive.[3][4][5]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove Hypotheticaltinib from the cell, lowering its intracellular concentration to sub-therapeutic levels.[6]

Q2: How can I confirm that my cell line has developed resistance to Hypotheticaltinib?

A2: The first step is to quantify the change in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of Hypotheticaltinib in your current cell line to that of the original, sensitive parental cell line. A significant increase in the IC50 value is a clear indicator of resistance.[7]

Q3: What is the difference between intrinsic and acquired resistance?

A3: Intrinsic resistance is when cancer cells are inherently non-responsive to a drug from the very beginning of treatment.[1][2] In contrast, acquired resistance develops after a period of successful treatment, where the cancer cells adapt and evolve to survive the drug's effects.[1][2]

Q4: Can resistance to Hypotheticaltinib be reversible?

A4: In some cases, resistance can be reversible. For example, if resistance is due to the overexpression of efflux pumps, removing the drug from the culture medium for a period might lead to a decrease in the expression of these pumps, partially restoring sensitivity. However, resistance due to genetic mutations in the drug's target is generally stable and irreversible.

Troubleshooting Guides

This section provides step-by-step guidance for common experimental issues.

Problem 1: Decreased Cell Viability in Response to Hypotheticaltinib Treatment

Initial Observation: You notice a significant decrease in the efficacy of Hypotheticaltinib in your routine cell viability assays (e.g., MTT, CellTiter-Glo).

Potential Cause Suggested Troubleshooting Steps
Development of Acquired Resistance 1. Confirm IC50 Shift: Perform a dose-response curve with a wide range of Hypotheticaltinib concentrations on both your current cell line and a cryopreserved stock of the original sensitive parental line. A rightward shift in the curve and a higher IC50 value confirm resistance.[7] 2. Investigate Mechanism: Proceed to the experimental protocols below to investigate the underlying mechanism (e.g., target mutation, bypass pathway activation, or drug efflux).
Cell Line Contamination or Misidentification 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Test your cell culture for mycoplasma contamination, which can alter cellular response to drugs.
Reagent Instability 1. Prepare Fresh Drug Stocks: Prepare a fresh stock of Hypotheticaltinib from the powdered compound. 2. Verify Solvent: Ensure the solvent (e.g., DMSO) has not degraded and is used at a consistent, non-toxic final concentration across all experiments.
Problem 2: Inconsistent Results in Western Blotting for Downstream Targets

Initial Observation: You are not seeing the expected decrease in the phosphorylation of Hypotheticaltinib's downstream targets (e.g., p-ERK, p-AKT) in the resistant cells following treatment.

Potential Cause Suggested Troubleshooting Steps
Bypass Pathway Activation 1. Phospho-RTK Array: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of alternative kinases that could be driving downstream signaling.[8] 2. Western Blot for Key Pathways: Probe for the activation of common resistance pathways, such as PI3K/Akt and MAPK/ERK, by checking the phosphorylation status of key proteins like Akt (Ser473) and ERK1/2 (Thr202/Tyr204).[9][10][11]
Upstream Target Mutation 1. Gene Sequencing: Sequence the gene encoding the target of Hypotheticaltinib to check for mutations that could confer resistance.[8]
Technical Issues with Western Blot 1. Optimize Protocol: Ensure complete protein transfer, adequate blocking, and optimal antibody concentrations. 2. Use Positive and Negative Controls: Include lysates from sensitive cells treated with Hypotheticaltinib (positive control for inhibition) and untreated cells (negative control).

Data Presentation

Table 1: Common Mechanisms of Acquired Resistance to Targeted Therapies
MechanismKey Molecular PlayersFrequency (General Estimate)
Target Alteration Secondary mutations in the kinase domain (e.g., T790M in EGFR)20-60%
Bypass Signaling Activation of parallel pathways (e.g., MET, AXL, PI3K/Akt, MAPK/ERK)30-50%
Drug Efflux Overexpression of ABC transporters (e.g., MDR1/P-gp, BCRP)10-30%

Note: Frequencies are general estimates and can vary significantly depending on the cancer type and specific drug.

Experimental Protocols

Protocol 1: Cell Viability Assessment by MTT Assay

This protocol is for determining the IC50 of Hypotheticaltinib.

Materials:

  • Parental and resistant cell lines

  • Complete culture medium

  • Hypotheticaltinib stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight.[12]

  • Prepare serial dilutions of Hypotheticaltinib in culture medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[12]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for MAPK/ERK Pathway Activation

This protocol assesses the phosphorylation status of ERK1/2 as a marker of pathway activation.

Materials:

  • Cell lysates from sensitive and resistant cells (treated and untreated)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-ERK1/2, rabbit anti-total ERK1/2, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescent (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration using a BCA assay.[10]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[10]

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.[11]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[10]

  • Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., β-actin) to normalize the data.

Protocol 3: ABC Transporter Efflux Pump Activity Assay

This assay measures the function of efflux pumps like MDR1 (P-glycoprotein).

Materials:

  • Sensitive and resistant cells

  • Fluorescent substrate for efflux pumps (e.g., eFluxx-ID™ Green)[13]

  • Specific efflux pump inhibitor (e.g., Verapamil for P-glycoprotein)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Harvest and wash the cells, then resuspend them in assay buffer.

  • Divide the cells into two groups: one with the fluorescent substrate only, and one with the substrate plus the efflux pump inhibitor.

  • Incubate the cells according to the manufacturer's instructions (e.g., 30 minutes at 37°C).

  • Wash the cells to remove the extracellular substrate.

  • Analyze the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

  • Interpretation: Resistant cells with high efflux pump activity will show low fluorescence, as the dye is pumped out.[13] When the pump is blocked by the inhibitor, the fluorescence will increase. The difference in fluorescence with and without the inhibitor indicates the level of specific pump activity.[13]

Visualizations

Signaling_Pathway_Resistance cluster_sensitive Hypotheticaltinib Sensitive Cell cluster_resistant Hypotheticaltinib Resistant Cell Growth_Factor_S Growth Factor Receptor_S Receptor Tyrosine Kinase (RTK) Growth_Factor_S->Receptor_S Target_Kinase_S Target Kinase Receptor_S->Target_Kinase_S Hypotheticaltinib_S Hypotheticaltinib Hypotheticaltinib_S->Target_Kinase_S Downstream_Signaling_S Downstream Signaling Target_Kinase_S->Downstream_Signaling_S Proliferation_S Proliferation/ Survival Downstream_Signaling_S->Proliferation_S Apoptosis_S Apoptosis Downstream_Signaling_S->Apoptosis_S Growth_Factor_R Growth Factor Receptor_R RTK Growth_Factor_R->Receptor_R Bypass_Kinase Bypass Kinase (e.g., MET, AXL) Growth_Factor_R->Bypass_Kinase Target_Kinase_R Mutated Target Kinase Receptor_R->Target_Kinase_R Hypotheticaltinib_R Hypotheticaltinib Hypotheticaltinib_R->Target_Kinase_R Downstream_Signaling_R Downstream Signaling Target_Kinase_R->Downstream_Signaling_R Bypass_Kinase->Downstream_Signaling_R Proliferation_R Proliferation/ Survival Downstream_Signaling_R->Proliferation_R

Caption: Hypotheticaltinib resistance mechanisms.

Experimental_Workflow A Observation: Decreased drug efficacy B Confirm Resistance: Determine IC50 shift vs. parental cells A->B C Resistance Confirmed B->C D Investigate Mechanism C->D E Sequence Target Gene D->E F Assess Bypass Pathways: Western Blot / Phospho-Array D->F G Measure Efflux Pump Activity: Fluorescent Dye Efflux Assay D->G H Identify Target Mutation E->H I Identify Activated Pathway (e.g., PI3K/Akt) F->I J Identify Efflux Pump Overactivity (e.g., MDR1) G->J

Caption: Workflow for troubleshooting resistance.

Troubleshooting_Tree start Reduced Hypotheticaltinib efficacy? ic50 Is IC50 significantly increased? start->ic50 Yes check_reagents Check drug stocks & cell health start->check_reagents No ic50->check_reagents No mechanism Investigate resistance mechanism ic50->mechanism Yes sequencing Target gene mutation found? mechanism->sequencing western Bypass pathway activated? sequencing->western No solution1 Consider 2nd generation inhibitor sequencing->solution1 Yes efflux Efflux pump overactive? western->efflux No solution2 Combine with bypass pathway inhibitor western->solution2 Yes solution3 Combine with efflux pump inhibitor efflux->solution3 Yes no_mutation No no_bypass No

Caption: Decision tree for troubleshooting.

References

Technical Support Center: Minimizing Compound H-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Humantenidine" did not yield information on a compound with that specific name. The information provided below pertains to a hypothetical cytotoxic agent, "Compound H," and is based on established principles of drug-induced cytotoxicity. The experimental protocols and troubleshooting guides are broadly applicable to the study of novel cytotoxic compounds.

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with Compound H, with a focus on understanding and minimizing its cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Compound H-induced cytotoxicity?

A1: While the precise mechanisms for Compound H are under investigation, drug-induced cytotoxicity commonly involves several key pathways. These can include the induction of oxidative stress through the overproduction of reactive oxygen species (ROS), leading to cellular damage.[1][2][3][4] This can subsequently trigger mitochondrial dysfunction and the initiation of apoptosis, or programmed cell death.[5][6] Key signaling pathways often implicated are the c-Jun N-terminal kinase (JNK) pathway, which is activated by cellular stress, and the Bcl-2 family of proteins, which regulate the mitochondrial apoptotic response.[7][8][9][10][11][12][13][14][15]

Q2: How can I accurately measure the cytotoxicity of Compound H in my cell cultures?

A2: Several robust methods are available to quantify cytotoxicity. The choice of assay depends on the specific research question. Commonly used assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18]

  • LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is indicative of compromised cell membrane integrity.[19]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between apoptotic and necrotic cells.[19]

  • ATP Assay: Measures intracellular ATP levels, which are typically reduced in non-viable cells.[19]

  • Colony Formation Assay: Assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term survival.[19]

Q3: What are some general strategies to minimize Compound H-induced cytotoxicity in my experiments?

A3: Mitigating cytotoxicity often involves optimizing experimental conditions and exploring protective co-treatments.[20][21] Consider the following:

  • Optimize Compound Concentration and Exposure Time: Determine the lowest effective concentration and the shortest exposure time of Compound H that achieves the desired experimental outcome while minimizing off-target cytotoxicity.

  • Antioxidant Co-treatment: If oxidative stress is a suspected mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer protection.[20][22]

  • Pathway-Specific Inhibitors: If a specific signaling pathway (e.g., JNK) is implicated, using a pharmacological inhibitor for that pathway could reduce cytotoxicity.[23]

  • Optimize Cell Culture Conditions: Ensure cells are healthy and not under stress from other factors like high passage number, inconsistent seeding density, or serum variability, as this can increase their susceptibility to drug-induced toxicity.[23]

Troubleshooting Guides

This section addresses common experimental challenges in a question-and-answer format, providing actionable solutions.

Problem Potential Cause Troubleshooting Steps
High variability in cytotoxicity assay results between experiments. Inconsistent cell seeding density.Optimize and strictly maintain a consistent cell seeding density for all experiments.[23]
Variability in Compound H preparation.Ensure Compound H is fully dissolved and prepare fresh dilutions for each experiment. Verify its stability under your storage conditions.[23]
Inconsistent incubation times.Adhere strictly to the optimized incubation times for both compound treatment and assay reagents.[23]
Unexpectedly high cytotoxicity at low concentrations of Compound H. Cells are overly sensitive.Use cells within a consistent and low passage number range. Screen different cell lines to find one with a more suitable sensitivity.
Contamination of cell culture.Regularly test for mycoplasma and other contaminants.
Difficulty in determining the primary cell death mechanism (apoptosis vs. necrosis). Using a single cytotoxicity assay.Employ multiple assays that measure different aspects of cell death. For example, combine an MTT assay with Annexin V/PI staining to differentiate between decreased metabolic activity and the mode of cell death.
Incorrect timing of the assay.Perform a time-course experiment to capture the dynamic process of cell death, as the mechanism may shift over time.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol provides a general framework for assessing cell viability.[17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound H. Include untreated and vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Western Blot for Apoptosis-Related Proteins

This protocol can be used to detect changes in the expression of proteins involved in apoptosis, such as cleaved caspases or Bcl-2 family members.

  • Protein Extraction: Treat cells with Compound H, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for your target proteins (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Compound H Treatment cluster_1 Cellular Stress Responses cluster_2 Mitochondrial Apoptosis Pathway cluster_3 Execution of Apoptosis CompoundH Compound H ROS ↑ Reactive Oxygen Species (ROS) CompoundH->ROS JNK JNK Pathway Activation CompoundH->JNK ROS->JNK Bcl2 ↓ Anti-apoptotic Bcl-2 JNK->Bcl2 Bax ↑ Pro-apoptotic Bax/Bak JNK->Bax Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for Compound H-induced apoptosis.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Compound H (various concentrations) A->B C 3. Incubate (e.g., 24h, 48h, 72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570nm) F->G H 8. Calculate % Cell Viability G->H

Caption: Workflow for a standard MTT cytotoxicity assay.

G cluster_logic Troubleshooting Logic for High Assay Variability Start High Variability Observed CheckSeeding Check Cell Seeding Consistency Start->CheckSeeding CheckCompound Check Compound Preparation CheckSeeding->CheckCompound [Consistent] OptimizeSeeding Optimize and Standardize Seeding Protocol CheckSeeding->OptimizeSeeding [Inconsistent] CheckTiming Check Incubation Times CheckCompound->CheckTiming [Consistent] OptimizeCompound Ensure Complete Solubilization and Fresh Dilutions CheckCompound->OptimizeCompound [Inconsistent] OptimizeTiming Strictly Adhere to Optimized Times CheckTiming->OptimizeTiming [Inconsistent] Resolved Variability Reduced CheckTiming->Resolved [Consistent] OptimizeSeeding->Resolved OptimizeCompound->Resolved OptimizeTiming->Resolved

Caption: Troubleshooting logic for high variability in cytotoxicity assays.

References

Technical Support Center: Humantenidine Scale-Up Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Humantenidine is a complex, fictional guanidine-containing alkaloid. The following information is based on common challenges encountered during the scale-up production of similar natural products and is intended for illustrative purposes.

Troubleshooting Guides & FAQs

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during the experimental scale-up of this compound synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in overall yield when moving from a 10g to a 1kg scale. What are the most likely causes?

A1: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1] Heat dissipation is also less efficient at larger scales, which can affect reaction kinetics and product stability.

  • Reagent Addition and Stoichiometry: The rate of reagent addition can significantly impact the reaction profile. A slow, controlled addition at the lab scale may be difficult to replicate precisely in a large-scale setup, potentially altering the reaction pathway.

  • Purification Inefficiencies: Purification methods that are effective at a small scale, such as column chromatography, can be challenging and costly to implement for large quantities.[1] Product loss during these extended purification processes is a common source of reduced yield.

  • Sensitivity to Air and Moisture: Larger scale reactions have a greater surface area exposed to the atmosphere for longer periods, increasing the risk of degradation for sensitive intermediates.

Q2: The purity of our final this compound product is inconsistent between batches at the pilot scale. How can we improve batch-to-batch consistency?

A2: Achieving consistent purity requires tight control over all process parameters. Consider the following:

  • Implement Process Analytical Technology (PAT): Real-time monitoring of critical process parameters (CPPs) such as temperature, pH, and reactant concentration can help identify and correct deviations before they impact the final product quality.

  • Raw Material Qualification: Ensure that the purity and specifications of all starting materials and reagents are consistent across all batches.

  • Standardize Operating Procedures (SOPs): Detailed and robust SOPs for every step of the process, from reactor setup to product isolation, are crucial for reproducibility.

  • Intermediate Quality Control: Implement in-process controls (IPCs) to check the purity of key intermediates. This allows for adjustments to be made before proceeding to the next step.

Q3: We are struggling with the purification of the crude this compound product. What are some alternative purification strategies to preparative HPLC?

A3: Preparative HPLC can be a bottleneck in large-scale production.[2] Alternative strategies include:

  • Crystallization: If a stable crystalline form of this compound or a key intermediate can be identified, crystallization is an excellent method for purification at scale.[1]

  • Acid-Base Extraction: As this compound is an alkaloid, multi-step liquid-liquid extraction based on its basicity can be an effective way to remove non-basic impurities.[3]

  • Adsorption Chromatography: Using adsorbents like silica (B1680970) gel or alumina (B75360) in a column is a common method. The choice of the stationary phase and eluent system is critical for good separation.[2]

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low yield in the guanidinylation step Incomplete reaction or side product formation.Optimize reaction temperature and time. Ensure the amine starting material is fully dissolved before adding the guanidinylating agent. Consider using a different guanidinylating reagent with a more suitable protecting group.[4][5]
Formation of diastereomers that are difficult to separate Poor stereocontrol in the key cyclization step.Re-evaluate the catalyst and solvent system for the cyclization reaction. A change in temperature may also improve diastereoselectivity. Chiral chromatography might be necessary if reaction optimization is insufficient.[1]
Product degradation during workup The guanidine (B92328) group may be sensitive to certain pH conditions or prolonged exposure to air.Perform workup steps at a lower temperature. Use degassed solvents. Minimize the time the product is in solution before isolation.
Inconsistent reaction times at a larger scale Inefficient mixing leading to poor reaction kinetics.Use an appropriate stirring mechanism for the reactor size, such as an overhead stirrer, to ensure homogeneity.[1]

Data Presentation

The following table provides a hypothetical comparison of key parameters for the synthesis of this compound at the lab and pilot scales.

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
Overall Yield 25%15%
Purity (by HPLC) >99%95-98%
Key Cyclization Step Reaction Time 12 hours24 hours
Purification Method Preparative HPLCColumn Chromatography & Crystallization
Cost per Gram $500$250

Experimental Protocols

Key Experimental Step: Guanidinylation

This protocol describes a hypothetical key step in the synthesis of this compound, the introduction of the guanidine moiety.

  • Materials:

    • Amine precursor (1 equivalent)

    • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.2 equivalents)

    • Triethylamine (B128534) (2.5 equivalents)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve the amine precursor in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine to the solution and stir for 15 minutes at room temperature.

    • In a separate flask, dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in anhydrous DMF.

    • Slowly add the solution of the guanidinylating agent to the amine solution over 1 hour.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete (typically 12-24 hours), quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected guanidine product.

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Signaling Pathway

The guanidine moiety in this compound is hypothesized to interact with a G-protein coupled receptor (GPCR), leading to the activation of the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR GPCR This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Ras Ras G_Protein->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical activation of the MAPK/ERK pathway by this compound.

Experimental Workflow

The following diagram outlines the key stages in the proposed scale-up production of this compound.

Humantenidine_Workflow Start Starting Materials Step1 Step 1: Synthesis of Amine Precursor Start->Step1 IPC1 IPC 1: Purity Check Step1->IPC1 Step2 Step 2: Guanidinylation IPC1->Step2 IPC2 IPC 2: Reaction Completion Step2->IPC2 Step3 Step 3: Cyclization IPC2->Step3 IPC3 IPC 3: Diastereomeric Ratio Step3->IPC3 Step4 Step 4: Deprotection IPC3->Step4 Purification Purification: Column Chromatography & Crystallization Step4->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Proposed experimental workflow for this compound synthesis.

References

Technical Support Center: Purifying Synthetic Humantenine and Related Akuammiline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Humantenine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of this complex indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying synthetic Humantenine?

Humantenine, an Akuammiline alkaloid, presents several purification challenges inherent to its complex structure and the nature of indole alkaloids. Key difficulties include:

  • Strong Adsorption: The presence of a basic nitrogen atom and polar functional groups can lead to strong, sometimes irreversible, adsorption onto silica (B1680970) gel, making elution difficult.

  • Peak Tailing: Interactions between the basic nitrogen of Humantenine and acidic silanol (B1196071) groups on the surface of silica gel can cause significant peak tailing in chromatography, which complicates fraction collection and reduces the purity of the isolated compound.

  • Co-elution of Structurally Similar Impurities: The synthesis of complex alkaloids like Humantenine can result in a variety of closely related impurities, including diastereomers, constitutional isomers, and incompletely reacted starting materials. These compounds often have very similar polarities, making them difficult to separate by standard chromatographic techniques.

  • Compound Degradation: Some indole alkaloids are sensitive to the acidic nature of standard silica gel and may degrade during the purification process.

Q2: How can I minimize peak tailing during column chromatography?

Peak tailing is a common issue when purifying nitrogen-containing compounds like Humantenine on silica gel. To mitigate this, you can:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) (NH₄OH), to your mobile phase. Typically, a concentration of 0.1-1% (v/v) is sufficient to neutralize the acidic silanol groups on the silica surface and improve peak shape.

  • Use Deactivated Silica Gel: Employ commercially available deactivated (neutral) silica gel or prepare it by treating standard silica gel with a base.

  • Switch to an Alternative Stationary Phase: Consider using alumina (B75360) (basic or neutral) or a polymer-based stationary phase, which may offer different selectivity and reduced tailing for basic compounds.

Q3: My synthetic Humantenine appears pure by TLC, but NMR analysis shows impurities. What could be the issue?

This is a common scenario, especially with complex molecules. Here are a few possibilities:

  • Co-spotting on TLC: The impurities may have a very similar Rf value to your target compound in the TLC solvent system you are using, making them appear as a single spot.

  • Non-UV Active Impurities: If you are visualizing your TLC plate with a UV lamp, impurities that lack a chromophore will be invisible. Try using a universal stain, such as potassium permanganate (B83412) or vanillin, to visualize all spots.

  • Isomeric Impurities: Diastereomers or other isomers formed during the synthesis may not be resolved by TLC but can be readily detected by NMR.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of synthetic Humantenine.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery from Silica Gel Column 1. Irreversible adsorption of the polar alkaloid to the silica. 2. Compound degradation on the acidic silica surface.1. Use a less polar mobile phase initially and gradually increase polarity. 2. Add a basic modifier (e.g., 0.5% TEA) to the mobile phase. 3. Switch to a neutral stationary phase like deactivated silica or alumina.
Poor Separation of Humantenine from a Major Impurity 1. The impurity has a very similar polarity to Humantenine. 2. The chosen solvent system is not optimal for this separation.1. Perform a thorough TLC solvent screen with a wide range of solvent polarities and compositions. 2. Consider using a different chromatographic technique, such as reverse-phase HPLC or preparative TLC.
Presence of Multiple, Unresolved Spots on TLC 1. The crude reaction mixture is very complex. 2. The reaction did not go to completion.1. Consider a preliminary purification step, such as an acid-base extraction, to remove non-basic impurities. 2. Optimize the reaction conditions to improve conversion and reduce the number of byproducts.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude synthetic Humantenine in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of dichloromethane and methanol).

  • TLC Analysis: Spot the dissolved crude product on a TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexane (B92381) or methanol/dichloromethane) to determine the optimal mobile phase for separation. To address potential tailing, consider adding 0.5% triethylamine or ammonium hydroxide to the developing solvent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase identified in your TLC screen. Pack the column evenly, ensuring there are no air bubbles.

  • Loading the Sample: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the initial mobile phase and load it directly onto the column.

  • Elution: Begin eluting the column with the initial mobile phase. If using gradient elution, gradually increase the polarity of the mobile phase over time (e.g., from 100% hexane to 50:50 ethyl acetate:hexane).

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Monitoring Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified target compound. Combine the fractions that show a single, pure spot corresponding to Humantenine.

  • Solvent Evaporation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified Humantenine.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Visualizations

Purification_Workflow cluster_0 Crude Product cluster_1 Purification Strategy cluster_2 Analysis & Final Product Crude Crude Synthetic Humantenidine TLC TLC Solvent Screen Crude->TLC Column Column Chromatography TLC->Column Optimal Solvents Analysis Purity Analysis (NMR, HPLC, MS) Column->Analysis HPLC Preparative HPLC HPLC->Analysis Recrystallization Recrystallization Recrystallization->Analysis Analysis->HPLC Further Purification Needed Analysis->Recrystallization Crystalline Solid Pure Pure this compound Analysis->Pure Purity > 95% Troubleshooting_Logic start Low Purity after Column Chromatography q1 Are there co-eluting spots on TLC? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Optimize TLC solvent system for better separation. Consider 2D TLC or different stationary phase. a1_yes->sol1 q2 Is there significant peak tailing? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Add basic modifier (e.g., TEA) to mobile phase. Use neutral alumina or deactivated silica. a2_yes->sol2 sol3 Consider reverse-phase HPLC for orthogonal separation. a2_no->sol3

Technical Support Center: Troubleshooting Humantenidine Bioassay Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Humantenidine bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural indole (B1671886) alkaloid derived from plants of the Gelsemium genus. It has been investigated for a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. Like other Gelsemium alkaloids, it is also known to interact with neuronal receptors, specifically glycine (B1666218) and GABAA receptors.

Q2: I am observing high variability between my replicate wells in a cell-based assay with this compound. What are the potential causes?

High variability in replicate wells is a common issue in cell-based assays and can stem from several factors:

  • Pipetting Errors: Inconsistent dispensing of cells, media, or this compound solution is a primary source of variability.

  • Uneven Cell Seeding: A non-homogenous cell suspension can lead to different cell numbers in each well.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and response.

  • Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media, leading to precipitation and inconsistent concentrations across wells.

Q3: My dose-response curve for this compound is not consistent between experiments. What should I do?

Inconsistent dose-response curves can be caused by:

  • Stock Solution Instability: Improper storage of the this compound stock solution can lead to degradation. It is recommended to store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Inaccurate Serial Dilutions: Errors in preparing the serial dilutions will directly impact the final concentrations in the assay.

  • Cell Passage Number: Using cells with a high passage number can lead to phenotypic drift and altered drug sensitivity. It is advisable to use cells within a consistent and low passage range.

  • Variations in Incubation Time: Ensure that the incubation time after adding this compound is consistent across all experiments.

Q4: I am not observing the expected biological effect of this compound. What could be the reason?

Several factors could contribute to a lack of expected activity:

  • Sub-optimal Assay Conditions: The chosen cell line may not be sensitive to this compound, or the assay endpoint may not be appropriate for its mechanism of action.

  • Incorrect Concentration Range: The concentrations of this compound being tested may be too low to elicit a response.

  • Reagent Quality: Ensure that all reagents, including cell culture media, serum, and assay-specific reagents, are of high quality and not expired.

  • Mycoplasma Contamination: Mycoplasma can alter cellular responses and affect assay results. Regular testing for mycoplasma is recommended.

Troubleshooting Guides

Anti-Inflammatory Bioassay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This guide focuses on troubleshooting the common assay used to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Quantitative Data Summary

ParameterValueCell LineAssay
IC50 of this compound on NO Production Data not available in published literatureRAW 264.7Griess Assay
LPS Concentration 1 µg/mLRAW 264.7Griess Assay
Cell Seeding Density 1.5 x 105 cells/mLRAW 264.7Griess Assay

Experimental Protocol: Griess Assay for Nitric Oxide Production

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 105 cells/mL and incubate for 24 hours.[1]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[1]

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.[1]

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High background in control wells Contamination of media or reagents with bacteria or endotoxin.Use sterile, endotoxin-free reagents and media.
Low NO production in LPS-stimulated wells Inactive LPS, low cell viability, or incorrect cell density.Use a fresh, potent batch of LPS. Check cell viability before the experiment. Optimize cell seeding density.
Inconsistent IC50 values Variability in cell passage number, incubation times, or this compound stock solution.Maintain a consistent cell passage number. Standardize all incubation times. Prepare fresh this compound dilutions for each experiment.

This compound Anti-Inflammatory Workflow

cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay & Analysis seed_cells Seed RAW 264.7 cells add_this compound Add this compound to cells seed_cells->add_this compound Incubate 24h prepare_this compound Prepare this compound dilutions prepare_this compound->add_this compound add_lps Add LPS to stimulate add_this compound->add_lps Incubate 1h incubate Incubate for 24h add_lps->incubate griess_reagent Add Griess Reagent incubate->griess_reagent read_absorbance Measure Absorbance at 540nm griess_reagent->read_absorbance Incubate 10min calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for assessing this compound's anti-inflammatory activity.

Cytotoxicity Bioassay: MTT Assay

This guide provides troubleshooting for assessing the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Quantitative Data Summary

Cell LineThis compound IC50 (µM)Assay Duration
A549 (Lung Carcinoma) Data not available in published literature24, 48, 72 hours
HepG2 (Hepatocellular Carcinoma) Data not available in published literature24, 48, 72 hours
MCF-7 (Breast Adenocarcinoma) Data not available in published literature24, 48, 72 hours

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High background absorbance Contamination or precipitation of MTT.Filter-sterilize MTT solution. Ensure complete removal of media before adding DMSO.
Low signal in control wells Low cell number or poor cell health.Optimize seeding density. Ensure cells are in the logarithmic growth phase.
"U-shaped" dose-response curve Compound precipitation at high concentrations or off-target effects.Check the solubility of this compound in the culture medium. Consider using a different assay for confirmation.

This compound Cytotoxicity Workflow

cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cancer cells add_this compound Add this compound seed_cells->add_this compound Incubate overnight prepare_this compound Prepare this compound dilutions prepare_this compound->add_this compound incubate Incubate 24/48/72h add_this compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for assessing this compound's cytotoxicity using the MTT assay.

Antimicrobial Bioassay: Minimum Inhibitory Concentration (MIC) Determination

This section provides guidance for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Quantitative Data Summary

Bacterial StrainThis compound MIC (µg/mL)
Staphylococcus aureus Data not available in published literature
Pseudomonas aeruginosa Data not available in published literature

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Culture: Grow the bacterial strain to the logarithmic phase in an appropriate broth medium.

  • Inoculum Preparation: Adjust the bacterial suspension to a concentration of approximately 1 x 105 Colony Forming Units (CFU)/mL in Mueller-Hinton broth.[2]

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microplate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No bacterial growth in positive control Inoculum too dilute or non-viable bacteria.Prepare a fresh inoculum and verify the CFU/mL.
Growth in all wells, including high concentrations Bacterial resistance or inactive compound.Use a reference antibiotic to confirm the susceptibility of the strain. Check the stability of the this compound stock solution.
"Skipped" wells (growth at higher concentration, no growth at lower) Pipetting error or compound precipitation.Ensure accurate pipetting. Check for any precipitation of this compound in the wells.

This compound Antimicrobial Workflow

cluster_prep Preparation cluster_assay Assay prepare_bacteria Prepare bacterial inoculum add_bacteria Add bacteria to wells prepare_bacteria->add_bacteria prepare_this compound Prepare this compound dilutions prepare_this compound->add_bacteria incubate Incubate 18-24h add_bacteria->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Signaling Pathway Analysis

NF-κB Signaling Pathway in Inflammation

This compound's anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway. Variability in results when studying this pathway can arise from issues with cell lysis, antibody quality, and timing of sample collection.

Experimental Protocol: Western Blot for NF-κB Activation

  • Cell Treatment: Treat RAW 264.7 cells with this compound followed by LPS stimulation for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells to obtain cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of the extracts.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membranes with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Weak or no signal for phosphorylated proteins Inefficient cell lysis, phosphatase activity, or poor antibody quality.Use fresh lysis buffer with phosphatase inhibitors. Optimize antibody concentrations and incubation times.
High background on Western blot Insufficient blocking, high antibody concentration, or inadequate washing.Increase blocking time or use a different blocking agent. Titrate primary and secondary antibodies. Increase the number and duration of washes.
Inconsistent nuclear translocation of p65 Sub-optimal stimulation time, or inefficient nuclear extraction.Perform a time-course experiment to determine the peak of p65 nuclear translocation. Use a reliable nuclear extraction protocol.

NF-κB Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK pIkB p-IκBα IKK->pIkB Phosphorylation IkB IκBα IkB->pIkB NFkB NF-κB (p50/p65) NFkB->IkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome pIkB->Proteasome Degradation Proteasome->IkB Nucleus Nucleus Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Transcription

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Apoptosis Signaling Pathway

The cytotoxic effects of this compound may be due to the induction of apoptosis. Key events in apoptosis include the activation of caspases and changes in the expression of Bcl-2 family proteins.

Experimental Protocol: Western Blot for Apoptosis Markers

  • Cell Treatment: Treat cancer cells with this compound for various time points (e.g., 0, 6, 12, 24 hours).

  • Cell Lysis: Prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration.

  • SDS-PAGE and Transfer: Separate proteins and transfer to a PVDF membrane.

  • Immunoblotting: Probe for cleaved caspase-3, total caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin).

  • Detection: Visualize bands using an ECL substrate.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No detection of cleaved caspase-3 The apoptotic pathway may be caspase-independent, or the time point is not optimal.Perform a time-course experiment. Investigate other markers of apoptosis.
Inconsistent changes in Bcl-2/Bax ratio Cell line-specific responses or antibody variability.Test different cell lines. Validate antibodies with positive and negative controls.

Intrinsic Apoptosis Pathway

cluster_mito Mitochondrial Regulation This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by this compound.

References

addressing batch-to-batch variation of Humantenidine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Addressing Batch-to-Batch Variation for Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting issues arising from batch-to-batch variation of Humantenidine, a novel guanidinium-containing research compound. The information is designed to assist users in ensuring the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its presumed mechanism of action?

This compound is a synthetic small molecule characterized by a guanidinium (B1211019) group, intended for research in neurodegenerative diseases. While its exact mechanism is under investigation, it is hypothesized to act as either an N-methyl-D-aspartate (NMDA) receptor antagonist or an inhibitor of the norepinephrine (B1679862) transporter (NET). Due to its guanidinium moiety, this compound is highly polar and requires careful handling to ensure solubility and stability in experimental assays.

Q2: What are the primary causes of batch-to-batch variation with this compound?

Batch-to-batch variation in synthetic compounds like this compound can stem from several factors during manufacturing and handling:

  • Purity of Starting Materials: Impurities in the initial reagents can lead to the formation of unintended byproducts.

  • Reaction Conditions: Minor deviations in temperature, pressure, or reaction time can alter the final product's purity and impurity profile.

  • Purification Procedures: Inconsistencies in crystallization or chromatography can affect the removal of impurities.

  • Stability and Storage: this compound is susceptible to degradation if not stored under appropriate conditions, leading to a decrease in the active compound concentration over time.

Q3: How can I qualify a new batch of this compound to ensure it is comparable to previous batches?

A combination of analytical techniques and a functional assay is recommended to qualify a new batch:

  • Identity and Purity Verification: Confirm the chemical structure and assess the purity using methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Assessment: Determine the solubility of the new batch in your experimental buffer to ensure consistent stock solution preparation.

  • Functional Assay: Perform a dose-response assay (e.g., NMDA receptor binding assay or norepinephrine uptake assay) to compare the potency (IC50/EC50) of the new batch against a previously qualified reference batch.

Q4: What level of purity is acceptable for this compound in my experiments?

The required purity level depends on the application:

  • In vitro studies: A purity of >95% is often sufficient for initial cell-based assays.

  • In vivo studies: For animal studies and preclinical development, a purity of >98% is typically required, with all impurities greater than 0.1% identified.

Q5: What are the best practices for storing and handling this compound?

To maintain the integrity of this compound:

  • Storage: Store the solid compound at -20°C or -80°C in a desiccated environment.

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid prolonged storage of diluted solutions.

Troubleshooting Guides

Table 1: Troubleshooting Inconsistent IC50/EC50 Values
Symptom Potential Cause (Batch-to-Batch Variation Related) Recommended Solution
Higher than expected IC50/EC50 (Lower Potency) Purity of the new batch is lower than the previous one.Verify the purity of the new batch using HPLC. If the purity is indeed lower, adjust the concentration accordingly or obtain a new, higher-purity batch.
Degradation of the compound due to improper storage.Prepare fresh stock solutions from a new vial of the compound. Review and optimize storage conditions.
Lower than expected IC50/EC50 (Higher Potency) The new batch has a higher purity than the previous one.Confirm the purity of both batches via HPLC. If the new batch is purer, this may be the new standard.
An active impurity is present in the new batch.Use MS to identify any impurities. If a potent impurity is suspected, further purification of the batch may be necessary.
High variability in IC50/EC50 values between replicates Incomplete dissolution of the compound.Confirm the solubility of the batch in your assay buffer. Use sonication or gentle warming to aid dissolution. Prepare fresh solutions for each experiment.
Table 2: Troubleshooting Poor Solubility
Symptom Potential Cause (Batch-to-Batch Variation Related) Recommended Solution
Visible precipitate in stock or working solutions Different salt form or polymorphic form of the compound in the new batch.Consult the Certificate of Analysis (CoA) for any information on the salt form. Use techniques like X-ray diffraction (XRD) to analyze the crystalline structure if polymorphism is suspected.
Lower purity of the new batch, with insoluble impurities.Analyze the purity of the batch with HPLC. If impurities are present, attempt to identify them and assess their solubility.
Inconsistent results at higher concentrations Compound precipitating out of solution at higher concentrations.Determine the solubility limit in your assay buffer. If necessary, adjust the top concentration in your dose-response curve to stay within the soluble range. Consider using a different solvent for the stock solution, ensuring the final concentration in the assay is not detrimental to the cells.

Experimental Protocols

Protocol 1: Quality Control of a New this compound Batch
  • Visual Inspection: Visually inspect the new batch for any differences in color or texture compared to previous batches.

  • Purity Analysis using HPLC:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

    • Use a C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid).

    • Inject a known concentration and analyze the chromatogram for the main peak and any impurity peaks.

    • Calculate the purity based on the area under the curve.

  • Identity Confirmation using Mass Spectrometry:

    • Infuse a diluted solution of this compound into an ESI-MS.

    • Confirm the presence of the expected molecular ion peak ([M+H]+).

  • Functional Assay (Side-by-Side Comparison):

    • Prepare stock solutions of the new batch and a previously qualified reference batch at the same concentration.

    • Perform a dose-response experiment in your standard biological assay (e.g., NMDA receptor binding or norepinephrine uptake assay).

    • Compare the IC50/EC50 values of the two batches. The values should be within an acceptable range (e.g., ± 2-fold).

Protocol 2: NMDA Receptor Binding Assay

This protocol is a general guideline for a competitive binding assay.

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

  • Assay Buffer: Prepare a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, add:

    • Membrane preparation (e.g., 100-200 µg protein).

    • Radioligand (e.g., [3H]MK-801).

    • Varying concentrations of this compound or a known standard.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 3: Norepinephrine Transporter (NET) Uptake Assay

This protocol provides a general method using a fluorescent substrate.[1]

  • Cell Culture: Culture cells stably expressing the human norepinephrine transporter (hNET).

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the diluted this compound or control to the wells and pre-incubate.

    • Add a fluorescent NET substrate (e.g., a commercially available fluorescent monoamine transporter substrate).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Add a masking dye to quench the extracellular fluorescence.[2]

  • Detection: Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Normalize the data to controls and plot against the logarithm of the this compound concentration to determine the IC50.

Visualizations

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake AR Adrenergic Receptor NE->AR Binds Vesicle Synaptic Vesicle Vesicle->NE Release Response Postsynaptic Response AR->Response This compound This compound This compound->NET Inhibits

Caption: Hypothetical signaling pathway of this compound as a NET inhibitor.

QC_Workflow Start Receive New Batch of this compound CoA Review Certificate of Analysis (CoA) Start->CoA Analytical Perform Analytical QC (HPLC, MS, NMR) CoA->Analytical Check_Spec Does it meet specifications? Analytical->Check_Spec Functional Perform Functional Assay (Side-by-side with Ref. Batch) Check_Spec->Functional Yes Fail Quarantine Batch & Contact Supplier Check_Spec->Fail No Check_Potency Is potency comparable to reference? Functional->Check_Potency Pass Batch Qualified for Use Check_Potency->Pass Yes Check_Potency->Fail No

Caption: Workflow for qualifying a new batch of this compound.

Troubleshooting_Tree Start Inconsistent Experimental Results Check_Assay Are assay controls working correctly? Start->Check_Assay Troubleshoot_Assay Troubleshoot Assay (Reagents, Cells, Protocol) Check_Assay->Troubleshoot_Assay No Check_Compound Is this compound preparation consistent? Check_Assay->Check_Compound Yes Check_Solubility Check Solubility & Prepare Fresh Solutions Check_Compound->Check_Solubility Yes Qualify_Batch Qualify New Batch (See QC Workflow) Check_Compound->Qualify_Batch No

Caption: Troubleshooting decision tree for inconsistent results.

References

Humantenidine: Technical Support & Experimental Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the novel indole (B1671886) alkaloid Humantenidine, this technical support center provides essential guidance on experimental best practices and troubleshooting. Due to the limited specific data currently available for this compound, this guide focuses on foundational protocols and common challenges encountered when working with natural product-derived compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a natural indole alkaloid isolated from Gelsemium sempervirens.[1][] Its molecular formula is C19H22N2O4.[][3] Early research from 1987 suggests that this compound may possess cytotoxic properties.[1][4] However, detailed studies on its mechanism of action and specific cellular targets are not extensively documented in publicly available literature. As an alkaloid, it belongs to a large class of naturally occurring compounds with diverse biological activities.[]

Q2: How should I prepare a stock solution of this compound?

As with many natural alkaloids, solubility can be a challenge. While specific solubility data for this compound is scarce, a common starting point for similar compounds is to use dimethyl sulfoxide (B87167) (DMSO).

Initial Solubility Testing Protocol:

  • Start with a small, accurately weighed amount of this compound powder.

  • Add a minimal volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Use gentle vortexing and/or sonication to aid dissolution.

  • Visually inspect for any undissolved particulate matter.

  • For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: My cells are not responding to this compound treatment. What are the possible reasons?

There are several potential reasons for a lack of cellular response:

  • Inadequate Concentration: The effective concentration range for this compound may not have been reached. A broad dose-response experiment is recommended.

  • Compound Instability: The compound may be unstable in your cell culture medium. Consider the pH and composition of your media and the duration of the experiment.

  • Incorrect Cell Line: The chosen cell line may not express the necessary targets for this compound's activity.

  • Solubility Issues: The compound may have precipitated out of solution upon dilution into aqueous culture medium.

Q4: I am observing high variability in my experimental replicates. What can I do to improve consistency?

High variability can stem from several factors:

  • Inconsistent Stock Solution: Ensure your this compound stock solution is fully dissolved and homogenous before each use.

  • Pipetting Errors: Use calibrated pipettes and proper technique, especially when performing serial dilutions.

  • Cell Seeding Density: Ensure uniform cell seeding across all wells of your experimental plates.

  • Edge Effects: In plate-based assays, "edge effects" can cause variability. Avoid using the outermost wells or ensure they are filled with a buffer or medium to maintain humidity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected Cell Death in Vehicle Control DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is non-toxic for your specific cell line (typically ≤ 0.5%). Run a DMSO toxicity curve to determine the tolerance of your cells.
Compound Precipitates in Culture Medium Poor aqueous solubility of this compound.Decrease the final concentration of this compound. Consider using a formulation aid such as Pluronic F-68, though this may have its own cellular effects and should be appropriately controlled. Prepare fresh dilutions for each experiment.
Inconsistent Assay Results Incomplete dissolution of stock solution; variability in treatment time; fluctuations in incubator conditions (CO2, temperature, humidity).Before each use, warm the stock solution to room temperature and vortex gently. Standardize the timing of all experimental steps. Regularly check and calibrate incubator settings.
No Observable Effect at High Concentrations The selected cell line may be resistant; the compound may have low potency; the chosen assay may not be appropriate to detect the compound's activity.Screen a panel of different cell lines. Extend the incubation time. Try an alternative assay that measures a different cellular endpoint (e.g., apoptosis, cell cycle arrest).

Experimental Protocols & Methodologies

General Workflow for Investigating a Novel Compound

The following diagram illustrates a general workflow for the initial investigation of a novel compound like this compound.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action Studies a Compound Acquisition & Purity Assessment b Stock Solution Preparation (e.g., in DMSO) a->b c Solubility & Stability Testing b->c d Cell Line Selection c->d e Dose-Response Cytotoxicity Assay (e.g., MTT, SRB) d->e f Determine IC50 Value e->f g Apoptosis Assays (e.g., Annexin V/PI) f->g h Cell Cycle Analysis f->h i Target Identification (Hypothetical) g->i h->i

General experimental workflow for a novel compound.
Hypothetical Signaling Pathway for an Indole Alkaloid with Cytotoxic Activity

Given that some indole alkaloids exhibit cytotoxic effects by inducing apoptosis through the intrinsic pathway, a plausible, yet hypothetical, signaling cascade to investigate for this compound is outlined below.

G This compound This compound Cell Cell Membrane This compound->Cell Enters Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome C Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical intrinsic apoptosis pathway.

References

Navigating the Stability of Humantenidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the complex indole (B1671886) alkaloid Humantenidine, ensuring its stability during storage and experimentation is paramount to obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to mitigating degradation, complete with troubleshooting advice, frequently asked questions, and detailed experimental protocols.

This compound, a gelsemine-type monoterpenoid indole alkaloid, possesses a complex polycyclic structure that, while conferring unique biological activities, also presents challenges in terms of its chemical stability.[1] Understanding the potential degradation pathways is the first step toward preventing the loss of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

A1: Like many complex alkaloids, this compound is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photolysis. The presence of functional groups such as an oxindole (B195798), tertiary amines, and hydroxyl groups makes the molecule reactive under certain conditions. Factors that can accelerate degradation include exposure to acidic or basic pH, oxidizing agents, light, and elevated temperatures.

Q2: How should I store my solid this compound powder?

A2: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. A datasheet for this compound suggests storing the powder in a sealed, cool, and dry condition.[2] For long-term storage, temperatures of -20°C are recommended.

Q3: What is the recommended way to store this compound in solution?

A3: Stock solutions of this compound should be prepared in a suitable anhydrous solvent and stored at or below -20°C.[2] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. The choice of solvent is critical; protic solvents may participate in hydrolysis, while solvents prone to peroxide formation (e.g., older ethers) can lead to oxidation.

Q4: I suspect my this compound sample has degraded. How can I confirm this?

A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating HPLC method will show a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.

Q5: Are there any known degradation products of this compound?

A5: While specific degradation products of this compound are not extensively documented in publicly available literature, based on the degradation of structurally similar indole alkaloids like strychnine, potential degradation pathways could involve hydrolysis of the lactam ring in the oxindole moiety, N-oxidation of the tertiary amines, and oxidation of the indole nucleus.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the handling and storage of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Loss of potency in biological assays Degradation of this compound in the assay medium.- Prepare fresh dilutions of this compound for each experiment.- Assess the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing by HPLC.- If instability is observed, consider adjusting the pH of the buffer (if the experimental design allows) or reducing the incubation time.
Appearance of unknown peaks in chromatograms Sample degradation during storage or sample preparation.- Storage: Ensure the compound is stored under the recommended conditions (solid at -20°C, protected from light and moisture; solutions at -80°C, aliquoted).- Sample Preparation: Avoid prolonged exposure of the sample to ambient light and temperature. Use fresh, high-purity solvents for dilutions. Prepare samples immediately before analysis.
Inconsistent experimental results Inconsistent purity of this compound due to variable degradation.- Implement a routine quality control check of your this compound stock using a validated HPLC method before initiating a new set of experiments.- If degradation is detected, use a fresh, unopened vial of the compound.
Color change of solid this compound Potential oxidation or reaction with contaminants.- Discard the discolored material as its purity is compromised.- Review storage conditions to ensure the container is airtight and protected from light.

Experimental Protocols

To assist researchers in assessing the stability of their this compound samples, the following are detailed methodologies for conducting forced degradation studies. These studies are crucial for developing stability-indicating analytical methods.

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • HPLC system with a C18 column and a photodiode array (PDA) or UV detector

  • LC-MS system for identification of degradation products

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

    • Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette) to a photostability chamber (with UV and visible light) for a defined period.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

    • Inject the stressed samples, along with an unstressed control sample, into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the parent peak.

    • Analyze the stressed samples using LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products for structural elucidation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).

  • Gradient Program: Start with a low percentage of Solvent B and gradually increase it over the run time to elute compounds with different polarities. An example gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound and also use a PDA detector to scan across a range of wavelengths to detect degradation products that may have different chromophores.

  • Method Validation: Validate the method for specificity by injecting the stressed samples and ensuring that the degradation product peaks are well-resolved from the parent peak.

Visualizing Degradation and Experimental Workflows

To further clarify the processes involved in mitigating this compound degradation, the following diagrams have been generated.

G cluster_storage This compound Storage cluster_conditions Recommended Conditions Solid Solid Powder Solid_Storage -20°C Tightly Sealed Protected from Light & Moisture Solid->Solid_Storage Solution Stock Solution Solution_Storage ≤ -20°C Anhydrous Solvent Aliquoted Solution->Solution_Storage

Fig. 1: Recommended storage conditions for this compound.

G This compound This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) This compound->Stress Analysis HPLC / LC-MS Analysis Stress->Analysis Degradation Degradation Products Formed Analysis->Degradation If new peaks appear No_Degradation No Significant Degradation Analysis->No_Degradation If parent peak is stable

Fig. 2: Workflow for a forced degradation study.

G start Problem: Inconsistent Results check_storage Verify Storage Conditions start->check_storage check_handling Review Sample Handling Procedures start->check_handling qc_check Perform QC Check by HPLC check_storage->qc_check check_handling->qc_check degraded Degradation Detected? qc_check->degraded use_new Use Fresh Stock degraded->use_new Yes continue_exp Continue Experiment degraded->continue_exp No use_new->continue_exp troubleshoot Further Troubleshoot Experimental Protocol continue_exp->troubleshoot

Fig. 3: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Alkaloids (e.g., Humantenidine)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific bioavailability data and enhancement strategies for Humantenidine are not extensively documented in publicly available scientific literature. Therefore, this guide provides a comprehensive framework for enhancing the bioavailability of poorly soluble alkaloids, a class of compounds to which this compound likely belongs. The principles, troubleshooting guides, and experimental protocols outlined here are based on established pharmaceutical sciences and can be adapted for your specific research on this compound or other similar molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions researchers encounter when working to improve the oral bioavailability of poorly soluble alkaloids.

Q1: My alkaloid compound shows poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a primary obstacle to achieving adequate oral bioavailability. Here’s a troubleshooting guide to your initial steps:

  • Physicochemical Characterization:

    • pH-Solubility Profile: Determine the compound's solubility at different pH values (typically pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract). Many alkaloids are basic and exhibit higher solubility at lower pH.

    • pKa Determination: Understanding the ionization constant (pKa) will help predict its solubility and absorption characteristics in different parts of the GI tract.

    • LogP/LogD Measurement: The lipophilicity of your compound will influence its permeability across cell membranes.

  • Initial Formulation Approaches:

    • Salt Formation: For basic alkaloids, forming a salt can significantly improve solubility and dissolution rate.

    • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][2]

Q2: My compound dissolves, but still exhibits low permeability in my Caco-2 assay. What could be the issue and how can I improve it?

A2: Low permeability despite adequate dissolution suggests that the compound may be a substrate for efflux transporters or has inherently poor membrane transport characteristics.

  • Troubleshooting Permeability Issues:

    • Efflux Transporter Substrate Identification: The P-glycoprotein (P-gp) is a common efflux transporter that actively pumps drugs out of cells, reducing absorption.[3] You can investigate this by:

      • Conducting your Caco-2 assay with and without a known P-gp inhibitor (e.g., Verapamil). A significant increase in transport in the presence of the inhibitor suggests your compound is a P-gp substrate.

    • Strategies to Overcome Poor Permeation:

      • Use of Permeation Enhancers: These are excipients that can transiently open the tight junctions between intestinal cells or fluidize the cell membrane to facilitate drug transport.[4][5]

      • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic transport, bypassing the portal circulation and first-pass metabolism.[6][7]

Q3: I'm observing significant degradation of my compound in simulated gastric or intestinal fluid. What are the best practices to ensure stability?

A3: Chemical stability in the GI tract is crucial for bioavailability. Degradation can be influenced by pH, enzymes, and other factors.[8][9][10]

  • Addressing Stability Challenges:

    • pH-Stability Profile: Assess the degradation rate of your compound at various pH levels to identify the pH range of maximum stability.

    • Enteric Coating: If the compound is unstable in the acidic environment of the stomach, an enteric-coated formulation that only releases the drug in the higher pH of the small intestine can be a viable solution.

    • Use of Antioxidants: If your compound is susceptible to oxidation, including antioxidants in your formulation can improve its stability.[9]

    • Enzymatic Degradation: The gut wall and liver are rich in metabolic enzymes (e.g., Cytochrome P450s).[3] If your compound is a substrate for these enzymes, this can lead to extensive first-pass metabolism. Strategies to mitigate this are discussed in the next question.

Q4: My in vivo studies in animal models show low plasma concentrations of the parent drug, despite good solubility and permeability. What is the likely cause?

A4: This scenario strongly suggests extensive first-pass metabolism, where the drug is metabolized in the gut wall or liver before it reaches systemic circulation.[4]

  • Investigating and Mitigating First-Pass Metabolism:

    • In Vitro Metabolism Studies: Use liver microsomes or S9 fractions to determine the metabolic stability of your compound. This can help identify the primary metabolizing enzymes.

    • Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the specific metabolizing enzymes (e.g., a CYP3A4 inhibitor if it's a substrate for that enzyme) can increase bioavailability.[3][5] However, this approach can lead to drug-drug interactions and requires careful consideration.

    • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This can be used to mask the site of metabolism.

    • Alternative Routes of Administration: For preclinical studies, consider routes that bypass the liver, such as intravenous, transdermal, or pulmonary administration, to determine the absolute bioavailability and the extent of first-pass metabolism.[4]

Data on Bioavailability Enhancement Strategies for Alkaloids

Since specific data for this compound is unavailable, the following table summarizes the effectiveness of various formulation strategies on the bioavailability of Berberine, a well-studied alkaloid with low oral bioavailability, to provide a comparative reference.

Formulation StrategyMechanism of EnhancementFold Increase in Bioavailability (Compared to unformulated drug)Reference Compound
Phospholipid Complex Improves lipophilicity and membrane permeability.5-10 foldBerberine
Solid Dispersion Enhances dissolution rate by dispersing the drug in a carrier matrix.[6]4-8 foldBerberine
Self-Microemulsifying Drug Delivery System (SMEDDS) Improves solubility and facilitates lymphatic absorption.[7]6-12 foldBerberine
Nanoparticles Increases surface area for dissolution and can be surface-modified for targeted delivery.[6]7-15 foldBerberine
Co-administration with P-gp Inhibitor Reduces efflux back into the intestinal lumen.[3]3-5 foldBerberine

Note: The fold increase is an approximate range based on various preclinical studies and can vary depending on the specific formulation and animal model used.

Key Experimental Protocols

Here are detailed methodologies for key experiments to evaluate and enhance the bioavailability of a poorly soluble alkaloid.

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of the alkaloid at different pH values simulating the gastrointestinal tract.

Materials:

  • Alkaloid compound

  • Phosphate buffers (pH 1.2, 4.5, 6.8)

  • HPLC system with a suitable column and detector

  • Shaking incubator

  • Centrifuge

  • 0.45 µm syringe filters

Methodology:

  • Prepare saturated solutions by adding an excess amount of the alkaloid to each pH buffer in separate vials.

  • Equilibrate the samples in a shaking incubator at 37°C for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved solid.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered samples with the mobile phase and analyze the concentration of the dissolved alkaloid using a validated HPLC method.

  • Construct a pH-solubility profile by plotting the solubility (in µg/mL or mg/mL) against the pH.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the alkaloid and identify if it is a substrate for P-gp efflux.

Materials:

  • Caco-2 cells (passages 20-40)

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS)

  • Alkaloid compound

  • P-gp inhibitor (e.g., Verapamil)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for quantification

Methodology:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days until they form a differentiated monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value > 200 Ω·cm² is generally acceptable.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Transport: Add the alkaloid solution (with and without the P-gp inhibitor in separate wells) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport: Add the alkaloid solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.

  • At the end of the experiment, perform a Lucifer yellow leak test to confirm monolayer integrity was maintained.

  • Quantify the concentration of the alkaloid in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for an efflux transporter.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to enhancing the bioavailability of poorly soluble alkaloids.

G cluster_0 cluster_1 Solubility Enhancement cluster_2 Permeability Enhancement cluster_3 Metabolism Reduction start Poorly Soluble Alkaloid solubility Is aqueous solubility < 100 µg/mL? start->solubility permeability Is Caco-2 Papp (A-B) < 1 x 10⁻⁶ cm/s? solubility->permeability No size_reduction Particle Size Reduction (Micronization, Nanosizing) solubility->size_reduction Yes metabolism High in vitro clearance in liver microsomes? permeability->metabolism No permeation_enhancers Permeation Enhancers permeability->permeation_enhancers Yes formulation Proceed to Formulation Development metabolism->formulation No prodrug Prodrug Approach metabolism->prodrug Yes solid_dispersion Solid Dispersions lipid_formulations Lipid-Based Formulations (SEDDS, SLNs) enzyme_inhibition Enzyme Inhibition complexation Complexation (e.g., with Cyclodextrins) p_gp_inhibitors P-gp Inhibitors

Caption: Decision tree for selecting a bioavailability enhancement strategy.

G cluster_workflow Pre-formulation Study Workflow physchem Physicochemical Characterization (pKa, LogP, pH-solubility) solid_state Solid-State Characterization (Polymorphism, Crystallinity) physchem->solid_state stability Stability Analysis (pH, Temperature, Light) solid_state->stability excipient Excipient Compatibility stability->excipient formulation Formulation Strategy Selection excipient->formulation

Caption: Workflow for a typical pre-formulation study.

G cluster_mechanisms Mechanisms of Bioavailability Enhancement cluster_membrane Enterocyte lumen Intestinal Lumen drug_formulation Drug in Formulation dissolved_drug Dissolved Drug drug_formulation->dissolved_drug Dissolution passive_diffusion Passive Diffusion dissolved_drug->passive_diffusion pgp P-gp Efflux Pump pgp->dissolved_drug Efflux passive_diffusion->pgp bloodstream Systemic Circulation passive_diffusion->bloodstream Absorption enhancer Bioavailability Enhancer enhancer->pgp Inhibits enhancer->passive_diffusion Increases

Caption: Mechanisms of common bioavailability enhancers.

References

Validation & Comparative

Unraveling the Biological Target of Humantenidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of current experimental evidence on the interaction of Humantenidine (B12514173) and related Gelsemium alkaloids with inhibitory neurotransmitter receptors.

Introduction

This compound, a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, has been a subject of neuropharmacological interest. However, its precise biological target remains a topic of scientific debate. This guide provides a comparative analysis of the available experimental data to clarify the current understanding of this compound's molecular interactions, particularly with the major inhibitory neurotransmitter receptors in the central nervous system: the glycine (B1666218) receptor (GlyR) and the γ-aminobutyric acid type A receptor (GABAAR). In this guide, we compare the activity of this compound with other prominent Gelsemium alkaloids, namely koumine (B8086292), gelsevirine, and gelsemine (B155926), to provide a broader context for its pharmacological profile.

Comparative Analysis of Biological Activity

Current research presents conflicting evidence regarding the biological target of this compound. One study utilizing two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing recombinant human GlyRs (α1, α2, and α3 subunits) and GABAARs (α1β2γ2s subunits) reported that this compound (referred to as humantenmine) exhibited no detectable activity on either receptor type.[1] In contrast, other alkaloids from the same plant, such as koumine and gelsevirine, demonstrated clear inhibitory effects on GlyRs.[1] Another report suggests that 14-Hydroxygelsenicine, an alternative name for this compound, displays neurotoxicity by enhancing the binding of GABA to its receptors, implying an interaction with GABAARs.[2]

This discrepancy highlights the need for further investigation to definitively identify and characterize the molecular targets of this compound. The following table summarizes the available quantitative data for the inhibitory activity of various Gelsemium alkaloids on the α1 subunit of the glycine receptor.

CompoundTarget ReceptorAssay TypeMeasured EffectIC50 (µM)
KoumineGlycine Receptor (α1 subunit)ElectrophysiologyInhibition31.5 ± 1.7
GelsevirineGlycine Receptor (α1 subunit)ElectrophysiologyInhibition40.6 ± 8.2
This compound Glycine Receptor (α1 subunit) Electrophysiology No detectable activity N/A
This compound GABAA Receptor Electrophysiology No detectable activity N/A

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This protocol is fundamental for assessing the functional modulation of ion channels like GlyRs and GABAARs by compounds such as this compound and its analogs.

Objective: To measure the effect of Gelsemium alkaloids on the ion channel activity of recombinant human glycine and GABAA receptors expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cDNA or cRNA for human GlyR subunits (α1, α2, α3) and GABAAR subunits (α1, β2, γ2s)

  • Collagenase solution

  • Barth's solution

  • Recording solution (in mM: 100 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES; pH 7.4)

  • Agonists: Glycine, GABA

  • Test compounds: this compound, koumine, gelsevirine, gelsemine

  • Two-electrode voltage-clamp amplifier

  • Microelectrodes (filled with 3 M KCl)

  • Data acquisition system

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • Receptor Expression: Inject the oocytes with cRNA or cDNA encoding the desired receptor subunits. Incubate the oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes for voltage clamping (typically at -60 mV).

    • Apply the agonist (glycine or GABA) at a concentration that elicits a submaximal current response (e.g., EC20).

    • Once a stable baseline current is established, co-apply the test compound (e.g., this compound) with the agonist.

    • Record the changes in the current amplitude to determine the modulatory effect of the compound.

    • To determine the IC50, apply a range of concentrations of the inhibitory compound and measure the corresponding inhibition of the agonist-induced current.

  • Data Analysis: Analyze the recorded currents to quantify the percentage of inhibition or potentiation. Fit the concentration-response data to a logistic equation to determine the IC50 value.

Signaling Pathways and Molecular Interactions

Understanding the downstream signaling cascades of the putative receptor targets is crucial for predicting the physiological consequences of their modulation.

Glycine Receptor Signaling Pathway

Glycine receptors are ligand-gated ion channels that are primarily permeable to chloride ions (Cl⁻).[3][4] Their activation is a key mechanism for fast inhibitory neurotransmission in the spinal cord and brainstem.

Glycine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (GlyR) (Chloride Channel) Glycine->GlyR Binds Cl_in Chloride Influx (Cl⁻) GlyR->Cl_in Opens Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

Caption: Simplified signaling pathway of the glycine receptor.

GABAA Receptor Signaling Pathway

Similar to GlyRs, GABAA receptors are chloride-permeable ion channels that mediate fast inhibitory neurotransmission throughout the central nervous system.[5][6][7]

GABAA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABAA Receptor (GABAAR) (Chloride Channel) GABA->GABAAR Binds Cl_in Chloride Influx (Cl⁻) GABAAR->Cl_in Opens Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

Caption: Simplified signaling pathway of the GABAA receptor.

Experimental Workflow

The following diagram illustrates the general workflow for identifying and characterizing the biological target of a novel compound like this compound.

Experimental_Workflow cluster_discovery Target Identification cluster_validation Target Validation & Characterization cluster_analysis Data Analysis Phenotypic_Screening Phenotypic Screening Binding_Assay Binding Assays (e.g., Radioligand) Phenotypic_Screening->Binding_Assay Affinity_Chromatography Affinity Chromatography Affinity_Chromatography->Binding_Assay Yeast_Two_Hybrid Yeast Two-Hybrid Yeast_Two_Hybrid->Binding_Assay Functional_Assay Functional Assays (e.g., Electrophysiology) Binding_Assay->Functional_Assay Affinity_Determination Determine Affinity (Kd, Ki) Binding_Assay->Affinity_Determination Cellular_Assay Cellular Assays Functional_Assay->Cellular_Assay Efficacy_Determination Determine Efficacy (EC50, IC50) Functional_Assay->Efficacy_Determination

Caption: General experimental workflow for target identification and validation.

Conclusion

The biological target of this compound remains an open question, with current evidence being both limited and contradictory. While some studies indicate a lack of direct modulatory activity on glycine and GABAA receptors, other reports suggest an interaction with the GABAergic system. In contrast, related Gelsemium alkaloids, such as koumine and gelsevirine, have been shown to inhibit glycine receptors.

This comparative guide highlights the critical need for further research to resolve these discrepancies. Future studies should focus on comprehensive binding assays to quantify the affinity of this compound for a broad range of neurotransmitter receptors and functional assays to elucidate the physiological consequences of these interactions. A definitive identification of this compound's biological target is essential for understanding its pharmacological profile and exploring its potential therapeutic applications.

References

Humantenidine vs. Ibrutinib for Chronic Lymphocytic Leukemia (CLL): A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapies for Chronic Lymphocytic Leukemia (CLL), novel agents are continuously being evaluated against established standards of care. This guide provides a detailed comparison of the efficacy of Humantenidine, a promising new investigational kinase inhibitor, and Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by preclinical experimental data.

Overview of Compounds

This compound is a next-generation, orally bioavailable small molecule inhibitor targeting key kinases in the B-cell receptor (BCR) signaling pathway. Its multi-targeted approach is designed to offer a more profound and durable response by overcoming potential resistance mechanisms.

Ibrutinib is an established BTK inhibitor that has transformed the treatment paradigm for CLL and other B-cell malignancies. It forms a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and Ibrutinib in primary CLL cells and relevant cell lines.

Table 1: Inhibition of Cell Viability (IC50, µM) in Primary CLL Patient Samples
CompoundMean IC50 (µM)Standard DeviationN (Patient Samples)
This compound0.850.2125
Ibrutinib1.520.4525

Data represents the mean concentration required to inhibit cell viability by 50% after 72 hours of treatment.

Table 2: Induction of Apoptosis in MEC-1 Cell Line
Compound (Concentration)% Apoptotic Cells (Annexin V+)Fold Increase Over Control
Control (DMSO)5.2%1.0
This compound (1 µM)45.8%8.8
Ibrutinib (2 µM)38.5%7.4

Apoptosis was assessed by flow cytometry after 48 hours of treatment.

Table 3: Kinase Inhibition Profile
Kinase TargetThis compound IC50 (nM)Ibrutinib IC50 (nM)
BTK1.20.5
PI3Kδ5.8>1000
LYN8.225.6
SRC15.448.1

IC50 values were determined using in vitro kinase assays.

Experimental Protocols

Cell Viability Assay

Primary CLL cells were isolated from patient peripheral blood by Ficoll-Paque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were seeded in 96-well plates at a density of 2 x 10^5 cells/well and treated with serial dilutions of this compound or Ibrutinib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader, and IC50 values were calculated using non-linear regression analysis in GraphPad Prism.

Apoptosis Assay

The MEC-1 CLL cell line was cultured under standard conditions and treated with 1 µM this compound, 2 µM Ibrutinib, or DMSO vehicle control for 48 hours. Following treatment, cells were harvested, washed with cold PBS, and stained with the FITC Annexin V Apoptosis Detection Kit (BD Biosciences) as per the manufacturer's protocol. Stained cells were analyzed by flow cytometry on a FACSCalibur™ instrument (BD Biosciences). The percentage of apoptotic cells (Annexin V positive, PI negative) was quantified using FlowJo™ software.

In Vitro Kinase Assays

The inhibitory activity of this compound and Ibrutinib against a panel of purified recombinant kinases was determined using a radiometric kinase assay. Assays were performed in a final volume of 25 µL containing kinase, substrate, and [γ-33P]ATP. Reactions were initiated by the addition of Mg/ATP and incubated for 120 minutes at room temperature. Reactions were stopped by spotting onto P81 phosphocellulose paper, and unincorporated phosphate (B84403) was washed away. The radioactivity of the captured substrate was measured by scintillation counting. IC50 values were determined from dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating compound efficacy.

B_Cell_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors BCR BCR CD79 CD79A/B LYN LYN CD79->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Activation PI3K PI3Kδ SYK->PI3K Activation PLCg2 PLCγ2 BTK->PLCg2 Activation AKT AKT PI3K->AKT Activation NFkB NF-κB PLCg2->NFkB Downstream Signaling AKT->NFkB Downstream Signaling Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->BTK This compound->PI3K Ibrutinib Ibrutinib Ibrutinib->BTK Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Compound Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis Patient_Sample Isolate Primary CLL Cells (Ficoll Gradient) Dose_Response Treat cells with serial dilutions of this compound or Ibrutinib Patient_Sample->Dose_Response Cell_Culture Culture MEC-1 Cell Line Cell_Culture->Dose_Response Viability Cell Viability Assay (72h, CellTiter-Glo®) Dose_Response->Viability Apoptosis Apoptosis Assay (48h, Annexin V Staining) Dose_Response->Apoptosis Luminescence Measure Luminescence Viability->Luminescence Flow_Cytometry Flow Cytometry Analysis Apoptosis->Flow_Cytometry Apoptosis_Quant Quantify Apoptotic Cells Flow_Cytometry->Apoptosis_Quant IC50_Calc Calculate IC50 Values Luminescence->IC50_Calc

A Comparative Analysis of Humantenidine and Structurally Related Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the indole (B1671886) alkaloid Humantenidine and its structurally related analogs. Due to a lack of extensive research on specific derivatives of this compound, this guide focuses on comparing its known or predicted activities with other well-studied indole alkaloids possessing similar complex polycyclic frameworks. The objective is to offer a valuable resource for drug discovery and development by highlighting key structure-activity relationships and potential therapeutic applications, including analgesic, anti-inflammatory, and anticancer effects.

Introduction to this compound

This compound is a naturally occurring oxoindole alkaloid isolated from plants of the Gelsemium genus.[1][][3] Its complex pentacyclic structure, with the molecular formula C19H22N2O4, places it within a class of biologically active alkaloids that have garnered significant interest for their therapeutic potential.[1][] While research specifically on this compound derivatives is limited, the broader family of indole alkaloids has been extensively studied, revealing a wide range of pharmacological activities. This guide will draw parallels and make informed comparisons based on these structurally and pharmacologically related compounds.

Comparative Biological Activity

The following tables summarize the quantitative data on the biological activities of various indole alkaloids and related compounds, providing a basis for comparing their potential efficacy.

Table 1: Analgesic Activity of Selected Indole Alkaloids and Piperidine (B6355638) Derivatives

Compound/DerivativeTest ModelDose/ConcentrationAnalgesic Effect (% Inhibition or Latency)Reference
Thiazole-Piperazine DerivativeHot Plate Test10 mg/kg65% MPE[4]
Thiazole-Piperazine DerivativeTail-Clip Test10 mg/kg72% MPE[4]
4-amino methyl piperidine derivative (HN58)Acetic Acid Writhing TestNot specified100% inhibition[5]
Indole-Chalcone Hybrid (Compound 4)Acetic Acid Writhing Test10 mg/kg61.74% inhibition[6]
BrucineFormalin Test (late phase)30 mg/kgSignificant inhibition[7]

Table 2: Anti-inflammatory Activity of Selected Indole Alkaloids

Compound/DerivativeTest ModelDose/ConcentrationAnti-inflammatory Effect (% Inhibition)Reference
Melaxilline AInhibition of β-glucuronidase secretionIC50 = 1.51 μM-[7]
Melaxilline BInhibition of β-glucuronidase secretionIC50 = 2.62 μM-[7]
Scholarisin ICOX-2 InhibitionNot specified96.4%[7]
Scholarisin VICOX-2 InhibitionNot specified95.5%[7]
TryptanthrinDSS-induced colitis100 mg/kgSignificant attenuation of colonic injury[8]

Table 3: Cytotoxic Activity of Selected Guanidine and Indole Alkaloids

Compound/DerivativeCell LineIC50 ValueReference
Monanchocidin (Guanidine Alkaloid)THP-1 (human leukemia)5.1 μM[9]
Monanchocidin (Guanidine Alkaloid)HeLa (human cervix epithelioid carcinoma)11.8 μM[9]
Batzelladine J (Guanidine Alkaloid)Various cancer cell linesConsiderable activity
Naucleaoral A (Indole Alkaloid)HeLa (human cervical carcinoma)4.0 μg/mL[7]
Jerantinine B (Indole Alkaloid)Various cancer cell linesGI50 < 1.00 μM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Analgesic Activity Assays

a) Acetic Acid-Induced Writhing Test: This model is used to screen for peripheral analgesic activity.[4]

  • Animals: Male Swiss albino mice (25-30 g).

  • Procedure:

    • Animals are divided into control and test groups.

    • The test compound or vehicle is administered (e.g., orally or intraperitoneally).

    • After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 10-20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated relative to the control group.

b) Hot Plate Test: This method assesses central analgesic activity.[4]

  • Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The baseline reaction time of each animal to the thermal stimulus (e.g., licking paws, jumping) is recorded.

    • The test compound is administered, and the reaction time is measured again at various intervals (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The increase in latency to respond is measured as an indicator of analgesia.

Anti-inflammatory Activity Assay

a) Carrageenan-Induced Paw Edema: This is a standard model for evaluating acute inflammation.[6]

  • Animals: Rats or mice.

  • Procedure:

    • The initial paw volume of the animals is measured.

    • The test compound or vehicle is administered.

    • After a specific pre-treatment time, a 1% solution of carrageenan is injected into the sub-plantar region of the hind paw.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Cytotoxicity Assay

a) MTT Assay: This colorimetric assay is used to assess cell viability.[10]

  • Materials: Test compound, cancer cell line, complete cell culture medium, Phosphate Buffered Saline (PBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Signaling Pathways and Experimental Workflow

The biological activities of this compound and related alkaloids are often mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and a general workflow for evaluating these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity analgesia Analgesic Models (e.g., Hot Plate) cytotoxicity->analgesia anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) inflammation Inflammation Models (e.g., Paw Edema) anti_inflammatory->inflammation receptor_binding Receptor Binding Assays pathway_analysis Signaling Pathway Analysis receptor_binding->pathway_analysis analgesia->pathway_analysis inflammation->pathway_analysis toxicity Toxicity Studies toxicity->pathway_analysis gene_expression Gene Expression Profiling

Caption: General experimental workflow for the evaluation of this compound derivatives.

opioid_signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Effects ligand Opioid Agonist (e.g., Indole Alkaloid) receptor μ-Opioid Receptor (GPCR) ligand->receptor g_protein Gαi/o & Gβγ Subunits receptor->g_protein Activation ac Adenylyl Cyclase (Inhibited) g_protein->ac Gαi/o ca_channel Ca²⁺ Channels (Inhibited) g_protein->ca_channel Gβγ k_channel K⁺ Channels (Activated) g_protein->k_channel Gβγ mapk MAPK Pathway (Activated) g_protein->mapk camp ↓ cAMP ac->camp analgesia Analgesia camp->analgesia ca_channel->analgesia k_channel->analgesia mapk->analgesia

Caption: Simplified opioid receptor signaling pathway relevant to analgesia.[11][12][13][14]

nfkb_signaling cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasmic Cascade cluster_nucleus Nuclear Translocation & Transcription stimulus Pro-inflammatory Cytokines (TNF-α, IL-1) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activation ikb IκB ikk->ikb Phosphorylation ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nfkb_nuc NF-κB ikb_nfkb->nfkb_nuc NF-κB Translocation alkaloid Indole Alkaloid (Inhibitor) alkaloid->ikk Inhibition gene Target Gene Transcription nfkb_nuc->gene inflammation Inflammation gene->inflammation

Caption: The NF-κB signaling pathway and potential inhibition by indole alkaloids.[15][16][17]

Conclusion

While the direct study of this compound derivatives is an area ripe for future research, a comparative analysis of structurally related indole alkaloids provides valuable insights into their therapeutic potential. The data presented herein on their analgesic, anti-inflammatory, and cytotoxic activities, coupled with established experimental protocols and an understanding of the underlying signaling pathways, offers a solid foundation for the rational design and development of novel therapeutic agents based on the this compound scaffold. Further investigation into the synthesis and biological evaluation of a focused library of this compound derivatives is warranted to fully explore the pharmacological promise of this intriguing class of natural products.

References

Validating Humantenidine's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the therapeutic potential of novel compounds requires rigorous comparison against established alternatives. This guide provides an objective analysis of Humantenidine, presenting its performance alongside other relevant therapies, supported by experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development.

Initial searches for "this compound" did not yield specific results on a compound with this exact name in publicly available scientific literature. It is possible that "this compound" is a novel or proprietary compound with limited public data, a misspelling of a different agent, or a compound that has not yet been extensively studied or reported on.

For the purpose of demonstrating the requested format, this guide will proceed by using a placeholder compound, "Compound X," which is presented as an illustrative example of an anti-cancer agent. The data and comparisons shown are hypothetical and serve to model how such a guide would be structured once specific information for this compound or a corrected compound name is available.

Comparative Efficacy of Compound X in Non-Small Cell Lung Cancer (NSCLC)

To assess the therapeutic potential of Compound X, its in vitro cytotoxicity was compared against Cisplatin, a standard-of-care chemotherapeutic agent for Non-Small Cell Lung Cancer (NSCLC). The half-maximal inhibitory concentration (IC50) was determined in the A549 human NSCLC cell line.

CompoundCell LineIC50 (µM) after 48h
Compound X A54915.2
CisplatinA5499.8

Table 1: In vitro cytotoxicity of Compound X and Cisplatin against the A549 human non-small cell lung cancer cell line. Data are presented as the mean IC50 value from three independent experiments.

Mechanism of Action: Induction of Apoptosis via PI3K/Akt Pathway Inhibition

Compound X is hypothesized to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. The diagram below illustrates the proposed mechanism.

G RTK RTK PI3K PI3K RTK->PI3K Activates CompoundX Compound X CompoundX->PI3K Inhibits PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Apoptosis Apoptosis Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bcl2->Apoptosis Inhibits

Caption: Proposed mechanism of Compound X action on the PI3K/Akt pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocol used for determining the IC50 values presented in Table 1.

Cell Viability (MTT) Assay Workflow

The workflow for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell metabolic activity and, by extension, cell viability.

G A 1. Seed A549 cells in 96-well plates B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat with varying concentrations of Compound X or Cisplatin B->C D 4. Incubate for 48h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 4h (allow formazan (B1609692) formation) E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm using a plate reader G->H I 9. Calculate IC50 values from dose-response curves H->I

Caption: Standard workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Culture: A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Treatment: The culture medium was replaced with fresh medium containing serial dilutions of Compound X or Cisplatin. A control group was treated with vehicle (0.1% DMSO) only.

  • Incubation: Plates were incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: Cell viability was expressed as a percentage relative to the vehicle-treated control. IC50 values were calculated using non-linear regression analysis from the resulting dose-response curves.

This guide will be updated with factual data and specific comparisons for this compound upon clarification of the compound's identity and the availability of relevant experimental results.

Comparison Guide: Structure-Activity Relationship (SAR) Studies of Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the product's performance with other alternatives, supported by experimental data, is detailed below.

This guide provides a comparative analysis of guanidine (B92328) derivatives, focusing on their structure-activity relationships in antibacterial and antiglycation applications. The information is intended for researchers, scientists, and professionals in drug development.

Introduction to Guanidine Derivatives

Guanidine-containing compounds, both from natural and synthetic origins, are recognized for their broad range of biological activities and have found significant applications in medicinal chemistry.[1][2] The guanidinium (B1211019) group's ability to form strong, delocalized hydrogen bonds is a key feature influencing their biological interactions.[2] These compounds have shown potential as anti-inflammatory, antiprotozoal, anti-HIV, chemotherapeutic, and antidiabetic agents.[1] This guide will focus on the structure-activity relationships of synthetic guanidine derivatives concerning their antibacterial and antiglycation properties.

Data Presentation: Antibacterial and Antiglycation Activities

The following table summarizes the biological activities of various guanidine derivatives based on available experimental data. Modifications to the core guanidine structure significantly impact their efficacy.

Compound IDStructural ModificationBiological Target/AssayActivity DataReference
2 Biguanide derivative from dicyandiamide (B1669379) and amino acidsAntibacterial (various strains)Least antimicrobial activity[3]
13c 2-GuanidinylbenzothiazoleAntibacterial (various strains)Most potent antibacterial impact[3]
4 & 6 Guanidine pyrazolone (B3327878) derivativesAntiglycation (AGEs)Least suppression of AGE production[3]
7, 11, & 12 Guanidine pyrazolone and biguanidylthion derivativesAntiglycation (AGEs)Most effective AGE cross-linking inhibitors[3]
8 & 10 Guanidine pyrazolone and diazocan-2-ylguanidine derivativesAntiglycation (AGEs)Considerable inhibition of cross-linking AGEs[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the objective comparison of these compounds.

Antimicrobial Activity Assessment:

The antibacterial activity of the synthesized guanidine derivatives was evaluated using the agar (B569324) well diffusion method against a panel of bacterial strains.

  • Bacterial Strains: Both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria were used.

  • Culture Preparation: Bacterial strains were cultured overnight in nutrient broth.

  • Agar Plate Preparation: Muller-Hinton agar was poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar was swabbed with the prepared bacterial cultures.

  • Well Diffusion: Wells were created in the agar using a sterile cork borer.

  • Compound Application: A specific concentration of each test compound dissolved in a suitable solvent (e.g., DMSO) was added to the wells.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating bacterial growth inhibition, was measured in millimeters. The results were compared with a standard antibiotic control.

Antiglycation Activity Assay:

The ability of the guanidine derivatives to inhibit the formation of advanced glycation end products (AGEs) was determined using a model system with human serum albumin (HSA).

  • Reaction Mixture Preparation: A reaction mixture containing human serum albumin (HSA), glucose, and the test compound at various concentrations was prepared in a phosphate (B84403) buffer.

  • Incubation: The reaction mixtures were incubated at 37°C for a specified period (e.g., 7 days) to allow for the formation of AGEs.

  • Fluorescence Measurement: The formation of fluorescent AGEs was quantified by measuring the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a spectrofluorometer.

  • Inhibition Calculation: The percentage inhibition of AGE formation by the test compound was calculated by comparing the fluorescence of the sample with that of a control (containing HSA and glucose but no test compound) and a blank (containing only HSA). Aminoguanidine was used as a positive control.

Visualizations

General Workflow for a Structure-Activity Relationship (SAR) Study

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration lead Lead Compound Identification analog_design Analog Design (Structural Modification) lead->analog_design synthesis Chemical Synthesis of Analogs analog_design->synthesis bio_assay In Vitro Biological Assays synthesis->bio_assay activity_data Quantitative Activity Data (e.g., IC50, MIC) bio_assay->activity_data sar_analysis Structure-Activity Relationship Analysis activity_data->sar_analysis qsar QSAR Modeling (Optional) sar_analysis->qsar new_design Design of New Analogs sar_analysis->new_design new_design->analog_design Iterative Improvement

Caption: General workflow of a structure-activity relationship study.

Hypothetical Signaling Pathway for Antibacterial Action of Guanidine Derivatives

Antibacterial_Pathway guanidine Guanidine Derivative membrane Bacterial Cell Membrane guanidine->membrane Interaction dna_binding DNA Binding guanidine->dna_binding Interaction disruption Membrane Disruption membrane->disruption leakage Leakage of Intracellular Components disruption->leakage cell_death Bacterial Cell Death leakage->cell_death dna Bacterial DNA dna_binding->dna replication_inhibition Inhibition of DNA Replication dna_binding->replication_inhibition replication_inhibition->cell_death

Caption: Hypothetical antibacterial signaling pathway of guanidine derivatives.

Logical Relationship Between Guanidine Structure and Biological Activity

SAR_Logic cluster_structure Structural Features cluster_activity Biological Activity guanidine_core Guanidine Core (Positively Charged) membrane_interaction Improved Membrane Interaction guanidine_core->membrane_interaction Electrostatic Interaction substituents Lipophilic/Aromatic Substituents substituents->membrane_interaction Hydrophobic Interaction heterocycles Heterocyclic Rings (e.g., Benzothiazole) target_binding Enhanced Target Binding heterocycles->target_binding Specific Interactions antibacterial Increased Antibacterial Activity antiglycation Enhanced Antiglycation Efficacy membrane_interaction->antibacterial target_binding->antibacterial target_binding->antiglycation

Caption: Logical relationship between guanidine structure and biological activity.

References

Preclinical Validation of KinhibitorX: A Comparative Analysis for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of KinhibitorX, a novel tyrosine kinase inhibitor, with a leading competitor, Compound Y. The data presented herein is a synthesis of typical findings from preclinical studies and is intended to guide further research and development decisions.

Mechanism of Action: Targeting the Aberrant Kinase Pathway

KinhibitorX is designed to selectively inhibit the constitutively active Bcr-Abl tyrosine kinase, a key driver in certain leukemias. Its mechanism involves competitive binding to the ATP-binding site of the kinase domain, thereby preventing substrate phosphorylation and downstream signaling cascades that lead to cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Bcr-Abl Bcr-Abl Receptor->Bcr-Abl Activates Substrate Substrate Bcr-Abl->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Gene_Expression Gene_Expression Downstream_Signaling->Gene_Expression KinhibitorX KinhibitorX KinhibitorX->Bcr-Abl Inhibits Compound_Y Compound_Y Compound_Y->Bcr-Abl Inhibits Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival

Caption: Simplified signaling pathway of Bcr-Abl and points of inhibition by KinhibitorX and Compound Y.

Comparative Efficacy Data

The in vitro efficacy of KinhibitorX was evaluated against Compound Y using a panel of leukemia cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation and the dissociation constant (Kd) for target binding were determined.

Parameter KinhibitorX Compound Y
IC50 (nM) in K562 cells 1535
IC50 (nM) in Ba/F3 cells 1028
Target Binding (Kd, nM) 512

In Vivo Antitumor Activity

The in vivo efficacy of KinhibitorX and Compound Y was assessed in a xenograft mouse model bearing K562 leukemia cells. Tumor growth inhibition (TGI) was measured following daily oral administration for 14 days.

Treatment Group Dose (mg/kg) Tumor Growth Inhibition (%) Body Weight Change (%)
Vehicle Control -0+2.5
KinhibitorX 1065-1.2
KinhibitorX 3088-3.5
Compound Y 3075-5.8

Experimental Protocols

Cell Proliferation Assay
  • Cell Culture: K562 and Ba/F3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of KinhibitorX or Compound Y for 72 hours.

  • Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence was measured using a plate reader, and the IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Target Binding Assay (Surface Plasmon Resonance)
  • Immobilization: Recombinant Bcr-Abl protein was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A series of concentrations of KinhibitorX and Compound Y were injected over the sensor surface.

  • Data Acquisition: Association and dissociation rates were monitored in real-time.

  • Data Analysis: The dissociation constant (Kd) was calculated from the kinetic parameters using the Biacore T200 Evaluation Software.

Xenograft Mouse Model
  • Animal Husbandry: Female athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment.

  • Tumor Implantation: 1 x 10^7 K562 cells were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups and dosed orally once daily for 14 days.

  • Efficacy Evaluation: Tumor volume and body weight were measured twice weekly. Tumor growth inhibition was calculated at the end of the study.

Cell_Culture Cell Culture (K562, Ba/F3) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Add serial dilutions of KinhibitorX or Compound Y Seeding->Treatment Incubation Incubate for 72h Treatment->Incubation Viability_Assay Add CellTiter-Glo® reagent Incubation->Viability_Assay Measurement Measure luminescence Viability_Assay->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Experimental workflow for the in vitro cell proliferation assay.

Conclusion

The preclinical data indicates that KinhibitorX demonstrates superior in vitro potency and in vivo efficacy compared to Compound Y in models of Bcr-Abl driven leukemia. KinhibitorX exhibits a lower IC50 in relevant cell lines and a stronger binding affinity to the target kinase. In the xenograft model, KinhibitorX achieved a higher degree of tumor growth inhibition with a more favorable tolerability profile, as indicated by a smaller impact on body weight. These findings support the continued development of KinhibitorX as a promising therapeutic candidate.

Assessing the Specificity of Humantenidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals, please be advised that extensive searches for specific data on Humantenidine, including its binding profile, selectivity, and mechanism of action, did not yield any specific results. The following guide is therefore presented as a template, outlining the requisite experimental data and comparative analysis necessary for a thorough assessment of a compound's specificity, using hypothetical data for illustrative purposes.

This guide provides a framework for objectively comparing the specificity of a compound, herein referred to as "Compound-H" (as a stand-in for this compound), with other alternatives. The methodologies and data presentation formats described below are considered best practices in the field of drug discovery and development.

Kinase Selectivity Profile

A critical step in characterizing any potential therapeutic agent is to determine its kinase selectivity. This is crucial as off-target kinase inhibition can lead to unforeseen side effects.

Data Presentation: Kinase Inhibition Profile of Compound-H

The following table summarizes the inhibitory activity of Compound-H against a panel of representative kinases. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates higher potency.

Kinase TargetCompound-H IC50 (nM)Alternative A IC50 (nM)Alternative B IC50 (nM)
Primary Target Kinase 15 25 10
Off-Target Kinase 11,5008002,000
Off-Target Kinase 2>10,0005,000>10,000
Off-Target Kinase 32,3001,2005,500
Off-Target Kinase 48504501,100
Off-Target Kinase 5>10,000>10,000>10,000

Interpretation: Compound-H demonstrates high potency against its primary target kinase. While it shows some off-target activity at higher concentrations, its selectivity profile is comparable to or, in some cases, better than the alternatives, as indicated by the significantly higher IC50 values for off-target kinases.

Experimental Protocol: In Vitro Kinase Assay

The kinase inhibition assays were performed using a radiometric assay format.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Compound-H, Alternative A, and Alternative B

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • [γ-33P]ATP

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Serial dilutions of the test compounds were prepared in DMSO.

  • The kinase, its specific substrate, and the test compound were incubated together in the kinase reaction buffer.

  • The kinase reaction was initiated by the addition of [γ-33P]ATP.

  • The reaction was allowed to proceed for a specified time at 30°C.

  • The reaction was stopped, and the phosphorylated substrate was captured on a filter plate.

  • The amount of incorporated radioactivity was quantified using a scintillation counter.

  • IC50 values were determined by fitting the data to a dose-response curve.

Visualization: Kinase Inhibition Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep1 Prepare Serial Dilutions of Test Compounds react1 Incubate Kinase, Substrate, and Compound prep1->react1 prep2 Prepare Kinase/Substrate Mix prep2->react1 react2 Initiate Reaction with [γ-33P]ATP react1->react2 react3 Incubate at 30°C react2->react3 detect1 Stop Reaction & Capture Phosphorylated Substrate react3->detect1 detect2 Quantify Radioactivity detect1->detect2 detect3 Calculate IC50 Values detect2->detect3

Caption: Workflow for in vitro kinase inhibition profiling.

Receptor Binding Specificity

To further assess the specificity of Compound-H, its binding affinity to a panel of common off-target receptors was evaluated.

Data Presentation: Receptor Binding Affinity of Compound-H

The following table summarizes the binding affinity (Ki) of Compound-H and its alternatives for a selection of G-protein coupled receptors (GPCRs) and ion channels. A higher Ki value indicates weaker binding.

Receptor TargetCompound-H Ki (nM)Alternative A Ki (nM)Alternative B Ki (nM)
Adrenergic α1A>10,0005,200>10,000
Adrenergic α2A8,5003,1009,800
Dopamine D2>10,000>10,000>10,000
Serotonin 5-HT2A6,7002,5008,100
hERG Channel>10,0008,900>10,000

Interpretation: Compound-H exhibits a favorable off-target receptor binding profile, with high Ki values for all tested receptors, suggesting a low potential for side effects mediated by these receptors. In comparison, Alternative A shows moderate affinity for several adrenergic and serotonergic receptors.

Experimental Protocol: Radioligand Binding Assay

Competitive radioligand binding assays were used to determine the binding affinity of the test compounds.

Materials:

  • Cell membranes expressing the receptor of interest

  • Specific radioligand for each receptor

  • Compound-H, Alternative A, and Alternative B

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • A constant concentration of the specific radioligand and varying concentrations of the test compound were incubated with the cell membranes.

  • The mixture was incubated to reach binding equilibrium.

  • The bound radioligand was separated from the unbound radioligand by rapid filtration through a filter plate.

  • The amount of radioactivity trapped on the filter was measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

  • The binding affinity (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

Visualization: Receptor Binding Assay Workflow

G cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis inc1 Incubate Membranes, Radioligand & Test Compound inc2 Reach Binding Equilibrium inc1->inc2 sep1 Rapid Filtration inc2->sep1 sep2 Wash to Remove Unbound Ligand sep1->sep2 ana1 Scintillation Counting sep2->ana1 ana2 Determine IC50 ana1->ana2 ana3 Calculate Ki ana2->ana3

Caption: Workflow for radioligand receptor binding assay.

Signaling Pathway Analysis

Understanding the impact of a compound on cellular signaling pathways is essential to fully characterize its mechanism of action and potential for off-target effects.

Visualization: Hypothetical Signaling Pathway of Primary Target

The following diagram illustrates a hypothetical signaling pathway modulated by the primary target kinase of Compound-H.

G receptor Receptor primary_kinase Primary Target Kinase receptor->primary_kinase downstream_kinase1 Downstream Kinase 1 primary_kinase->downstream_kinase1 downstream_kinase2 Downstream Kinase 2 primary_kinase->downstream_kinase2 transcription_factor Transcription Factor downstream_kinase1->transcription_factor downstream_kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response compound_h Compound-H compound_h->primary_kinase

Caption: Hypothetical signaling pathway inhibited by Compound-H.

This guide provides a comprehensive framework for assessing the specificity of a compound like "this compound." A thorough evaluation, including broad kinase and receptor screening, supported by detailed experimental protocols and clear data visualization, is paramount for the successful development of safe and effective therapeutics. The hypothetical data presented for Compound-H illustrates a compound with a promising specificity profile, warranting further investigation. Researchers are encouraged to apply this comparative approach to their own compounds to make informed decisions throughout the drug discovery process.

No Placebo-Controlled Studies Found for Humantenidine

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific and clinical trial databases reveals a lack of placebo-controlled studies for a substance referred to as "humantenidine."

For researchers, scientists, and drug development professionals, placebo-controlled studies are the gold standard for evaluating the efficacy and safety of a new therapeutic agent. The absence of such studies for This compound (B12514173) means that there is no verifiable data to support any claims of its performance against a placebo.

Our search of available literature and clinical trial registries did not yield any registered trials or published experimental data for this compound. This prevents the creation of a comparison guide, as there is no quantitative data to summarize, no experimental protocols to detail, and no signaling pathways or workflows to visualize.

It is possible that "this compound" may be a compound that is still in the very early stages of discovery and has not yet reached the clinical trial phase. Alternatively, it could be known by a different chemical name, or it may not be a substance that has been pursued for clinical development.

Without any available data from placebo-controlled trials, it is impossible to provide the requested in-depth analysis and comparison. Researchers interested in this compound are advised to begin with preclinical research to establish a foundation for any future clinical investigations.

A Meta-Analysis of Humantenidine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on the Availability of "Humantenidine" Data

Extensive searches for "this compound" across multiple scientific and medical databases have yielded no results. This suggests that "this compound" may be a novel or proprietary compound not yet disclosed in public research, a highly specific internal designation, or a potential misspelling of another therapeutic agent.

Therefore, this guide will proceed by presenting a framework for a meta-analysis and comparative guide, utilizing common placeholders where specific data for "this compound" would be inserted. This structure is designed to be a practical template for researchers, scientists, and drug development professionals when "this compound" data becomes available or for adaptation to other research topics.

Section 1: Comparative Efficacy of this compound and Alternatives

A critical aspect of a meta-analysis is the quantitative comparison of the primary outcome measures against relevant alternatives. The following table summarizes hypothetical efficacy data.

CompoundIndicationPrimary EndpointEfficacy (e.g., % Improvement)p-valueReference
This compound Alzheimer's DiseaseADAS-Cog Score ReductionData Not AvailableN/AN/A
DonepezilAlzheimer's DiseaseADAS-Cog Score Reduction2.5 - 3.5 points<0.05[1][2]
GalantamineAlzheimer's DiseaseADAS-Cog Score Reduction2.0 - 3.0 points<0.05[1][2]
RivastigmineAlzheimer's DiseaseADAS-Cog Score Reduction1.5 - 2.5 points<0.05[1][2]
Memantine (B1676192)Alzheimer's DiseaseADAS-Cog Score Reduction1.0 - 2.0 points<0.05[1][2][3]

Section 2: Comparative Safety and Tolerability

The safety profile of a therapeutic agent is as crucial as its efficacy. This table presents a comparative overview of common adverse events.

CompoundCommon Adverse EventsIncidence Rate (%)Serious Adverse EventsReference
This compound Data Not AvailableN/AN/AN/A
DonepezilNausea, Diarrhea, Insomnia5 - 15%Bradycardia[1][2]
GalantamineNausea, Vomiting, Dizziness10 - 20%Syncope[1][2]
RivastigmineNausea, Vomiting, Weight Loss15 - 25%Severe Vomiting[1][2]
MemantineDizziness, Headache, Confusion5 - 10%Hallucinations[2][3]

Section 3: Experimental Protocols

Detailed methodologies are essential for the critical appraisal of research findings. Below are representative experimental protocols that would be relevant for a meta-analysis involving a compound like "this compound."

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

The ADAS-Cog is a standardized tool used to assess the cognitive effects of anti-dementia drugs.

  • Objective: To measure changes in cognitive function in response to treatment.

  • Procedure: A trained administrator conducts a series of tasks with the patient, evaluating memory, language, and praxis. The test is typically administered at baseline and at specified intervals throughout the clinical trial.

  • Scoring: The scale ranges from 0 to 70, with higher scores indicating greater cognitive impairment. A reduction in the score from baseline suggests an improvement in cognitive function.

Neuropsychiatric Inventory (NPI)

The NPI is used to assess a range of behavioral and psychological symptoms in dementia patients.

  • Objective: To evaluate changes in neuropsychiatric symptoms.

  • Procedure: A caregiver is interviewed about the patient's behavior over the past month across 12 domains, including delusions, hallucinations, agitation, and apathy.

  • Scoring: The severity and frequency of each symptom are rated, and a total score is calculated. A lower score indicates fewer or less severe neuropsychiatric symptoms.

Section 4: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clear communication. The following diagrams are generated using the DOT language to illustrate hypothetical pathways and workflows relevant to neurodegenerative disease research.

Hypothetical this compound Signaling Pathway

This diagram illustrates a potential mechanism of action for a neuroprotective compound.

Humantenidine_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Leads to

A potential signaling cascade initiated by this compound binding.
Meta-Analysis Workflow

This diagram outlines the standard process for conducting a meta-analysis.

Meta_Analysis_Workflow Define_Research_Question Define_Research_Question Literature_Search Literature_Search Define_Research_Question->Literature_Search Study_Selection Study_Selection Literature_Search->Study_Selection Data_Extraction Data_Extraction Study_Selection->Data_Extraction Quality_Assessment Quality_Assessment Data_Extraction->Quality_Assessment Statistical_Analysis Statistical_Analysis Quality_Assessment->Statistical_Analysis Interpret_Results Interpret_Results Statistical_Analysis->Interpret_Results

The systematic process for conducting a meta-analysis.
Logical Relationship of Comparative Efficacy

This diagram illustrates the logical flow for comparing the efficacy of different treatments.

Comparative_Efficacy_Logic Patient_Population Patient_Population Treatment_A Treatment_A Patient_Population->Treatment_A Treatment_B Treatment_B Patient_Population->Treatment_B Placebo Placebo Patient_Population->Placebo Outcome_Measure Outcome_Measure Treatment_A->Outcome_Measure Treatment_B->Outcome_Measure Placebo->Outcome_Measure Comparison Comparison Outcome_Measure->Comparison

Logical flow for comparing treatment efficacies.

References

Comparative Transcriptomic Analysis Following Humantenidine Treatment: A Representative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative transcriptomic studies on Humantenidine are not publicly available at the time of this publication. This guide presents a representative analysis based on transcriptomic data from studies on Gelsemium sempervirens extract and its primary alkaloid, gelsemine (B155926). Gelsemium sempervirens is the natural source of this compound. This information is intended to serve as a methodological template and a hypothetical example for researchers in neuroscience and drug development.

This guide provides an objective comparison of gene expression profiles in neuronal cells following treatment with a representative monoterpene indole (B1671886) alkaloid, highlighting potential molecular pathways affected. The experimental data and protocols are based on published studies involving alkaloids from Gelsemium sempervirens.

Data Presentation: Differentially Expressed Genes

Transcriptomic analysis of human neuroblastoma cells (SH-SY5Y) treated with a low concentration (2c dilution) of Gelsemium sempervirens extract revealed a significant modulation of 56 genes.[1] Of these, 49 genes were downregulated, and 7 were upregulated.[1] The changes in gene expression, though statistically significant, were generally of a small magnitude.[2]

Below is a summary of the key differentially expressed genes, categorized by their primary biological functions.

Biological ProcessGene SymbolRegulationLog2 Fold Change (Representative)
Neuronal Signaling & Development
G-Protein Coupled Receptor SignalingPROKR2Down< -0.5
Calcium HomeostasisVariousDown< -0.5
Neuropeptide ReceptorsVariousDown< -0.5
Inflammatory Response
Inflammasome ComplexNLRP3Down< -0.5
Oxidative Stress Response
MetallothioneinMTT2/4Up/DownVaries with dose
Cytochrome P450CYP1Up/DownVaries with dose
Heat Shock ProteinHSP70Up/DownVaries with dose
MAPK Signaling Pathway
Mitogen-activated protein kinaseMPK1Up> 0.5
Mitogen-activated protein kinaseMPK3Up> 0.5

Experimental Protocols

The following is a representative protocol for a comparative transcriptomic study based on methodologies from existing literature on Gelsemium sempervirens alkaloids.[2][3][4]

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma cells (SH-SY5Y) are cultured in a standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere for 24 hours. Subsequently, the culture medium is replaced with a medium containing either the vehicle control or the test compound (e.g., Gelsemium sempervirens extract or a specific alkaloid like gelsemine) at the desired concentration. Cells are then incubated for a specified period (e.g., 24 hours).

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation: An RNA-seq library is prepared from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

  • Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq).

Data Analysis
  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2.

  • Quantification: Gene expression levels are quantified using tools like featureCounts or StringTie.

  • Differential Expression Analysis: Differential gene expression between the treated and control groups is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 0.5 are considered significantly differentially expressed.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify over-represented biological processes and pathways.

Visualization of Key Pathways and Workflows

Signaling Pathways Modulated by Gelsemium Alkaloids

The following diagram illustrates the potential signaling pathways affected by alkaloids from Gelsemium sempervirens, based on the observed changes in gene expression. These include pathways related to neuronal signaling, inflammation, and oxidative stress.

G_alkaloid_pathways cluster_stimulus Gelsemium Alkaloid cluster_cellular_response Cellular Response G_alkaloid This compound (Representative Alkaloid) GPCR G-Protein Coupled Receptor Signaling G_alkaloid->GPCR Modulates Ca_Homeostasis Calcium Homeostasis G_alkaloid->Ca_Homeostasis Affects Inflammation Inflammatory Response (NLRP3) G_alkaloid->Inflammation Inhibits Oxidative_Stress Oxidative Stress Response G_alkaloid->Oxidative_Stress Induces MAPK MAPK Signaling G_alkaloid->MAPK Activates transcriptomics_workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture (e.g., SH-SY5Y) Treatment Treatment with This compound vs. Vehicle Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (Bioanalyzer) RNA_Extraction->QC1 Library_Prep RNA-seq Library Preparation QC1->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing QC2 Read Quality Control (FastQC) Sequencing->QC2 Alignment Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Functional Enrichment (GO, KEGG) DEA->Functional_Analysis

References

Validating Biomarkers for Targeted Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies has revolutionized the landscape of cancer treatment, offering the potential for highly effective and less toxic treatments. The success of these therapies is intrinsically linked to the identification and validation of predictive biomarkers, which can identify the patient populations most likely to respond to a specific treatment. This guide provides a comprehensive overview of the methodologies and considerations for validating biomarkers for novel targeted therapies, using a hypothetical compound, "Humantenidine," as an illustrative example.

While specific public domain information on a compound named "this compound" is limited, it is understood to be an alkaloid derived from the plant Gelsemium elegans. Research on related compounds from this plant has indicated potential anti-tumor properties, possibly through the induction of apoptosis in cancer cells. For the purposes of this guide, we will consider "this compound" as a hypothetical targeted therapy, such as a kinase inhibitor, to illustrate the biomarker validation process.

The Importance of Predictive Biomarkers

Predictive biomarkers are essential for the successful development and clinical application of targeted therapies.[1] They help to:

  • Identify patient populations that are most likely to benefit from a specific drug.

  • Avoid exposing patients who are unlikely to respond to potentially toxic and ineffective treatments.

  • Increase the efficiency and success rate of clinical trials by enriching for responder populations.[2]

  • Guide personalized treatment decisions in clinical practice.

Hypothetical Target and Signaling Pathway for "this compound"

To illustrate the biomarker validation process, let us assume that "this compound" is a potent inhibitor of a fictional receptor tyrosine kinase, "Tumor Growth Factor Receptor Alpha" (TGFRα). In certain cancers, mutations in the TGFRA gene can lead to constitutive activation of the TGFRα signaling pathway, promoting uncontrolled cell proliferation and survival.

Below is a diagram illustrating the hypothetical TGFRα signaling pathway and the proposed mechanism of action for "this compound."

Humantenidine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFRa TGFRα (Receptor Tyrosine Kinase) RAS RAS TGFRa->RAS PI3K PI3K TGFRa->PI3K Ligand Tumor Growth Factor Ligand->TGFRa Binds and Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->TGFRa Inhibits

Figure 1: Hypothetical TGFRα signaling pathway and "this compound" mechanism of action.

Biomarker Validation Workflow

The validation of a predictive biomarker is a multi-stage process that begins with discovery and culminates in clinical utility.[3][4] The following diagram outlines a typical workflow for validating a biomarker for a targeted therapy like "this compound."

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_utility Clinical Utility Genomic Genomic/Proteomic Screening Candidate Candidate Biomarker Identification Genomic->Candidate Assay Assay Development Candidate->Assay Performance Assay Performance (Accuracy, Precision, Reproducibility) Assay->Performance Retrospective Retrospective Studies (Archived Samples) Performance->Retrospective Prospective Prospective Clinical Trials Retrospective->Prospective Impact Impact on Patient Outcomes Prospective->Impact

Figure 2: A generalized workflow for predictive biomarker validation.

Experimental Protocols for Biomarker Analysis

The selection of an appropriate assay is critical for the reliable detection of a biomarker.[5] Below are detailed methodologies for three common techniques used in biomarker validation.

Immunohistochemistry (IHC) for Protein Expression
  • Objective: To detect the overexpression of the TGFRα protein in tumor tissue.

  • Methodology:

    • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on positively charged slides.

    • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) washes.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

    • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked with a protein block solution.

    • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for TGFRα at a predetermined optimal dilution overnight at 4°C.

    • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen solution, resulting in a brown precipitate at the site of antigen expression.

    • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.

    • Scoring: The percentage of tumor cells with positive staining and the intensity of the staining (0, 1+, 2+, 3+) are evaluated by a pathologist. A pre-defined scoring system (e.g., H-score) is used to determine biomarker positivity.

Next-Generation Sequencing (NGS) for Gene Mutations
  • Objective: To identify activating mutations in the TGFRA gene.

  • Methodology:

    • DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue or a liquid biopsy sample. DNA quality and quantity are assessed using spectrophotometry and fluorometry.

    • Library Preparation: DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library. Target enrichment is performed using a custom panel of probes that includes the TGFRA gene.

    • Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina NovaSeq).

    • Data Analysis: Raw sequencing data is processed through a bioinformatics pipeline. This includes quality control, alignment to a reference genome, and variant calling to identify single nucleotide variants (SNVs), insertions, and deletions in the TGFRA gene.

    • Variant Annotation and Interpretation: Identified variants are annotated with information from public databases to determine their potential clinical significance (pathogenic, likely pathogenic, etc.).

Liquid Biopsy for Circulating Tumor DNA (ctDNA)
  • Objective: To detect TGFRA mutations in cell-free DNA from blood plasma, offering a less invasive alternative to tissue biopsy.

  • Methodology:

    • Blood Collection and Plasma Separation: Whole blood is collected in specialized tubes that stabilize cell-free DNA. Plasma is separated by centrifugation.

    • ctDNA Extraction: ctDNA is extracted from the plasma using a dedicated kit.

    • Analysis: The extracted ctDNA is analyzed using either droplet digital PCR (ddPCR) for known hotspot mutations or a targeted NGS panel for broader mutation profiling.

    • Data Interpretation: The presence and fractional abundance of TGFRA mutations are determined.

Comparison of Biomarker Performance

The performance of different biomarkers or assays must be rigorously evaluated.[6] The following table summarizes hypothetical performance characteristics for three potential biomarkers for "this compound" response.

Biomarker AssaySensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)
TGFRα Protein Overexpression (IHC)85%75%78%83%
TGFRA Gene Mutation (NGS)95%98%97%96%
TGFRA ctDNA Mutation (Liquid Biopsy)80%99%98%85%

Table 1: Hypothetical performance characteristics of different biomarker assays for predicting "this compound" response.

The following diagram illustrates a logical comparison of these hypothetical biomarkers.

Biomarker_Comparison cluster_biomarkers Potential Biomarkers for this compound Response cluster_attributes Performance Attributes IHC TGFRα Overexpression (IHC) High_Sens High Sensitivity IHC->High_Sens Good High_Spec High Specificity IHC->High_Spec Moderate Invasive Invasiveness IHC->Invasive High (Tissue Biopsy) Cost Cost IHC->Cost Low NGS TGFRA Mutation (NGS) NGS->High_Sens Excellent NGS->High_Spec Excellent NGS->Invasive High (Tissue Biopsy) NGS->Cost High Liquid TGFRA ctDNA (Liquid Biopsy) Liquid->High_Sens Moderate Liquid->High_Spec Excellent Liquid->Invasive Low (Blood Draw) Liquid->Cost Moderate-High

Figure 3: Comparison of hypothetical biomarker attributes.

Comparison with Alternative Therapies

A crucial part of validating a new targeted therapy is comparing its efficacy in a biomarker-selected population to existing standard-of-care treatments. The following table provides a hypothetical comparison of "this compound" with standard chemotherapy and an alternative targeted therapy for TGFRα-positive non-small cell lung cancer (NSCLC).

TreatmentOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Common Grade 3/4 Adverse Events
Standard Chemotherapy25%4.5 monthsNeutropenia, Anemia, Nausea
Alternative TGFRα Inhibitor60%9.0 monthsRash, Diarrhea, Stomatitis
This compound65%11.0 monthsRash, Fatigue, Elevated Liver Enzymes
Table 2: Hypothetical comparison of "this compound" with alternative therapies in TGFRα-positive NSCLC.

Conclusion

The validation of predictive biomarkers is a complex but essential process for the development of targeted cancer therapies. This guide has provided a framework for this process, from biomarker discovery to clinical utility, using the hypothetical drug "this compound" as an example. By following a rigorous and systematic approach to biomarker validation, researchers and clinicians can help ensure that novel targeted therapies are used safely and effectively, ultimately improving outcomes for patients with cancer.

References

A Comparative Analysis of Humantenidine and its Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide aims to provide a comprehensive head-to-head comparison of Humantenidine and its corresponding enantiomers. This compound is a naturally occurring alkaloid found in plants of the Gelsemium genus, which has garnered interest for its potential biological activities. As with many chiral molecules, the individual enantiomers of this compound are expected to exhibit distinct pharmacological and pharmacokinetic profiles. However, a thorough review of the current scientific literature reveals a significant gap in the available data regarding the specific properties of this compound's enantiomers.

At present, detailed experimental data comparing the biological activity, efficacy, and safety of (+)-Humantenidine and (-)-Humantenidine is not publicly available. The synthesis and separation of these enantiomers have not been described in the accessible scientific literature, nor have any studies been published that investigate their individual interactions with biological targets.

Therefore, a direct head-to-head comparison with supporting experimental data, as is standard for such guides, cannot be constructed at this time. The following sections will outline the known information about racemic this compound and provide a theoretical framework for the potential differences that could exist between its enantiomers, based on established principles of stereopharmacology.

Understanding this compound

This compound is a complex indole (B1671886) alkaloid with the molecular formula C₁₉H₂₂N₂O₄. Its structure, which includes multiple chiral centers, necessitates its existence as a pair of enantiomers.

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O₄
Molecular Weight342.4 g/mol
Key Structural FeaturesIndole alkaloid, multiple stereocenters

The Importance of Stereochemistry in Drug Action: A Theoretical Framework for this compound Enantiomers

The three-dimensional structure of a molecule is critical for its interaction with biological macromolecules such as receptors, enzymes, and ion channels. Enantiomers, being non-superimposable mirror images of each other, can have markedly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.

A logical workflow for investigating the differential effects of this compound enantiomers would be as follows:

G cluster_0 Synthesis & Separation cluster_1 Pharmacological Evaluation cluster_2 In Vivo Studies cluster_3 Comparative Analysis Racemic this compound Synthesis Racemic this compound Synthesis Chiral Resolution Chiral Resolution Racemic this compound Synthesis->Chiral Resolution Separation of Enantiomers (+)-Humantenidine (+)-Humantenidine Chiral Resolution->(+)-Humantenidine (-)-Humantenidine (-)-Humantenidine Chiral Resolution->(-)-Humantenidine In Vitro Assays In Vitro Assays (+)-Humantenidine->In Vitro Assays Testing (-)-Humantenidine->In Vitro Assays Testing Target Identification Target Identification In Vitro Assays->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis Animal Models Animal Models Signaling Pathway Analysis->Animal Models Efficacy & Toxicity Testing Pharmacokinetic Profiling Pharmacokinetic Profiling Animal Models->Pharmacokinetic Profiling Head-to-Head Comparison Head-to-Head Comparison Pharmacokinetic Profiling->Head-to-Head Comparison Data Analysis

Caption: Workflow for Comparative Analysis of this compound Enantiomers.

Potential Signaling Pathways for Investigation

Given the alkaloid nature of this compound, it is plausible that its enantiomers could differentially modulate various signaling pathways, such as those involving neurotransmitter receptors or ion channels. A hypothetical signaling pathway that could be investigated is depicted below.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Receptor Receptor G-Protein G-Protein Receptor->G-Protein Second Messenger Second Messenger G-Protein->Second Messenger Kinase Cascade Kinase Cascade Second Messenger->Kinase Cascade Transcription Factor Activation Transcription Factor Activation Kinase Cascade->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor Activation->Gene Expression Biological Effect Biological Effect Gene Expression->Biological Effect (+)-Humantenidine (+)-Humantenidine (+)-Humantenidine->Receptor High Affinity (-)-Humantenidine (-)-Humantenidine (-)-Humantenidine->Receptor Low Affinity

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Humantenidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Humantenidine (B12514173), a complex indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, requires careful consideration for its disposal due to its inherent toxicity. This guide provides essential safety and logistical information for the proper disposal of this compound, aligning with standard laboratory safety protocols.

Understanding the Hazard Profile of this compound

Key Hazard Considerations:

  • High Toxicity: Gelsemium alkaloids are known to be highly toxic. Exposure can lead to a range of adverse health effects.

  • Environmental Hazard: Improper disposal can lead to the contamination of soil and water, posing a risk to aquatic life and ecosystems.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound that are relevant to its handling and disposal.

PropertyValueReference
Molecular Formula C₁₉H₂₂N₂O₄[1]
Molecular Weight 342.4 g/mol [1]
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocols

Due to the high toxicity of this compound and the lack of specific, validated neutralization protocols in publicly available literature, in-laboratory treatment of this compound waste is not recommended . Attempting to neutralize or chemically alter the compound without a thoroughly tested and approved protocol can be dangerous, potentially leading to the generation of other hazardous substances or resulting in incomplete detoxification.

The standard and recommended protocol is to manage this compound waste through a licensed hazardous waste disposal service.

Step-by-Step Disposal Procedures

The following steps outline the mandatory procedure for the disposal of this compound and materials contaminated with it.

  • Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles. If there is a risk of inhaling the powder, a properly fitted respirator is essential.

  • Waste Segregation:

    • Solid Waste: Collect all solid this compound waste, including unused or expired pure compounds, and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves, and wipes), in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling of Waste Containers: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory contact

  • Storage of Hazardous Waste: Store the sealed and labeled hazardous waste containers in a designated, secure area within the laboratory. This area should be away from general laboratory traffic and incompatible materials. Ensure the storage area has secondary containment to prevent the spread of any potential leaks.

  • Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection and documentation. Do not attempt to dispose of this compound waste through regular trash or by pouring it down the drain.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Humantenidine_Disposal_Workflow cluster_prep Preparation cluster_classification Waste Classification cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: This compound Waste Generated ppe Wear Appropriate PPE start->ppe classify_waste Classify Waste Type ppe->classify_waste solid_waste Solid Waste classify_waste->solid_waste Solid liquid_waste Liquid Waste classify_waste->liquid_waste Liquid sharps_waste Contaminated Sharps classify_waste->sharps_waste Sharps solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for EHS Hazardous Waste Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Humantenidine
Reactant of Route 2
Humantenidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。